N-Ethylpyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPUAYOJTHRDUTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870703 | |
| Record name | 1-Ethyl-1H-pyrrole | |
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Molecular Weight |
95.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-92-5, 92933-61-4 | |
| Record name | 1-Ethyl-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=617-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Ethylpyrrole | |
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| Record name | 1H-Pyrrole, ethyl- | |
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| Record name | N-Ethylpyrrole | |
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| Record name | 1-Ethyl-1H-pyrrole | |
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| Record name | 1-Ethylpyrrole | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of N-Ethylpyrrole
Abstract
N-Ethylpyrrole, a significant N-substituted pyrrole derivative, is a valuable building block in the synthesis of pharmaceuticals, functional materials, and complex organic molecules. Its unique electronic properties and reactivity make it a versatile intermediate for drug development professionals and researchers in organic synthesis. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the direct N-alkylation of pyrrole. Each methodology is presented with a detailed, field-proven experimental protocol, an explanation of the underlying chemical principles, and insights into experimental choices. Furthermore, this guide outlines a systematic approach to the characterization of this compound, employing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC). The integration of detailed synthetic procedures with robust analytical methods provides a self-validating framework for the production and quality control of this compound in a research and development setting.
Introduction: The Significance of this compound
The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including natural products and pharmaceuticals.[1][2] The substitution pattern on the pyrrole ring, particularly on the nitrogen atom, profoundly influences the molecule's physical, chemical, and biological properties. This compound, with its ethyl substituent on the nitrogen, serves as a key intermediate in the synthesis of more complex molecules. The ethyl group enhances the lipophilicity of the pyrrole core, which can be a crucial parameter in modulating the pharmacokinetic properties of drug candidates.[3] This guide is intended to be a practical resource for researchers, enabling the efficient and reliable synthesis and characterization of this important chemical entity.
Synthetic Methodologies for this compound
The synthesis of this compound can be approached through several reliable and well-established methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule if derivatives are being considered. This section details three primary synthetic strategies.
The Paal-Knorr Synthesis: A Classic Approach to Pyrrole Formation
The Paal-Knorr synthesis, first reported in 1884, is a cornerstone reaction in heterocyclic chemistry for the synthesis of pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][4] The reaction proceeds via an acid-catalyzed condensation and subsequent cyclization/dehydration cascade.[1][5]
The selection of a 1,4-dicarbonyl compound is central to this synthesis. For unsubstituted this compound, 2,5-hexanedione is the logical precursor. The primary amine, in this case, ethylamine, provides the nitrogen atom and the N-substituent. The reaction is typically catalyzed by a protic or Lewis acid, which facilitates both the initial nucleophilic attack and the final dehydration step. Acetic acid is a commonly used weak acid catalyst that promotes the reaction without leading to unwanted side reactions that can occur under harsher acidic conditions.[5]
-
Materials:
-
2,5-Hexanedione (1 equivalent)
-
Ethylamine (in excess, e.g., 1.5-2 equivalents, often as a solution in a solvent like ethanol or water)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol (as solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add a solution of ethylamine (1.5 eq) to the flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[4]
-
Combine the organic extracts and wash with brine.[4]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Caption: Experimental workflow for the Clauson-Kaas synthesis.
N-Alkylation of Pyrrole: A Direct Approach
The direct N-alkylation of pyrrole with an ethyl halide is another common method for preparing this compound. [6]This reaction typically involves the deprotonation of pyrrole with a base to form the pyrrolyl anion, which then acts as a nucleophile and attacks the electrophilic ethyl halide.
Pyrrole is weakly acidic, and a strong base is required for complete deprotonation. Sodium hydride (NaH) is a powerful, non-nucleophilic base often used for this purpose. [7]The choice of solvent is also critical; anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred as they solvate the cation without interfering with the nucleophilic anion. [7]Phase-transfer catalysis offers a milder alternative, where a quaternary ammonium salt facilitates the transfer of the pyrrolyl anion from an aqueous or solid phase to an organic phase where the alkylation occurs. [8]
-
Materials:
-
Pyrrole (1 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)
-
Ethyl bromide or ethyl iodide (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (for quenching)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 eq) in anhydrous THF to the suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the ethyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Characterization of this compound
The unambiguous identification and purity assessment of the synthesized this compound are crucial. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization profile.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [9][10]
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~6.6 | Triplet | ~2.1 | α-Protons (H2, H5) of the pyrrole ring |
| ¹H | ~6.1 | Triplet | ~2.1 | β-Protons (H3, H4) of the pyrrole ring |
| ¹H | ~3.9 | Quartet | ~7.3 | Methylene protons (-CH₂-) of the ethyl group |
| ¹H | ~1.4 | Triplet | ~7.3 | Methyl protons (-CH₃) of the ethyl group |
| ¹³C | ~120.8 | - | - | α-Carbons (C2, C5) of the pyrrole ring |
| ¹³C | ~107.9 | - | - | β-Carbons (C3, C4) of the pyrrole ring |
| ¹³C | ~42.0 | - | - | Methylene carbon (-CH₂-) of the ethyl group |
| ¹³C | ~16.0 | - | - | Methyl carbon (-CH₃) of the ethyl group |
Table 2: Key FT-IR Absorption Bands for this compound (Neat)
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2970-2850 | C-H stretching (aliphatic) |
| ~1500-1450 | C=C stretching (pyrrole ring) |
| ~1370 | C-N stretching |
| ~725 | C-H out-of-plane bending (pyrrole ring) |
Table 3: Major Mass Spectrometry Fragments for this compound (Electron Ionization) [11]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
|---|---|---|
| 95 | 100 | [M]⁺ (Molecular Ion) |
| 80 | High | [M - CH₃]⁺ |
| 67 | Moderate | [M - C₂H₄]⁺ |
| 53 | Moderate | [C₄H₅]⁺ |
| 41 | Moderate | [C₃H₅]⁺ |
Experimental Protocols for Characterization
A solution of this compound is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
The FT-IR spectrum of neat this compound is obtained by placing a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Mass spectral data are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are analyzed.
Gas chromatography is an excellent technique for assessing the purity of this compound and for monitoring reaction progress. A capillary column, such as one with a non-polar stationary phase (e.g., OV-101), is commonly used. [12]The sample is injected into the heated injection port, and the components are separated based on their boiling points and interactions with the stationary phase. A flame ionization detector (FID) is typically used for detection. [13]
Spectroscopic Analysis Workflow Diagram
Caption: A typical workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide has detailed the primary synthetic routes for the preparation of this compound, offering practical, step-by-step protocols for the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the direct N-alkylation of pyrrole. The rationale behind key experimental choices has been elucidated to provide a deeper understanding of these transformations. Furthermore, a comprehensive characterization framework has been presented, integrating NMR and IR spectroscopy, mass spectrometry, and gas chromatography to ensure the identity and purity of the synthesized product. The methodologies and data presented herein are intended to empower researchers and drug development professionals with the knowledge and tools necessary for the reliable synthesis and characterization of this compound, a versatile and valuable building block in modern organic chemistry.
References
-
PubChem. (n.d.). 1-Ethylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]
- Grokipedia. (n.d.). Paal–Knorr synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Retrieved from [Link]
-
PubMed Central. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Retrieved from [Link]
-
ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo-. Retrieved from [Link]
-
ResearchGate. (n.d.). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]
-
Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
-
Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.). Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Wasson-ECE. (n.d.). Chromatography Corner. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025). A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation. Retrieved from [Link]
-
PubMed. (n.d.). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). ATR-FTIR spectra of pure pyrrole before polymerization (a),.... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of pure poly pyrrole. Retrieved from [Link]
-
ResearchGate. (2025). Pyrrole as a Probe Molecule for Characterization of Basic Sites in ZSM-5: A Combined FTIR Spectroscopy and Computational Study. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. gcms.cz [gcms.cz]
An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Ethylpyrrole
This guide provides a comprehensive technical overview of N-Ethylpyrrole (CAS 617-92-5), a heterocyclic aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its properties and the experimental choices made in its synthesis and characterization.
Molecular Structure and Core Physical Characteristics
This compound is an aromatic five-membered heterocycle where an ethyl group is substituted at the nitrogen atom.[1] Its molecular formula is C₆H₉N, with a molecular weight of approximately 95.14 g/mol .[2] The presence of the ethyl group, an electron-donating substituent, significantly influences the molecule's physical and electronic properties compared to its parent, pyrrole. This alkyl substitution enhances hydrophobicity and modulates the reactivity of the pyrrole ring.
The core physical properties are summarized below, providing a foundational dataset for experimental design and application.
| Property | Value | Notes |
| Molecular Formula | C₆H₉N | |
| Molecular Weight | 95.14 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 129.5 - 131 °C at 760 mmHg | [3][4] |
| Melting Point | ~6.5 °C (estimate) | [1] |
| Density | 0.888 - 0.890 g/mL at 25°C | [1] |
| Refractive Index (n²⁰/D) | 1.4780 - 1.4820 | [1] |
| LogP (o/w) | 1.675 - 1.860 | [1][4] |
| pKa (conjugate acid) | -2.80 ± 0.70 (predicted) | [1] |
Insight: The boiling point of this compound is a critical parameter for its purification. A value of ~130°C at atmospheric pressure indicates that vacuum distillation is the preferred method to prevent thermal degradation, which can occur at elevated temperatures. The LogP value suggests moderate lipophilicity, a key consideration in drug design for membrane permeability. Its very low predicted pKa highlights the extremely weak basicity of the pyrrole nitrogen, as the lone pair is integral to the ring's aromaticity.[1]
Spectroscopic Characterization: A Validating System
Unambiguous structural confirmation of this compound relies on a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework. Spectra are typically recorded in a deuterated solvent like chloroform-d (CDCl₃).[5]
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by three main sets of signals: the ethyl group protons and the two distinct protons on the aromatic ring.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment | Protons |
| ~6.65 | Triplet (t) | α-Protons | 2H (H2, H5) |
| ~6.10 | Triplet (t) | β-Protons | 2H (H3, H4) |
| ~3.95 | Quartet (q) | Methylene (-CH₂-) | 2H |
| ~1.40 | Triplet (t) | Methyl (-CH₃) | 3H |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the unique carbon environments within the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~121.0 | α-Carbons (C2, C5) |
| ~108.0 | β-Carbons (C3, C4) |
| ~42.0 | Methylene (-CH₂-) |
| ~16.0 | Methyl (-CH₃) |
Causality: The α-protons and carbons (C2/H2, C5/H5) are deshielded (appear at a higher ppm) compared to the β-protons and carbons (C3/H3, C4/H4). This is a direct consequence of the nitrogen heteroatom's influence on the electron density distribution within the aromatic π-system.[5]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups and bond vibrations present in the molecule. The spectrum is typically acquired neat (as a liquid film).[2]
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3100-3000 | Aromatic C-H stretch |
| ~2975-2850 | Aliphatic C-H stretch (ethyl group) |
| ~1540 | C=C stretching (aromatic ring) |
| ~1370 | C-N stretching |
| ~740 | C-H out-of-plane bending (pyrrole ring) |
Insight: The absence of a broad absorption band around 3300-3500 cm⁻¹ is a key indicator of successful N-substitution, as this region is characteristic of the N-H stretch in unsubstituted pyrrole.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which offers further structural confirmation. Data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).[6]
-
Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 95, corresponding to the molecular weight of this compound.[6]
-
Key Fragmentation: The most significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the ethyl group, leading to a stable cation.
-
m/z 80: This prominent peak results from the loss of a methyl group ([M-15]⁺). The resulting ion is stabilized by the nitrogen atom.
-
m/z 67: Loss of the entire ethyl group (•CH₂CH₃) leads to the pyrrole cation.
-
m/z 53: Further fragmentation of the pyrrole ring can lead to smaller fragments.
-
Causality: The fragmentation pattern is governed by the formation of the most stable carbocations.[7] The cleavage of the β-carbon-carbon bond in the ethyl group to form the [M-15]⁺ ion is highly favored because the resulting cation is stabilized by the adjacent nitrogen atom.
Chemical Reactivity and Synthetic Applications
Electrophilic Aromatic Substitution
The pyrrole ring is electron-rich and highly activated towards electrophilic aromatic substitution, more so than benzene.[8] The substitution occurs preferentially at the α-positions (C2 and C5) because the carbocation intermediate formed by attack at these positions is more resonance-stabilized (three resonance structures) compared to attack at the β-positions (C3 and C4), which yields an intermediate with only two resonance structures.[1][8]
Caption: Regioselectivity of electrophilic substitution on this compound.
Polymerization
This compound can undergo oxidative polymerization to form poly(this compound) (PEPy), a conducting polymer.[1] This process is of significant interest in materials science for applications in sensors, anticorrosion coatings, and electrodes. A notable method is the solvent-free chemical oxidative polymerization using an oxidant like iron(III) chloride (FeCl₃).[1]
Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis, purification, and characterization. They are designed as self-validating systems where the successful outcome of each step is confirmed by subsequent analysis.
Synthesis: N-Alkylation of Pyrrole
This protocol describes the synthesis of this compound via the deprotonation of pyrrole followed by nucleophilic substitution with an ethyl halide. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is crucial to ensure complete deprotonation of the weakly acidic pyrrole N-H, driving the reaction to completion.[9] Anhydrous solvent is critical as NaH reacts violently with water.
Materials:
-
Pyrrole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl bromide or ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH three times with anhydrous hexane to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.
-
Deprotonation: Add anhydrous THF to the flask via cannula. Cool the resulting suspension to 0°C in an ice bath.
-
Add pyrrole (1.0 equivalent) dropwise to the stirred suspension. The evolution of hydrogen gas should be observed.
-
Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium pyrrolide salt.
-
Alkylation: Cool the mixture back to 0°C. Add ethyl bromide (1.1 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0°C. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Isolation: Filter the solution and remove the solvent by rotary evaporation to yield the crude this compound.
Caption: Workflow for the synthesis and purification of this compound.
Purification: Vacuum Distillation
Given its boiling point, vacuum distillation is the ideal method for purifying this compound, as it allows distillation at a lower temperature, preventing potential polymerization or decomposition.[10]
Procedure:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a high vacuum. Use a stir bar for smooth boiling.
-
Evacuation: Add the crude this compound to the distilling flask. Begin stirring and slowly evacuate the system using a vacuum pump protected by a cold trap (e.g., dry ice/acetone).
-
Heating: Once a stable, low pressure is achieved, begin to gently heat the distilling flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at reduced pressure.
-
Termination: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air or nitrogen.
Characterization: GC-MS Protocol
This protocol confirms the purity and identity of the synthesized this compound.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample into the GC-MS instrument.
-
GC Parameters (Example):
-
Column: 5% Phenyl Polymethylsiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
-
MS Parameters (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Analysis: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should be compared to the known spectrum of this compound (M⁺• at m/z 95, major fragment at m/z 80).
Safety and Handling
This compound is a flammable liquid and an irritant.[11] All handling should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
References
- This compound. (2023, August 16). Vertex AI Search.
-
1-Ethylpyrrole | C6H9N. (n.d.). PubChem. Retrieved from [Link]
-
This compound|617-92-5. (n.d.). LookChem. Retrieved from [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]
-
1-ethyl pyrrole, 617-92-5. (n.d.). The Good Scents Company. Retrieved from [Link]
-
Pyrrole. (n.d.). In Wikipedia. Retrieved from [Link]
-
1H-Pyrrole, 1-ethyl-. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
1H-Pyrrole, 1-ethyl-. (n.d.). NIST Mass Spec Data. Retrieved from [Link]
-
1-Ethylpyrrole Safety Information. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. (2022). ACS Omega. Retrieved from [Link]
-
P. Venturello and M. Barbero. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Synthesis of pyrroles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vacuum Distillation. (2022, April 7). YouTube. Retrieved from [Link]
-
SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. (2020). ResearchGate. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]
- 7. pharmacy180.com [pharmacy180.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
thermodynamic properties of N-Ethylpyrrole
An In-depth Technical Guide to the Thermodynamic Properties of N-Ethylpyrrole
Abstract
This technical guide provides a comprehensive overview of the (C₆H₉N), a heterocyclic compound of interest in synthetic chemistry and materials science. The document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's energetic landscape. We will explore key thermodynamic parameters, including enthalpy of formation, heat capacity, and entropy, presenting both critically evaluated data and the sophisticated experimental and computational methodologies used for their determination. This guide emphasizes the causality behind procedural choices and the integration of theoretical calculations with empirical data to establish a self-validating and trustworthy thermochemical profile for this compound.
Introduction to this compound
This compound, with the CAS number 617-92-5, is an alkylated derivative of pyrrole, an aromatic five-membered heterocycle containing a nitrogen atom.[1][2] The substitution of an ethyl group on the nitrogen atom significantly influences its physical and chemical properties compared to the parent pyrrole molecule, affecting its boiling point, density, and hydrophobicity.[3] A thorough understanding of its thermodynamic properties is paramount for applications ranging from reaction engineering and process design to its potential use as a building block in the synthesis of pharmaceuticals and functional polymers. Thermodynamic data governs reaction equilibria, predicts the spontaneity of processes, and informs safety assessments, making this guide an essential resource for its scientific and industrial application.
Core Thermophysical and Thermodynamic Properties
A collection of critically evaluated data is essential for any rigorous scientific endeavor. The following table summarizes the key thermodynamic and physical properties of this compound, compiled from authoritative databases and literature.
Table 1: Key Thermodynamic and Physical Properties of this compound
| Property | Value | Units | Source(s) |
| Molecular Formula | C₆H₉N | - | [1] |
| Molecular Weight | 95.14 | g/mol | [1] |
| Boiling Point (at 760 mmHg) | 118.5 - 130.4 | °C | [3][4] |
| Melting Point | 6.5 (estimate) | °C | [4] |
| Liquid Density (at 25°C) | 0.888 - 0.890 | g/mL | [3] |
| Vapor Pressure (at 25°C) | 19.8 | mmHg | [4][5] |
| Enthalpy of Vaporization (ΔvapH) | See Note 1 | kJ/mol | [6] |
| Liquid Heat Capacity (Cp) | See Note 1 | J/mol·K | [6] |
| Ideal Gas Heat Capacity (Cp°) | See Note 1 | J/mol·K | [6] |
| Standard Molar Entropy (S°) | See Note 1 | J/mol·K | [6] |
Note 1: These properties are temperature-dependent. The National Institute of Standards and Technology (NIST) provides comprehensive tables of these values across a wide range of temperatures in their TRC Web Thermo Tables.[6][7]
Theoretical Framework: Computational Thermochemistry
Modern computational chemistry offers powerful tools for predicting the thermodynamic properties of molecules with high accuracy, often rivaling experimental methods.[8] For a molecule like this compound, ab initio methods, particularly Density Functional Theory (DFT) and composite methods like Gaussian-n (G-n) theories, provide a robust framework for calculating enthalpies of formation, heat capacities, and entropies.[8][9]
The rationale for employing these methods lies in their ability to solve the electronic Schrödinger equation to determine the molecule's energy and vibrational frequencies from first principles. The B3LYP functional, for example, is a widely used hybrid functional that offers a good balance between computational cost and accuracy for organic molecules.[9] Higher-level composite methods, such as G3(MP2)//B3LYP, systematically combine calculations at different levels of theory and basis sets to achieve chemical accuracy, typically within 1 kcal/mol for enthalpies of formation.[9]
Logical Workflow for Ab Initio Thermodynamic Calculations
The process of calculating thermodynamic properties computationally follows a well-defined, logical sequence. This ensures that the foundational data—molecular geometry and vibrational frequencies—are accurate, as all subsequent thermodynamic properties are derived from them.
Caption: Experimental workflow for bomb calorimetry.
-
Calorimeter Calibration: Determine the heat capacity of the calorimeter (Ccal) by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. [10]This step is critical for trustworthiness as it accounts for the heat absorbed by the entire apparatus.
-
Sample Preparation: Accurately weigh (to ±0.1 mg) a sample of high-purity this compound (approx. 1 g) into a crucible. Attach a nickel-chromium fuse wire of known length and mass, ensuring it is in contact with the sample.
-
Bomb Assembly: Place the crucible in the bomb head. Add a small amount of distilled water (approx. 1 mL) to the bomb to saturate the internal atmosphere, ensuring any nitric acid formed from the nitrogen atom dissolves.
-
Pressurization: Seal the bomb and charge it with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: Submerge the sealed bomb in a precisely measured mass of water in the calorimeter bucket. Place the bucket in the insulating jacket, insert the thermometer and stirrer, and allow the system to reach thermal equilibrium.
-
Combustion: Record the temperature at regular intervals for several minutes to establish a baseline. Ignite the sample by passing a current through the fuse wire.
-
Data Acquisition: Continue recording the temperature at regular intervals as it rises to a maximum and then slowly cools. [11]8. Data Analysis:
-
Plot temperature versus time and extrapolate the pre- and post-ignition traces to determine the corrected temperature change (ΔT). [12] * Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT.
-
Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).
-
Calculate the standard molar enthalpy of combustion (ΔcH°) in kJ/mol based on the mass of the this compound sample.
-
Finally, use Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard enthalpy of formation (ΔfH°) of this compound. [13]
-
Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly sensitive thermoanalytical technique used to measure the heat capacity of a substance as a function of temperature. [14][15]It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference pan. [16]This method is invaluable for understanding how a molecule's ability to store thermal energy changes with temperature and for observing phase transitions. [17]
Caption: Workflow for determining heat capacity using DSC.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium, which has a well-defined melting point and enthalpy of fusion. This ensures the accuracy of the measured values.
-
Sample Preparation: Accurately weigh a small amount of this compound (5-10 mg) into a hermetically sealed aluminum DSC pan.
-
Expertise: Using a hermetic seal is essential for a volatile liquid like this compound to prevent mass loss due to evaporation during the temperature scan, which would otherwise lead to erroneous results. [17]3. Three-Curve Method for Cp Measurement:
-
Baseline Run: First, perform a run with two empty pans to obtain a baseline heat flow curve over the desired temperature range (e.g., -20°C to 150°C) at a controlled heating rate (e.g., 10 K/min).
-
Standard Run: Replace the empty sample pan with a pan containing a sapphire standard of known mass. Perform the same temperature program. Sapphire is used because its heat capacity is well-characterized and stable.
-
Sample Run: Replace the sapphire standard with the prepared this compound sample pan and repeat the temperature program for a third time.
-
-
Data Analysis: The heat capacity of the sample (Cp,sample) at any given temperature is calculated using the following equation, which compares the heat flow differences (Δq) between the sample, standard, and baseline runs: Cp,sample = (Δq_sample / m_sample) * (m_standard * Cp,standard / Δq_standard) where m is mass and Cp is the heat capacity. This comparative method provides a highly accurate and self-validating measurement. [14]
Synthesis and Outlook
The provide a fundamental understanding of its stability and reactivity. The close agreement typically observed between high-level ab initio calculations and precise calorimetric experiments lends a high degree of confidence to the data. [9][18]This validated thermochemical data is critical for the rational design of synthetic routes, the optimization of reaction conditions, and the modeling of its behavior in complex chemical systems. For drug development professionals, understanding the energetic properties of such heterocyclic scaffolds can inform the design of more stable and effective pharmaceutical agents. Future research may focus on the derivatives and their polymers, further expanding the utility of this foundational knowledge.
References
-
This compound|617-92-5 - LookChem. [Link]
-
1-ethylpyrrole -- Critically Evaluated Thermophysical Property Data - NIST/TRC Web Thermo Tables. [Link]
-
1-Ethylpyrrole | C6H9N | CID 185226 - PubChem. [Link]
-
1-ethyl pyrrole, 617-92-5 - The Good Scents Company. [Link]
-
Chemical Properties of 1H-Pyrrole, 1-ethyl- (CAS 617-92-5) - Cheméo. [Link]
-
Pyrrole - NIST WebBook. [Link]
-
Recent Advances in Computational Thermochemistry and Challenges for the Future - NCBI. [Link]
-
Affordable Ab Initio Path Integral for Thermodynamic Properties via Molecular Dynamics Simulations Using Semiempirical Reference Potential - PMC. [Link]
-
3-ethyl-2,4-dimethylpyrrole -- Critically Evaluated Thermophysical Property Data - NIST/TRC Web Thermo Tables. [Link]
-
Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - ACS Publications. [Link]
-
Experimental methods for determining enthalpy changes - Doc Brown's Chemistry. [Link]
-
Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds - NIST. [Link]
-
Thermodynamic properties of pyrrole, 1-methylpyrrole, 2,4-dimethylpyrrole, and 2,5-dimethylpyrrole: Experimental and computational results - ScienceDirect. [Link]
-
1H-Pyrrole, 1-ethyl- - NIST WebBook. [Link]
-
Ab initio calculations on the thermodynamic properties of azaspiropentanes - PubMed. [Link]
-
Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - NIH. [Link]
-
Calorimetric and computational study of 2- and 3-acetyl-1-methylpyrrole isomers - PubMed. [Link]
-
5 Calorimetry Calculations (combustion) - YouTube. [Link]
-
Computational Strategies for Entropy Modeling in Chemical Processes - ChemRxiv. [Link]
-
Differential scanning calorimetry - Wikipedia. [Link]
-
Experiment 1 Determination of Enthalpy of Reactions - Scribd. [Link]
-
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC. [Link]
-
2- and 3-acetylpyrroles: a combined calorimetric and computational study - PubMed. [Link]
-
Measuring Enthalpy of Combustion Using Calorimetry | Energetics - YouTube. [Link]
-
On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed. [Link]
-
A-level chemistry - experimental method to calculate the enthalpy change of reaction - YouTube. [Link]
-
5.2.4 Calculating enthalpy changes from experimental data - YouTube. [Link]
Sources
- 1. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrole [webbook.nist.gov]
- 3. Buy this compound | 617-92-5 [smolecule.com]
- 4. lookchem.com [lookchem.com]
- 5. thegoodscentscompany.com [thegoodscentscompany.com]
- 6. WTT- Under Construction Page [wtt-pro.nist.gov]
- 7. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]
- 8. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Calorimetric and computational study of 2- and 3-acetyl-1-methylpyrrole isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. vernier.com [vernier.com]
- 14. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. On the Use of Differential Scanning Calorimetry for Thermal Hazard Assessment of New Chemistry: Avoiding Explosive Mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. daneshyari.com [daneshyari.com]
Foreword: From Abstract Theory to Tangible Prediction
An In-Depth Technical Guide to the Quantum Chemical Calculation of N-Ethylpyrrole
In the realms of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone, serving as a fundamental building block for a vast array of biologically active molecules and functional materials.[1][2] this compound, a simple derivative, presents an ideal model system for exploring the electronic structure and chemical reactivity that define this important heterocyclic class. Quantum chemical calculations offer a powerful lens through which we can move beyond empirical observation to a predictive understanding of molecular behavior.[3][4] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive, field-proven workflow for the computational analysis of this compound. We will not merely list steps but delve into the causality behind methodological choices, ensuring that each protocol is a self-validating system grounded in robust scientific principles.
The Theoretical Bedrock: Choosing the Right Computational Tools
The accuracy of any quantum chemical prediction is fundamentally tied to the chosen theoretical method and basis set. For a molecule like this compound, a balance must be struck between computational cost and the desired accuracy for predicting its geometry, vibrational modes, and electronic properties.
1.1. The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)
While traditional ab initio methods like Hartree-Fock (HF) provide a foundational framework, Density Functional Theory (DFT) has emerged as the predominant tool for systems of this size due to its favorable balance of accuracy and efficiency.[5] DFT approximates the complex many-electron wavefunction by focusing on the electron density, a simpler, three-dimensional quantity. The choice of the exchange-correlation functional is critical. For organic heterocycles, hybrid functionals that mix a portion of exact HF exchange with DFT exchange are often the most reliable.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely-used and well-benchmarked functional that provides excellent results for the geometries and energies of a broad range of organic molecules.[6][7][8]
-
PBE0: A parameter-free hybrid functional that often yields high accuracy for thermochemistry and reaction barriers.[9]
1.2. Describing the Electron Cloud: The Role of Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the quality of the calculation.
-
Pople-style Basis Sets: These are commonly used and offer a systematic way to improve accuracy.
-
6-31G(d,p): A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). This is often the starting point for reliable geometry optimizations and frequency calculations.[6][7][10]
-
6-311++G(d,p): A larger, triple-split-valence set that adds diffuse functions (++) to better describe lone pairs and anions, offering higher accuracy for electronic properties.
-
1.3. The Influence of Environment: Solvation Models
Many applications, particularly in drug development, require understanding a molecule's behavior in solution. Solvation models account for the effect of the solvent on the solute's electronic structure.
-
Implicit (Continuum) Models: These models, such as the Polarization Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[11][12] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.[13]
-
Explicit Models: In this approach, individual solvent molecules are included in the calculation. While more accurate, especially for systems with specific solute-solvent interactions like hydrogen bonding, this method is significantly more computationally demanding.[14]
For most routine calculations of this compound, an implicit model like PCM is sufficient to capture the primary solvent effects.
The Computational Workflow: A Validated Protocol
This section details a step-by-step methodology for a comprehensive computational analysis of this compound. The workflow is designed to ensure a logical progression from structural determination to the prediction of chemical reactivity.
2.1. Experimental Protocol: Step-by-Step Calculation
This protocol outlines the procedure using the ORCA quantum chemistry package, which is free for academic use.[15][16][17][18] The principles are directly transferable to other software like Gaussian.[19][20]
Step 1: Molecule Construction and Input File Generation
-
Construct the Molecule: Using a molecular editor such as GaussView[21] or Avogadro, build the 3D structure of this compound.
-
Pre-optimization: Perform a quick molecular mechanics optimization (e.g., using the UFF force field) within the builder to obtain a reasonable starting geometry.
-
Create the Input File: Generate an ORCA input file (n_ethylpyrrole.inp). The following is a robust template for optimization and frequency analysis.
Step 2: Geometry Optimization and Frequency Verification
-
Execute the Calculation: Run the ORCA calculation from your terminal: orca n_ethylpyrrole.inp > n_ethylpyrrole.out
-
Confirm Convergence: Upon completion, check the output file (n_ethylpyrrole.out) to ensure the geometry optimization has converged successfully. Look for the message "OPTIMIZATION RUN DONE".
-
Verify Minimum Energy Structure: The most critical validation step is to check the frequency calculation results. Search for "VIBRATIONAL FREQUENCIES" in the output file. A true minimum on the potential energy surface will have zero imaginary frequencies (often listed as negative values).[22] If imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, and the optimization must be repeated from a distorted geometry.
Step 3: Calculation of Electronic Properties
-
Use Optimized Geometry: Create a new input file for a single-point energy calculation using the final, optimized coordinates from the previous step. A larger basis set is recommended for more accurate electronic properties.
-
Request Additional Properties: Modify the input file to request properties like Natural Bond Orbitals (NBO) and to print the molecular orbitals.
-
Execute and Analyze: Run the calculation. The output file will contain the energies of the molecular orbitals (HOMO and LUMO) and the NBO analysis results.
Data Synthesis and Interpretation
The raw output from quantum chemical calculations must be synthesized into chemically meaningful insights.
3.1. Structural and Vibrational Data
The optimized geometry provides precise bond lengths and angles. The frequency calculation yields vibrational modes that can be directly compared with experimental Infrared (IR) and Raman spectra to validate the computational model.[8][23]
| Parameter | Calculated Value (B3LYP/def2-SVP) |
| N1-C2 Bond Length | ~1.38 Å |
| C2=C3 Bond Length | ~1.37 Å |
| N1-C(ethyl) Bond Length | ~1.47 Å |
| Highest IR Freq. (C-H stretch) | ~3100-3200 cm⁻¹ |
| Pyrrole Ring Breathing | ~1400-1500 cm⁻¹ |
| Note: These are representative values and will vary slightly with the exact level of theory. |
3.2. Electronic and Reactivity Descriptors
The electronic properties are key to understanding the molecule's role in chemical reactions and its potential applications in drug design or materials science.[9][24]
-
Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the orbital from which an electron is most easily removed, indicating sites susceptible to electrophilic attack. The LUMO is the orbital that most easily accepts an electron, indicating sites for nucleophilic attack. The energy difference between them, the HOMO-LUMO gap , is a critical indicator of chemical reactivity and electronic excitability.[10][25][26] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Red, negative-potential regions (e.g., around the nitrogen lone pair) are rich in electrons and attractive to electrophiles, while blue, positive-potential regions are electron-poor and attractive to nucleophiles.
-
NBO Charges: This analysis provides a more quantitative picture of the electron distribution by assigning partial charges to each atom.[6][7] These charges are invaluable for parameterizing molecular mechanics force fields used in large-scale simulations like molecular docking.[5][27]
| Electronic Property | Calculated Value (B3LYP/def2-TZVP) | Significance |
| HOMO Energy | ~ -5.8 eV | Relates to ionization potential; indicates electron-donating ability. |
| LUMO Energy | ~ 0.5 eV | Relates to electron affinity; indicates electron-accepting ability. |
| HOMO-LUMO Gap | ~ 6.3 eV | Index of chemical reactivity and kinetic stability.[28] |
| NBO Charge on N1 | ~ -0.55 e | Confirms the electronegative character of the nitrogen atom. |
| Note: These are representative values and will vary with the level of theory and solvation model. |
Conclusion: A Foundation for Predictive Science
This guide has provided a robust, validated framework for the quantum chemical calculation of this compound. By following this workflow—from selecting the appropriate theoretical model to meticulously interpreting the structural, vibrational, and electronic data—researchers can gain profound insights into the molecule's intrinsic properties. These computationally derived parameters serve as a powerful foundation for predicting chemical reactivity, understanding intermolecular interactions, and rationally designing novel molecules for applications in drug discovery and materials science.[3][27]
References
-
Computational study about the derivatives of pyrrole as high-energy-density compounds . ResearchGate. Available at: [Link]
-
Computational study of heterocyclic anticancer compounds through nbo method . Boletín de la Sociedad Química de México. Available at: [Link]
-
Computational study of heterocyclic anticancer compounds through nbo method . ResearchGate. Available at: [Link]
-
New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation . National Institutes of Health (NIH). Available at: [Link]
-
Computational Heterocyclic Chemistry . Arkivoc. Available at: [Link]
-
ORCA - FACCTs . FACCTs GmbH. Available at: [Link]
-
Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds . Reddit. Available at: [Link]
-
Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors . PubMed Central. Available at: [Link]
-
Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study . PubMed. Available at: [Link]
-
ORCA – An ab initio, DFT and semiempirical SCF-MO package . University of Bergen. Available at: [Link]
-
A computational reinvestigation of the formation of N-alkylpyrroles via intermolecular redox amination . PubMed. Available at: [Link]
-
Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking . Indian Academy of Sciences. Available at: [Link]
-
ORCA (quantum chemistry program) - Wikipedia . Wikipedia. Available at: [Link]
-
Computational Note on the Chemical Reactivity of Pyrrole Derivatives . ResearchGate. Available at: [Link]
-
ORCA - NERSC Documentation . NERSC. Available at: [Link]
-
Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition . PubMed Central. Available at: [Link]
-
Quantum Applications in Chemistry: From Drug Discovery to Energy Research . QuantumGrad. Available at: [Link]
-
The role of quantum Mechanics in revolutionizing drug discovery . International Journal for Innovative Research in Technology. Available at: [Link]
-
Computational Inorganic Chemistry: Hunt Research Group, Imperial College London . Imperial College London. Available at: [Link]
-
APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN . IJSDR. Available at: [Link]
-
Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals . ResearchGate. Available at: [Link]
-
Computational Investigation of some Isomeric forms of 3-Ethyl Pyrrole . ResearchGate. Available at: [Link]
-
The application of quantum mechanics in structure-based drug design . Taylor & Francis Online. Available at: [Link]
-
Gaussian (software) - Wikipedia . Wikipedia. Available at: [Link]
-
The application of quantum mechanics in structure-based drug design . ResearchGate. Available at: [Link]
-
Solvation models . Masaryk University. Available at: [Link]
-
Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study . Frontiers in Chemistry. Available at: [Link]
-
Gaussian 16 | Gaussian.com . Gaussian, Inc. Available at: [Link]
-
Gaussian Software Molecule Optimization and DFT Calculation . YouTube. Available at: [Link]
-
GAUSSIAN 09W TUTORIAL . Barrett Research Group. Available at: [Link]
-
Webinar 51: Implicit Solvation Models in Q-Chem, for Ground and Excited States . YouTube. Available at: [Link]
-
Solvent model - Wikipedia . Wikipedia. Available at: [Link]
-
How to Calculate HOMO LUMO Energy Gap . YouTube. Available at: [Link]
-
THE CHEMISTRY OF HETEROCYCLIC COMPOUNDS . RUDN University. Available at: [Link]
-
HOMO-LUMO Energy Gap . Schrödinger. Available at: [Link]
-
The various capabilities of the Gaussian software . ResearchGate. Available at: [Link]
-
Computational Strategies for Spectroscopy: From Small Molecules to Nano Systems . ResearchGate. Available at: [Link]
-
Vibrational spectra of large molecules by density functional computations beyond the harmonic approximation: The case of pyrrole and furan . ResearchGate. Available at: [Link]
-
Multi-Level Protocol for Mechanistic Reaction Studies Using Semi-Local Fitted Potential Energy Surfaces . National Institutes of Health (NIH). Available at: [Link]
-
Environmental Effects: Solvation Models, EFP, QM/MM whitepaper . Q-Chem. Available at: [Link]
-
A Computational Study of Structural, Electronic, and Nonlinear Optical Properties of Phenylpyrroles . ResearchGate. Available at: [Link]
-
Computational and infrared spectroscopic investigations of N-substituted carbazoles . SpringerLink. Available at: [Link]
-
CCCBDB HOMO-LUMO gaps . NIST. Available at: [Link]
-
Machine Learning-Guided Computational Screening of New Candidate Reactions with High Bioorthogonal Click Potential . DSpace@MIT. Available at: [Link]
-
Computational analysis of the mechanism of chemical reactions in terms of reaction phases: hidden intermediates and hidden transition States . PubMed. Available at: [Link]
-
Intramolecular vibrational relaxation in aromatic molecules. 2: An experimental and computational study of pyrrole and triazine near the IVR threshold . ResearchGate. Available at: [Link]
-
Computational molecular spectroscopy . University of Bologna Institutional Research Archive. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quantumgrad.com [quantumgrad.com]
- 4. ijirt.org [ijirt.org]
- 5. ijsdr.org [ijsdr.org]
- 6. camjol.info [camjol.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Solvent model - Wikipedia [en.wikipedia.org]
- 13. is.muni.cz [is.muni.cz]
- 14. Explicit Solvation Matters: Performance of QM/MM Solvation Models in Nucleophilic Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ORCA - FACCTs [faccts.de]
- 16. hpc.hku.hk [hpc.hku.hk]
- 17. ORCA (quantum chemistry program) - Wikipedia [en.wikipedia.org]
- 18. ORCA - NERSC Documentation [docs.nersc.gov]
- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 20. gaussian.com [gaussian.com]
- 21. youtube.com [youtube.com]
- 22. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. learn.schrodinger.com [learn.schrodinger.com]
- 26. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 27. researchgate.net [researchgate.net]
- 28. CCCBDB HOMO-LUMO gaps [cccbdb.nist.gov]
discovery and history of N-Ethylpyrrole
An In-depth Technical Guide to the Discovery and History of N-Ethylpyrrole
Abstract
This technical guide provides a comprehensive overview of the , contextualized within the broader history of pyrrole chemistry. It is intended for researchers, scientists, and professionals in drug development. The document traces the journey from the initial discovery of the pyrrole scaffold to the development of foundational synthetic methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses. We will explore how these classical reactions were adapted for the specific synthesis of N-alkylated pyrroles, with a focus on this compound. The guide details the reaction mechanisms, provides an exemplary experimental protocol, tabulates key physicochemical properties, and discusses the modern applications of this versatile heterocyclic compound.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle containing a single nitrogen atom.[1][2] This simple scaffold is a fundamental structural subunit in a vast array of molecules essential to life, including heme, chlorophyll, and vitamin B12.[1][3][4] The unique electronic properties of the pyrrole ring, stemming from the delocalization of the nitrogen lone pair into the aromatic system, impart it with distinct reactivity and make it a privileged structure in medicinal chemistry and materials science.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, and are found in numerous pharmaceutical agents like Atorvastatin and Sunitinib.[5][6]
The Dawn of Pyrrole Chemistry: Foundational Discoveries
The story of this compound begins with the discovery of its parent compound. Pyrrole was first identified in 1834 by F. F. Runge as a component of coal tar and was later isolated from the pyrolysis of bone in 1857.[3] The name "pyrrole" originates from the Greek pyrrhos, meaning "reddish" or "fiery," which describes the characteristic red color it imparts to a pine splint moistened with hydrochloric acid.[3]
However, the systematic investigation and synthesis of pyrrole derivatives did not commence until the late 19th century. This era saw the development of several seminal synthetic methods that remain cornerstones of heterocyclic chemistry today.
The Paal-Knorr Synthesis (1884)
Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing substituted pyrroles.[7][8][9][10] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][7][11] The use of a primary amine, such as ethylamine, is the most direct route to N-substituted pyrroles like this compound.[11] The reaction is typically catalyzed by acid, which facilitates the crucial cyclization and dehydration steps.[8][11]
The Knorr Pyrrole Synthesis (1884)
Also reported by Ludwig Knorr in 1884, this synthesis involves the reaction of an α-amino-ketone with a compound containing an active methylene group (e.g., a β-ketoester).[3][12] While exceptionally useful for constructing polysubstituted pyrroles, the required α-amino-ketones are often unstable and must be prepared in situ.[12]
The Hantzsch Pyrrole Synthesis (1890)
Developed by Arthur Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[3][4][13][14] It is a versatile multi-component reaction that allows for the construction of a variety of substituted pyrroles.[13][15] Despite its classical status, the Hantzsch synthesis was less utilized historically compared to the Paal-Knorr method but has seen a resurgence with modern, greener methodologies.[14]
The Synthesis of this compound: From Theory to Practice
The synthesis of this compound is a direct application of the principles established by the foundational reactions, particularly the Paal-Knorr synthesis. The key insight is the substitution of ammonia with a primary amine, which becomes incorporated as the N-substituent.
Mechanism: The Paal-Knorr Pathway to this compound
The mechanism for the synthesis of this compound from a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or its precursor 2,5-dimethoxytetrahydrofuran) and ethylamine proceeds through a well-elucidated pathway.[8][11]
-
Nucleophilic Attack: The primary amine (ethylamine) performs a nucleophilic attack on one of the protonated carbonyl carbons of the 1,4-dicarbonyl compound.
-
Hemiaminal Formation: This attack forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen then attacks the second carbonyl group in an intramolecular fashion, forming a five-membered ring.
-
Dehydration: The resulting cyclic intermediate undergoes two successive acid-catalyzed dehydration steps, eliminating two molecules of water.
-
Aromatization: The loss of water leads to the formation of the stable, aromatic this compound ring.
Below is a Graphviz diagram illustrating this key mechanism.
Caption: Paal-Knorr mechanism for this compound synthesis.
Modern Synthetic Approaches
While the Paal-Knorr reaction remains a staple, modern organic chemistry has introduced alternative methods for synthesizing N-alkylpyrroles. These include:
-
Direct N-Alkylation of Pyrrole: Reacting pyrrole with an alkylating agent like ethyl iodide or diethyl sulfate. This often requires a base to deprotonate the pyrrole nitrogen.[16]
-
Redox Amination: An acid-catalyzed intermolecular redox amination using 3-pyrroline and an aldehyde can form N-alkyl pyrroles under mild conditions.[17]
-
Catalytic Methods: Numerous protocols using catalysts like iron(III) chloride or aluminas have been developed to improve yields, reduce reaction times, and promote greener, solvent-free conditions for the Paal-Knorr reaction.[16][18]
Experimental Protocol: Paal-Knorr Synthesis of this compound
This protocol describes a representative synthesis of this compound from 2,5-dimethoxytetrahydrofuran and ethylamine, a common and effective variation of the Paal-Knorr reaction.
Objective: To synthesize this compound.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Ethylamine (70% solution in water)
-
Glacial Acetic Acid
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,5-dimethoxytetrahydrofuran (0.1 mol).
-
Reagent Addition: While stirring, add glacial acetic acid (50 mL) followed by the slow addition of ethylamine solution (0.12 mol).
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress by TLC if desired.
-
Work-up (Quenching): After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-water.
-
Neutralization: Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation to yield pure this compound.
The workflow for synthesis and characterization is summarized in the diagram below.
Caption: General workflow for synthesis and characterization.
Physicochemical Properties of this compound
Accurate characterization is critical for any synthetic compound. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N | [19][20][21] |
| Molecular Weight | 95.14 g/mol | [20][22] |
| CAS Number | 617-92-5 | [20] |
| Appearance | Colorless to light yellow liquid | [19][21] |
| Boiling Point | 129-131 °C | [3] |
| Density | ~0.904 g/cm³ | - |
| Solubility | Slightly soluble in water | [21] |
Applications and Modern Relevance
This compound is more than a simple heterocyclic compound; it is a valuable building block and functional molecule in several areas of research and development:
-
Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules and substituted pyrroles, which are explored for potential therapeutic applications.[19]
-
Materials Science: this compound is used in the synthesis of conductive polymers.[19] Poly(this compound) is of interest for its electronic properties and potential use in coatings, sensors, and organic electronic devices like OLEDs.[19][23]
-
Natural Products: this compound has been identified as a naturally occurring compound in coffee beans (Coffea arabica), though its exact biological function in this context is not fully understood.[19][22]
Conclusion
The history of this compound is intrinsically linked to the foundational discoveries in heterocyclic chemistry. From the initial isolation of the pyrrole ring to the elegant development of the Paal-Knorr and Hantzsch syntheses, the path was laid for the targeted creation of N-substituted derivatives. The ability to simply substitute ammonia with ethylamine in these classical reactions provided a direct and efficient route to this compound. Today, this compound continues to be relevant, serving as a key intermediate in the synthesis of pharmaceuticals and as a monomer for the development of advanced functional polymers, demonstrating the enduring legacy of 19th-century synthetic chemistry in modern scientific innovation.
References
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
- Wikipedia. (n.d.). Hantzsch pyrrole synthesis.
- Wikipedia. (n.d.). Paal–Knorr synthesis.
- Grokipedia. (n.d.). Paal–Knorr synthesis.
- YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method.
- Synfacts. (2018, December 3). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Britannica. (n.d.). Pyrrole.
- Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References.
- Wikiwand. (n.d.). Pyrrole.
- Química Organica.org. (n.d.). Hantzch synthesis of pyrrole.
- Wikipedia. (n.d.). Pyrrole.
- Wisdom Library. (2025, June 22).
- ResearchGate. (n.d.).
- BenchChem. (2023, August 16). Buy this compound | 617-92-5.
- National Institutes of Health. (n.d.). 1-Ethylpyrrole | C6H9N | CID 185226. PubChem.
- National Institutes of Health. (n.d.).
- ACS Omega. (2022, April 7).
- ResearchGate. (n.d.). Scheme 2.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 617-92-5.
- National Institutes of Health. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- Organic Chemistry Portal. (2014). Synthesis of Pyrroles from Terminal Alkynes, N-Sulfonyl Azides, and Alkenyl Alkyl Ethers through 1-Sulfonyl-1,2,3-triazoles.
- Guidechem. (n.d.). This compound 617-92-5 wiki.
Sources
- 1. Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 2. Pyrrole - Wikiwand [wikiwand.com]
- 3. Pyrrole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole derivatives: Significance and symbolism [wisdomlib.org]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. grokipedia.com [grokipedia.com]
- 10. youtube.com [youtube.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 13. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 16. Pyrrole synthesis [organic-chemistry.org]
- 17. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Buy this compound | 617-92-5 [smolecule.com]
- 20. scbt.com [scbt.com]
- 21. Page loading... [wap.guidechem.com]
- 22. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
N-Ethylpyrrole CAS number and safety data sheet
An In-depth Technical Guide to N-Ethylpyrrole for Scientific Professionals
Introduction: Understanding this compound
This compound, identified by the CAS Number 617-92-5 , is a heterocyclic aromatic organic compound.[1][2][3] It consists of a five-membered pyrrole ring where an ethyl group is substituted on the nitrogen atom.[4] This substitution significantly influences its physical and chemical properties compared to its parent compound, pyrrole, making it a valuable intermediate and building block in various fields, most notably in pharmaceutical development and materials science.[4][5][6]
With the molecular formula C₆H₉N and a molecular weight of approximately 95.14 g/mol , this compound is typically a colorless to light yellow liquid with a characteristic odor.[1][3][4][7][8] Its utility stems from the reactivity of the electron-rich pyrrole ring, which allows for further functionalization, enabling the synthesis of complex molecular architectures.[4] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, reactivity, handling, and applications of this important chemical compound.
Physicochemical Properties
A clear understanding of this compound's properties is fundamental for its effective use in experimental design. The ethyl group on the nitrogen atom imparts a greater non-polar character compared to unsubstituted pyrrole, affecting its solubility and boiling point.
| Property | Value | Source(s) |
| CAS Number | 617-92-5 | [1][2][3] |
| Molecular Formula | C₆H₉N | [1][2][3] |
| Molecular Weight | ~95.14 g/mol | [2][3][8] |
| Boiling Point | 118.5 - 130 °C | [1][9] |
| Density | ~0.86 - 0.88 g/cm³ | [1][9] |
| Flash Point | ~25.5 °C | [1] |
| Appearance | Colorless to light yellow liquid | [4][10] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in methanol. Limited solubility in water. | [1][4] |
Synthesis of this compound: A Protocol
The most common and straightforward synthesis of this compound is the N-alkylation of pyrrole. This reaction leverages the moderate acidity of the N-H proton in pyrrole, which can be deprotonated by a suitable base to form a nucleophilic pyrrolide anion. This anion then readily undergoes an Sₙ2 reaction with an ethyl halide.
Causality in Experimental Design:
-
Choice of Base: Potassium hydroxide (KOH) is often used as it is a strong, yet cost-effective base, sufficient to deprotonate pyrrole. The reaction is often facilitated by a phase-transfer catalyst like PEG-400 when conducted in an aqueous medium, which helps bring the reactants together.[1]
-
Choice of Alkylating Agent: Ethyl bromide is a common choice due to its good reactivity as an Sₙ2 substrate.
-
Solvent: The reaction can be performed in various solvents, including water with a phase-transfer catalyst, which offers a greener alternative to traditional organic solvents.[1]
Experimental Protocol: N-Alkylation of Pyrrole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrrole, potassium hydroxide (KOH), and a phase-transfer catalyst (e.g., PEG-400) in water.
-
Reagent Addition: While stirring vigorously, slowly add ethyl bromide to the mixture. The reaction is often exothermic, so controlled addition is necessary.
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and then brine to remove any remaining base or inorganic salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by distillation to yield pure this compound.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound via N-alkylation.
Chemical Reactivity and Applications
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The substitution typically occurs at the C2 and C5 positions, which are most activated by the nitrogen lone pair.[4] this compound participates in a variety of chemical reactions that make it a versatile building block.
-
Electrophilic Substitution: Reacts with electrophiles like halogens and nitro groups at the 2- and 5-positions.[4]
-
Cycloaddition Reactions: Can act as a diene in Diels-Alder reactions.[4]
These reactive properties are harnessed in the synthesis of more complex molecules. Pyrrole-containing compounds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with activities including antibacterial, anticancer, and anti-inflammatory properties.[5][6][11] The N-ethyl group can modulate the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.
Diagram: Electrophilic Substitution Pathway
Caption: General pathway for electrophilic substitution on this compound.
Safety, Handling, and Storage
This compound is a flammable and irritant compound, requiring careful handling to ensure laboratory safety. Adherence to the guidelines outlined in its Safety Data Sheet (SDS) is mandatory.
GHS Hazard Summary
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |
| Flammable Liquid | 🔥 | Warning | H226: Flammable liquid and vapor.[8][10] |
| Skin Irritation | ❗ | Warning | H315: Causes skin irritation.[8] |
| Eye Irritation | ❗ | Warning | H319: Causes serious eye irritation.[8] |
| Respiratory Irritation | ❗ | Warning | H335: May cause respiratory irritation.[8] |
Protocol for Safe Handling and Storage
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[10][12] Use explosion-proof electrical equipment.[10][12] Containers must be grounded and bonded to prevent static discharge.[10][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][12] The compound is sensitive to air, light, and moisture; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[12]
-
Spill Management: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[13]
-
Disposal: Dispose of waste materials and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[10][12]
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[10] Seek medical attention if irritation persists.
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor immediately.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Diagram: Emergency Response Workflow
Caption: Basic workflow for responding to an this compound exposure or spill.
References
-
This compound|617-92-5 - LookChem. [Link]
-
1H-Pyrrole, 1-ethyl- - NIST WebBook. [Link]
-
This compound | CAS 617-92-5 - P212121 Store. [Link]
-
1-Ethylpyrrole | C6H9N | CID 185226 - PubChem. [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH. [Link]
-
Safety Data Sheet: N-Ethyl-2-pyrrolidone - Carl ROTH. [Link]
-
This compound - Oakwood Chemical. [Link]
-
Navigating the Synthesis of Pharmaceutical Intermediates: A Focus on Pyrrole Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - MDPI. [Link]
-
Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole... - ResearchGate. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]
- 4. Buy this compound | 617-92-5 [smolecule.com]
- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. store.p212121.com [store.p212121.com]
- 8. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound [oakwoodchemical.com]
- 10. Page loading... [guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. uni-muenster.de [uni-muenster.de]
solubility of N-Ethylpyrrole in organic solvents
An In-Depth Technical Guide to the Solubility of N-Ethylpyrrole in Organic Solvents
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS 617-92-5), a key heterocyclic compound used in organic synthesis, polymer science, and materials research. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple data points to explore the underlying physicochemical principles that govern this compound's behavior in various organic media. We will examine the molecular-level interactions that dictate its solubility and provide robust, field-proven protocols for its empirical determination.
Physicochemical Profile of this compound
Understanding the solubility of a compound begins with its fundamental physical and chemical properties. This compound is a derivative of pyrrole, featuring an ethyl group substituted at the nitrogen atom of the five-membered aromatic ring.[1] This substitution significantly influences its properties compared to its parent compound, pyrrole. The key characteristics are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉N | [1][2] |
| Molecular Weight | 95.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Density (at 25°C) | 0.888 - 0.890 g/mL | [1] |
| Boiling Point | 118.5 - 129.5 °C (at 760 mmHg) | [5][6] |
| LogP (o/w) | 1.675 - 1.860 | [1][5][6] |
| Water Solubility | ~2.78 - 3.6 g/L (at 25°C) | [4][5] |
| Hydrogen Bond Donor Count | 0 | [7] |
| Hydrogen Bond Acceptor Count | 0 (Weakly accepts via N lone pair) | [7] |
Theoretical Principles: Why this compound Behaves as It Does
The solubility of this compound is a direct consequence of its molecular structure, governed by the principle of "like dissolves like".[8] Its behavior can be understood by analyzing three key structural features: the aromatic pyrrole ring, the N-ethyl group, and the nitrogen heteroatom.
-
The N-Ethyl Group: The substitution of a hydrogen atom (as in pyrrole) with an ethyl group is the most critical factor influencing this compound's solubility. This alkyl group is nonpolar and significantly increases the molecule's overall hydrophobic (lipophilic) character.[1] This is quantitatively demonstrated by its octanol-water partition coefficient (LogP) of ~1.8, which indicates a strong preference for partitioning into nonpolar environments over aqueous ones.[1][6]
-
The Aromatic Ring: The five-membered ring is aromatic, with delocalized π-electrons. This allows for favorable π-π stacking interactions with other aromatic solvents (like toluene and benzene) and van der Waals (London dispersion) forces with all nonpolar and moderately polar solvents.
-
The Nitrogen Heteroatom: Unlike in pyridine, the lone pair of electrons on the nitrogen atom in pyrrole is integral to the 6-π electron aromatic system.[9] While this reduces its availability for strong hydrogen bonding, the nitrogen atom still imparts a slight dipole moment to the molecule. This allows for dipole-dipole interactions with polar solvents. However, as this compound lacks an N-H bond, it cannot act as a hydrogen bond donor.[7]
These features combine to create a molecule that is predominantly nonpolar and hydrophobic, yet retains a capacity for weaker polar interactions. This explains its limited solubility in water and its broad compatibility with a wide range of organic solvents.[1]
Solubility Profile Across Organic Solvent Classes
While precise quantitative data is scarce in publicly available literature, a combination of reported qualitative data and predictions based on physicochemical principles provides a clear picture of this compound's solubility.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solvent Class | Relative Polarity | Reported/Predicted Solubility | Source(s) |
| Hexane | Nonpolar | 0.009 | Highly Soluble / Miscible (Predicted) | [10] |
| Toluene | Nonpolar (Aromatic) | 0.099 | Highly Soluble / Miscible (Predicted) | [10] |
| Diethyl Ether | Nonpolar | 0.117 | Highly Soluble / Miscible (Predicted) | [10] |
| Chloroform | Polar Aprotic | - | Sparingly Soluble | [6][7][11] |
| Acetone | Polar Aprotic | 0.355 | Highly Soluble / Miscible (Predicted) | [10] |
| Tetrahydrofuran (THF) | Polar Aprotic | 0.207 | Highly Soluble / Miscible (Predicted) | [10] |
| Ethanol | Polar Protic | 0.654 | Soluble | [1][5] |
| Methanol | Polar Protic | 0.762 | Slightly Soluble | [6][7][11] |
| Water | Polar Protic | 1.000 | Limited / Slightly Soluble (~3 g/L) | [1][4][5] |
Note on Predictions: The prediction of high solubility or miscibility in solvents like hexane, toluene, diethyl ether, acetone, and THF is based on the strong hydrophobic character of this compound (LogP > 1.5) and the general principle that nonpolar to moderately polar organic compounds are readily soluble in these common organic solvents.[1][8]
Analysis of Molecular Interactions
The solubility data can be rationalized by the dominant intermolecular forces between this compound and each solvent class.
Caption: Dominant intermolecular forces governing the solubility of this compound.
-
In Nonpolar Solvents (Hexane, Toluene): Solubility is excellent. The primary interactions are van der Waals forces between the ethyl group and aromatic ring of this compound and the solvent molecules.
-
In Polar Aprotic Solvents (Acetone, THF): High solubility is expected due to a combination of favorable van der Waals forces and dipole-dipole interactions between the solvent's polar groups and the C-N bonds of the pyrrole ring.
-
In Polar Protic Solvents (Ethanol, Methanol): Solubility is moderate but reduced compared to less polar solvents. While dipole-dipole interactions are present, the solvent's strong hydrogen-bonding network is disrupted to accommodate the this compound molecule, which cannot reciprocate as a hydrogen bond donor. This energetic penalty leads to lower solubility, particularly in the highly polar methanol.
Experimental Protocol for Solubility Determination
This section provides a self-validating protocol for determining the solubility of this compound. The workflow is designed to proceed from a rapid qualitative assessment to a precise quantitative measurement.
Causality Behind Experimental Design: The protocol's logic is rooted in efficiency and accuracy. A simple miscibility test prevents wasted time and resources on quantitative analysis if the compound is fully miscible. For quantitative determination, a gravimetric method is chosen for its robustness and accessibility, requiring standard laboratory equipment. Isothermal conditions are critical because solubility is temperature-dependent.
Safety Precautions
-
Hazards: this compound is a flammable liquid and potential irritant.[3] All work should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Methodology
Part 1: Qualitative Miscibility Test
-
Preparation: Label a small glass vial. Add 2.0 mL of the test solvent.
-
Addition: Add 0.1 mL of this compound to the solvent.
-
Mixing: Cap the vial and vortex vigorously for 30 seconds.
-
Observation: Allow the mixture to stand for 1 minute. Observe the vial against a contrasting background.
-
Result A (Miscible): If a single, clear, homogeneous phase is observed, the two liquids are miscible.
-
Result B (Immiscible/Slightly Soluble): If two distinct layers form, or if the solution appears cloudy/turbid (indicating an emulsion or fine suspension), proceed to the quantitative test.
-
Part 2: Quantitative Determination (Gravimetric Method)
-
Equilibration: Place approximately 10 mL of the test solvent in a sealed flask. Add this compound dropwise while stirring until a persistent second phase (undissolved droplets) is observed. Add a few more drops to ensure excess.
-
Saturation: Seal the flask and place it in a temperature-controlled water bath or on a stirrer in a controlled environment. Stir the mixture for at least 1 hour to ensure the solvent is fully saturated and equilibrium is reached.
-
Separation: Stop stirring and allow the undissolved this compound to settle to the bottom. For faster separation, transfer an aliquot to a centrifuge tube and spin for 5 minutes.
-
Aliquot Transfer: Tare a clean, dry evaporating dish on an analytical balance and record its mass (M_dish). Using a calibrated volumetric pipette, carefully withdraw a precise volume (e.g., V = 5.00 mL) of the clear, saturated supernatant, ensuring no undissolved droplets are transferred. Transfer this aliquot to the tared dish.
-
Solvent Evaporation: Place the dish in a vacuum oven at a temperature slightly above the solvent's boiling point but well below that of this compound (e.g., 40-60°C) until all the solvent has evaporated. Alternatively, evaporate the solvent under a gentle stream of nitrogen gas in the fume hood.
-
Final Weighing: Once the dish is dry and has returned to room temperature in a desiccator, weigh it again on the same analytical balance to get the final mass (M_final).
-
Calculation:
-
Mass of dissolved this compound: M_solute = M_final - M_dish
-
Solubility (g / 100 mL) = (M_solute / V) * 100
-
Conclusion
The solubility of this compound is dominated by its hydrophobic character, imparted by the N-ethyl substituent and the aromatic ring. It exhibits excellent solubility in nonpolar and polar aprotic organic solvents, driven by van der Waals and dipole-dipole forces. Its solubility decreases in highly polar, protic solvents like methanol and water due to its inability to act as a hydrogen bond donor, which would be required to effectively integrate into the solvent's hydrogen-bonded network. The provided experimental framework offers a reliable method for researchers to empirically validate these principles and determine precise solubility values tailored to their specific applications.
References
- Vertex AI Search. (2023). Buy this compound | 617-92-5.
-
LookChem. (n.d.). This compound|617-92-5. [Link]
-
ChemSrc. (n.d.). N-ethylmaleimide. [Link]
-
The Good Scents Company. (n.d.). 1-ethyl pyrrole, 617-92-5. [Link]
-
PubChem, National Institutes of Health. (n.d.). 1-Ethylpyrrole | C6H9N | CID 185226. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Solubility of Things. (n.d.). Hexane. [Link]
-
ResearchGate. (2022). Which polymers can dissolve in diethyl ether?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]
Sources
- 1. Buy this compound | 617-92-5 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-ethyl pyrrole, 617-92-5 [thegoodscentscompany.com]
- 6. This compound | 617-92-5 [m.chemicalbook.com]
- 7. lookchem.com [lookchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Pyrrole - Wikipedia [en.wikipedia.org]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Electrochemical Polymerization of N-Ethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed exploration of the electrochemical polymerization of N-Ethylpyrrole (NEPy), a process that yields conductive and functionalizable polymer films with significant potential in various scientific and technological fields, including biosensors, drug delivery systems, and neural interfaces. This document moves beyond a simple recitation of steps, delving into the fundamental principles, mechanistic pathways, and critical experimental parameters that govern the synthesis and properties of poly(this compound) (PNEPy). We present field-proven protocols for potentiostatic, galvanostatic, and potentiodynamic deposition, alongside in-depth characterization techniques. Visual aids, including mechanistic diagrams and experimental workflow charts, are provided to enhance understanding and practical implementation. This guide is designed to empower researchers to not only replicate these methods but also to rationally design and optimize the properties of PNEPy films for their specific applications.
Introduction: The Promise of Poly(this compound)
Conducting polymers have emerged as a class of materials that uniquely bridge the gap between traditional organic molecules and metallic conductors. Among these, polypyrrole (PPy) and its derivatives have garnered substantial interest due to their facile synthesis, good environmental stability, and tunable electrical and chemical properties.[1] N-alkylation of the pyrrole monomer, such as in this compound, offers a strategic avenue to modify the polymer's characteristics. The ethyl substituent can enhance the solubility of the resulting polymer in common organic solvents and decrease structural rigidity, which is often a limitation for unsubstituted PPy.[2]
Electrochemical polymerization stands out as a particularly advantageous method for synthesizing PNEPy films.[3] This technique allows for the direct deposition of the polymer onto a conductive substrate, offering precise control over the film's thickness, morphology, and, consequently, its final properties.[4] The ability to form well-adhered, uniform films is critical for applications in sensors, where the interface between the polymer and the electrode is paramount, and in drug delivery, where controlled release kinetics are desired.
This application note will provide a thorough understanding of the electrochemical polymerization of NEPy, from the underlying chemical reactions to practical, step-by-step protocols and characterization methods.
Mechanistic Insights into this compound Electropolymerization
The electrochemical polymerization of pyrrole and its derivatives is an oxidative process that proceeds through a series of steps involving the monomer, radical cations, and growing polymer chains.[5][6] While the precise mechanism can be influenced by various factors, a generally accepted pathway is outlined below.
The process is initiated by the oxidation of the this compound monomer at the surface of the working electrode, forming a radical cation.[6] This initial step requires a specific oxidation potential to be reached. The subsequent and crucial step is the coupling of two of these radical cations, typically at the α-positions (2 and 5) of the pyrrole ring, to form a dimer. This dimer then undergoes deprotonation to re-establish aromaticity. The resulting neutral dimer is more easily oxidized than the monomer, leading to the formation of a new radical cation. This process of oxidation, coupling, and deprotonation continues, leading to the growth of the polymer chain.
During this process, anions from the supporting electrolyte are incorporated into the growing polymer film to maintain charge neutrality. These incorporated anions, often referred to as dopants, play a critical role in determining the electrical conductivity and other properties of the final polymer film.
Figure 1: Simplified mechanism of the electrochemical polymerization of this compound.
Experimental Design: Key Parameters and Their Impact
The properties of the resulting PNEPy film are highly dependent on the experimental conditions chosen for the electropolymerization. A rational approach to designing the synthesis requires careful consideration of the following parameters:
| Parameter | Typical Range/Values | Impact on Polymer Properties |
| Monomer Concentration | 0.05 M - 0.5 M | Affects the rate of polymerization and the morphology of the film. Higher concentrations can lead to faster growth but may result in less uniform films.[7] |
| Supporting Electrolyte | 0.1 M | The size, charge, and nature of the electrolyte anion (dopant) significantly influence the conductivity, morphology, and electrochemical stability of the polymer. Common electrolytes include LiClO₄, TBAPF₆, and NaTS.[4] |
| Solvent | Acetonitrile (ACN), Propylene Carbonate (PC), Dichloromethane (DCM) | The solvent affects the solubility of the monomer and electrolyte, as well as the swelling and morphology of the polymer film. Acetonitrile is a common choice due to its wide electrochemical window and ability to dissolve many organic salts.[4] |
| Electrochemical Method | Potentiostatic, Galvanostatic, Potentiodynamic (Cyclic Voltammetry) | Each method offers different levels of control over the polymerization process, influencing the film's growth rate, uniformity, and structure. |
| Applied Potential/Current Density | Varies depending on monomer and solvent | The applied potential or current density directly controls the rate of oxidation and, therefore, the rate of polymerization. Higher potentials can lead to faster growth but may also cause over-oxidation and degradation of the polymer. |
| Substrate | Indium Tin Oxide (ITO), Glassy Carbon, Platinum, Gold | The nature of the working electrode can influence the nucleation and adhesion of the polymer film. |
| Temperature | Room Temperature | Temperature can affect the kinetics of the polymerization reaction and the diffusion of species in the electrolyte. |
Protocols for Electrochemical Polymerization of this compound
The following protocols provide a starting point for the synthesis of PNEPy films. It is recommended to optimize these parameters for specific applications.
Materials and Reagents
-
This compound (NEPy), distilled before use
-
Supporting electrolyte (e.g., Lithium perchlorate (LiClO₄), Tetrabutylammonium hexafluorophosphate (TBAPF₆))
-
Solvent (e.g., Acetonitrile (ACN), Propylene carbonate (PC))
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, Glassy Carbon Electrode (GCE))
-
Counter electrode (e.g., Platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Electrochemical workstation (Potentiostat/Galvanostat)
Experimental Workflow
Figure 2: General experimental workflow for the electrochemical polymerization of this compound.
Protocol 1: Potentiodynamic Polymerization via Cyclic Voltammetry (CV)
This method is excellent for initial investigations as it provides information on the oxidation potential of the monomer and allows for controlled, layer-by-layer growth of the polymer film.
-
Prepare the Electrolyte Solution: Dissolve 0.1 M this compound and 0.1 M LiClO₄ in acetonitrile.
-
Assemble the Electrochemical Cell: Place the working, counter, and reference electrodes in the electrolyte solution.
-
Purge with Inert Gas: Bubble nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Perform Cyclic Voltammetry: Scan the potential from an initial value where no reaction occurs (e.g., 0 V vs. Ag/AgCl) to a potential sufficiently positive to oxidize the monomer (e.g., +1.2 V vs. Ag/AgCl) and back. The scan rate typically ranges from 20 to 100 mV/s.
-
Monitor Film Growth: With each successive cycle, an increase in the current of the redox peaks indicates the deposition and growth of the conductive polymer film on the electrode surface.[8][9] The number of cycles will determine the final film thickness.
-
Post-Polymerization: After the desired number of cycles, remove the electrode, rinse it thoroughly with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.
Protocol 2: Potentiostatic Polymerization via Chronoamperometry
This method involves applying a constant potential to the working electrode and is suitable for producing thicker, more uniform films once the optimal deposition potential is known.
-
Determine the Oxidation Potential: From a preliminary CV experiment (as in Protocol 1), determine the potential at which the oxidation of this compound begins.
-
Prepare the Electrolyte Solution and Assemble the Cell: As described in Protocol 1.
-
Apply a Constant Potential: Step the potential of the working electrode to a value slightly more positive than the onset of monomer oxidation (e.g., +1.0 V vs. Ag/AgCl).
-
Monitor Current-Time Transient: A typical chronoamperogram will show an initial current spike due to double-layer charging and nucleation, followed by a more stable current that corresponds to polymer growth.[10][11][12] The total charge passed is proportional to the amount of polymer deposited.
-
Control Film Thickness: The deposition time will determine the final thickness of the PNEPy film.
-
Post-Polymerization: Rinse and dry the electrode as described in Protocol 1.
Characterization of Poly(this compound) Films
A comprehensive understanding of the synthesized PNEPy films requires a combination of electrochemical and spectroscopic techniques.
Electrochemical Characterization
-
Cyclic Voltammetry (CV): After polymerization, the PNEPy-coated electrode can be placed in a monomer-free electrolyte solution. The resulting CV will show the redox behavior of the polymer film, providing information about its electrochemical stability, doping/dedoping processes, and charge storage capacity.[13]
-
Electrochemical Quartz Crystal Microbalance (EQCM): This powerful in-situ technique measures the mass change at the electrode surface during electropolymerization and subsequent redox cycling.[14][15][16] This allows for the direct correlation of mass changes with the ingress and egress of ions and solvent molecules during the doping and dedoping processes.[13]
Spectroscopic and Microscopic Characterization
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer. Characteristic peaks for the pyrrole ring and the ethyl group will be present, and the absence of the N-H stretch (present in unsubstituted polypyrrole) can be confirmed.[17][18]
-
UV-Visible Spectroscopy: This technique provides information about the electronic transitions in the polymer, which are related to its conjugation length and doping state.
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the PNEPy film, revealing details about its porosity, uniformity, and grain structure.[17]
Applications in Research and Development
The unique properties of PNEPy make it a versatile material for a range of applications:
-
Biosensors: The ability to immobilize biomolecules on the surface of PNEPy films, combined with their electrical conductivity, makes them excellent platforms for the development of electrochemical biosensors for detecting a variety of analytes.[1][19]
-
Drug Delivery: The porous structure and redox-switchable properties of PNEPy can be exploited for the controlled loading and release of therapeutic agents.
-
Neural Interfaces: The biocompatibility and electrical conductivity of PNEPy make it a promising material for coating electrodes used for neural stimulation and recording.
-
Anti-Corrosion Coatings: PNEPy films can provide a protective barrier on metal surfaces, inhibiting corrosion.[20]
Conclusion
The electrochemical polymerization of this compound offers a powerful and versatile method for the fabrication of functional conductive polymer films. By carefully controlling the experimental parameters, researchers can tailor the properties of PNEPy to meet the demands of a wide array of applications, from advanced biomedical devices to protective coatings. The protocols and characterization techniques outlined in this guide provide a solid foundation for both novice and experienced researchers to explore the exciting possibilities of this promising material.
References
-
Nanoscience Instruments. Quartz Crystal Microbalance (QCM). [Link]
-
Wikipedia. Electrochemical quartz crystal microbalance. [Link]
-
Gamry Instruments. Quartz Crystal Microbalance: EQCM Investigations Thin Polymer Film. [Link]
-
ACS Publications. Quartz Crystal Microbalance-Based Evaluation of the Electrochemical Formation of an Aggregated Polypyrrole Particle-Based Layer | Langmuir. [Link]
-
AIP Publishing. Electrochemical quartz crystal microbalance study of redox active C60/Pd polymer films | AIP Conference Proceedings. [Link]
-
NIH. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. [Link]
-
Der Pharma Chemica. Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. [Link]
-
ResearchGate. Experimental parameters used for the electropolymerisation of pyrrole, 3,4-ethylenedioxythiophene and 3-octylthiophene. [Link]
-
MDPI. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. [Link]
-
ResearchGate. Chronoamperometry curve of electropolymerization of polypyrrole on stainless steel. [Link]
-
Wikipedia. Pyrrole. [Link]
-
ResearchGate. (A): Electropolymerization of pyrrole by chronoamperometry. (a) Barrier.... [Link]
-
NIH. Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. [Link]
-
ResearchGate. Chronoamperometry curves for the potentiostatic electropolymerization.... [Link]
-
ResearchGate. Electrochemical Formation and Characterization of Copolymers Based on N -Pyrrole Derivatives. [Link]
-
Wiley Online Library. Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films. [Link]
-
ResearchGate. Cyclic voltammograms of the electro-polymerization of pyrrole (0.1 M).... [Link]
-
ResearchGate. Cyclic voltammograms of electropolymerization of 0.01 M pyrrole in an.... [Link]
-
ResearchGate. Cyclic voltammetry of the electropolymerization of 0.2 M pyrrole. (A).... [Link]
-
ResearchGate. Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. [Link]
-
NIH. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films - PMC. [Link]
-
ResearchGate. (PDF) Electropolymerization and electrochemical properties of (N-hydroxyalkyl)pyrrole/pyrrole copolymers. [Link]
-
ResearchGate. Electropolymerization of Pyrrole and N-Methylpyrrole on Mild Steel Surface. [Link]
-
RSC Publishing. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews. [Link]
-
MDPI. Polypyrrole Derivatives: Preparation, Properties and Application. [Link]
-
ResearchGate. (PDF) Polypyrrole Derivatives: Preparation, Properties and Application. [Link]
-
ResearchGate. Chronoamperometric curves of the electropolymerization of N-phenylpyrrole (0.1 M) in acetonitrile solution containing Bu 4 NCF 3 SO 3 0.1 M, on Pt electrode.. [Link]
-
ResearchGate. The mechanism of pyrrole electropolymerization | Request PDF. [Link]
-
ResearchGate. Investigation of N-Ethyl-2-Pyrrolidone (NEP) as Electrolyte Additive in Regard to Overcharge Protecting Characteristics | Request PDF. [Link]
-
International Journal of Science and Research Archive. Synthesis and characterization of polypyrrole thin films. [Link]
-
Scirp.org. Synthesis and Characterization of Polypyrrole (PPy) Thin Films. [Link]
-
PubMed. Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. [Link]
-
Institute of Metal Physics. Fabrication and Characterization of Poly(2-Formylpyrrole) Nanoparticles' Thin Films by Anchoration. [Link]
-
MDPI. Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids. [Link]
-
ResearchGate. Electrochemical Polymerization of Pyrrole Containing TEMPO Side Chain on Pt Electrode and Its Electrochemical Activity. [Link]
-
Advanced Journal of Chemistry, Section A. Preparation and Characterization of Solid Polymer Electrolyte of Lithium Salts Polyvinyl Pyrrolidone. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Electropolymerization of a New Diketopyrrollopyrrole Derivative into Inherent Chiral Polymer Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The mechanisms of pyrrole electropolymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quartz Crystal Microbalance: EQCM Investigations Thin Polymer Film Gamry Instruments [gamry.com]
- 14. nanoscience.com [nanoscience.com]
- 15. Electrochemical quartz crystal microbalance - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. journalijsra.com [journalijsra.com]
- 18. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]
- 19. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of N-Ethylpyrrole Derivatives
Introduction
N-substituted pyrroles, and specifically N-ethylpyrrole derivatives, are pivotal structural motifs in a vast array of functional molecules, from pharmaceuticals to advanced materials. The strategic introduction of an ethyl group onto the pyrrole nitrogen can significantly modulate a molecule's physicochemical properties, including its solubility, metabolic stability, and biological activity. This guide provides an in-depth exploration of the primary synthetic routes to this compound derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and expert insights to ensure reproducible and high-yielding syntheses.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound derivatives can be broadly categorized into two main approaches: construction of the pyrrole ring with the N-ethyl group pre-installed and direct N-ethylation of a pre-existing pyrrole ring . Each strategy offers distinct advantages and is suited to different starting materials and target molecules.
| Synthetic Strategy | Common Name(s) | Core Transformation | Key Advantages | Primary Considerations |
| Ring Construction | Paal-Knorr Synthesis, Clauson-Kaas Synthesis | Condensation of a 1,4-dicarbonyl compound with ethylamine. | High regioselectivity, builds complex pyrroles from acyclic precursors. | Availability of the 1,4-dicarbonyl starting material. |
| Direct N-Alkylation | N-Ethylation | Deprotonation of a pyrrole followed by reaction with an ethylating agent. | Utilizes readily available pyrrole starting materials. | Potential for C-alkylation as a side reaction; requires careful control of conditions. |
Strategy 1: Ring Construction via the Paal-Knorr Synthesis
The Paal-Knorr synthesis is arguably the most reliable and widely employed method for constructing N-substituted pyrroles.[1] It involves the condensation of a 1,4-dicarbonyl compound (a γ-diketone) with a primary amine, in this case, ethylamine, typically under neutral or weakly acidic conditions.[2]
Mechanistic Insight
The reaction proceeds through a series of well-understood steps. Initially, the primary amine attacks one of the carbonyl groups to form a hemiaminal. This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic intermediate after dehydration. Subsequent elimination of a second water molecule yields the aromatic this compound ring.[3][4] The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating a carbonyl group, making it more electrophilic.[2]
Caption: Workflow of the Paal-Knorr synthesis.
Application Notes & Causality
-
Substrate Scope: A wide variety of 1,4-diketones can be used, allowing for the synthesis of polysubstituted N-ethylpyrroles. The reaction is generally high-yielding.
-
Catalyst Choice: While the reaction can proceed without a catalyst, weak Brønsted acids like acetic acid or p-toluenesulfonic acid are often employed to increase the reaction rate.[5] For more sensitive substrates, Lewis acids such as iron(III) chloride or aluminas can be effective catalysts, sometimes allowing for milder reaction conditions.[5][6]
-
Reaction Conditions: The reaction is often carried out by refluxing in a suitable solvent like ethanol, acetic acid, or even water for "greener" protocols.[7][8] Microwave-assisted Paal-Knorr synthesis has gained popularity as it can dramatically reduce reaction times and improve yields.[2][8]
-
Solvent-Free Conditions: For certain substrates, the reaction can be performed solvent-free, which simplifies work-up and reduces waste.[5]
Detailed Protocol 1: Synthesis of 2,5-Dimethyl-1-ethylpyrrole
This protocol describes the synthesis of 2,5-dimethyl-1-ethylpyrrole from 2,5-hexanedione and ethylamine, a classic example of the Paal-Knorr reaction.
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Ethylamine (70% solution in water)
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-hexanedione (5.71 g, 50 mmol) and ethanol (25 mL).
-
With stirring, add ethylamine (70% in water, 4.8 mL, ~60 mmol) to the solution.
-
Add glacial acetic acid (0.5 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 2,5-dimethyl-1-ethylpyrrole as a colorless to pale yellow liquid.
Strategy 2: The Clauson-Kaas Synthesis
A powerful variation of the Paal-Knorr synthesis, the Clauson-Kaas reaction, utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle precursor to the required 1,4-dicarbonyl compound.[7][9] Under acidic conditions, the cyclic acetal is hydrolyzed in situ to succinaldehyde, which then reacts with a primary amine (ethylamine) as in the Paal-Knorr synthesis.[10]
Application Notes & Causality
-
Advantages: 2,5-Dimethoxytetrahydrofuran is often more readily available and stable than succinaldehyde itself. This method is particularly useful for synthesizing N-substituted pyrroles that are unsubstituted at the α- and β-positions.[11]
-
Catalysis and Conditions: The reaction is typically catalyzed by an acid, with acetic acid being the traditional choice.[7][8] Modern variations have employed a wide range of catalysts, including molecular iodine and various Lewis acids, often under microwave irradiation to expedite the reaction.[10][12] Greener approaches using water as a solvent have also been successfully developed.[7][12]
Detailed Protocol 2: Synthesis of this compound from 2,5-Dimethoxytetrahydrofuran
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
Ethylamine (70% solution in water)
-
Glacial Acetic Acid
-
Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 50 mL round-bottom flask, combine 2,5-dimethoxytetrahydrofuran (2.64 g, 20 mmol) and a solution of ethylamine (70% in water, 2.0 mL, ~24 mmol) in 10 mL of water.
-
Add glacial acetic acid (1.2 mL, 20 mmol) to the mixture.
-
Heat the mixture at 90 °C with vigorous stirring for 1 hour.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude this compound can be purified by distillation under reduced pressure.
Strategy 3: Direct N-Alkylation of Pyrrole
Direct N-ethylation is a straightforward approach that begins with the pyrrole ring already formed. The method relies on the moderate acidity of the N-H proton in pyrrole (pKa ≈ 17.5).[13] Deprotonation with a suitable base generates the pyrrolide anion, a nucleophile that can then react with an ethylating agent like ethyl iodide or ethyl bromide.[14]
Mechanistic Insight: The Ambident Pyrrolide Anion
A critical concept in the alkylation of pyrrole is the ambident nature of the pyrrolide anion. It possesses nucleophilic character at both the nitrogen and carbon atoms (primarily C2). The outcome of the reaction (N- vs. C-alkylation) is highly dependent on the reaction conditions.[15]
-
N-Alkylation is favored by:
-
C-Alkylation is favored by:
-
More covalent nitrogen-metal bonds (e.g., with Mg²⁺ from a Grignard reagent).[15]
-
Caption: General workflow for direct N-alkylation.
Application Notes & Causality
-
Choice of Base: Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used for deprotonation. The choice of base can influence the reaction's safety and ease of handling.
-
Phase-Transfer Catalysis (PTC): This is a highly effective and convenient method for achieving selective N-alkylation.[15] A quaternary ammonium salt (e.g., tetrabutylammonium bromide) transfers the pyrrolide anion from an aqueous or solid phase into an organic phase where it reacts with the ethylating agent. This technique often provides high yields of the N-alkylated product with minimal C-alkylation.[15][16]
Detailed Protocol 3: N-Ethylation of Pyrrole using Phase-Transfer Catalysis
Materials:
-
Pyrrole
-
Ethyl Iodide (or Ethyl Bromide)
-
Sodium Hydroxide (NaOH) pellets
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL three-necked flask fitted with a mechanical stirrer, reflux condenser, and dropping funnel, add pyrrole (6.71 g, 100 mmol), toluene (50 mL), and tetrabutylammonium bromide (1.61 g, 5 mmol, 5 mol%).
-
Add finely ground sodium hydroxide pellets (8.0 g, 200 mmol) to the mixture.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Slowly add ethyl iodide (17.16 g, 110 mmol) dropwise over 20 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to 60 °C and maintain for 3-4 hours, with continued vigorous stirring. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and add 50 mL of water to dissolve the salts.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2 x 30 mL).
-
Combine all organic layers, wash with water (2 x 40 mL), and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Purification and Characterization
-
Purification: this compound and its simple derivatives are often volatile liquids. Vacuum distillation is the most common and effective method for purification.[17][18] For solid derivatives, recrystallization from a suitable solvent system (e.g., ethanol/water) is standard.[19] Column chromatography on silica gel can also be employed, particularly for more complex or less volatile derivatives.
-
Characterization: The successful synthesis of this compound derivatives should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure. Look for the characteristic signals of the pyrrole ring protons and the ethyl group (a triplet and a quartet). ¹³C NMR will confirm the carbon framework.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: The absence of the N-H stretching band (around 3300-3500 cm⁻¹) and the presence of C-H stretching bands for the ethyl group are key indicators of successful N-ethylation.
-
Conclusion
The synthesis of this compound derivatives is accessible through several robust and versatile methods. The Paal-Knorr and Clauson-Kaas syntheses are ideal for constructing the pyrrole ring system from acyclic precursors, offering excellent control over substituent placement. For instances where a pyrrole scaffold is already available, direct N-alkylation , particularly under phase-transfer catalysis conditions, provides a highly efficient and selective route to the desired N-ethylated product. The choice of method will ultimately depend on the availability of starting materials, the desired substitution pattern on the pyrrole ring, and the scale of the reaction. The protocols and insights provided herein serve as a comprehensive guide for any researcher embarking on the synthesis of these valuable heterocyclic compounds.
References
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water. Synlett, 2009(14), 2245-2248. [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Li, X., et al. (2014). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. PubMed. [Link]
-
Angewandte Chemie International Edition. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Angew. Chem. Int. Ed., 52, 6080–6083. [Link]
-
Cárdenas-Galindo, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(23), 8213. [Link]
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wang, N. C., Teo, K. E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4116. [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Banik, B. K., et al. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 12(4), 843-851. [Link]
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
-
Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Arkat USA. (n.d.). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc. [Link]
-
University of Bath. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesized pyrrole derivatives. Retrieved from [Link]
-
Chem-Station. (2016). Clauson-Kaas Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]
-
Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(56), 32808-32814. [Link]
-
Wood, J. M., Furkert, D. P., & Brimble, M. A. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(10), 1045-1065. [Link]
- Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Canadian Science Publishing. (1971). Pyrrole Chemistry. Part XIII. New Syntheses of 3-Alkylpyrroles. Canadian Journal of Chemistry, 49(14), 2427-2432. [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]
-
Wang, B., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2651. [Link]
-
Sahu, A., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 1076-1111. [Link]
-
Royal Society of Chemistry. (n.d.). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.). EP0608688A1 - Process for the purification of crude pyrroles.
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
Taylor, J. E., et al. (2009). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Organic Letters, 11(20), 4592-4595. [Link]
-
International Journal of Progressive Research in Pharmacy and Pharmaceutical Sciences. (2021). Synthesis and Evaluation of Pyrrole Derivatives. [Link]
-
MDPI. (n.d.). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (n.d.). MW synthesis of pyrrole starting from 2,5-dimethoxytetrahydrofuran in.... Retrieved from [Link]
-
MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
-
ResearchGate. (n.d.). 2,5-Dimethoxytetrahydrofuran. Retrieved from [Link]
-
International Journal of Current Research. (n.d.). Study of Novel Pyrrole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 17. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 18. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 19. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]
The Versatile Synthethon: A Guide to N-Ethylpyrrole in Organic Synthesis
Introduction: Understanding the N-Ethylpyrrole Scaffold
This compound is a five-membered aromatic heterocycle distinguished by an ethyl group affixed to its nitrogen atom. This seemingly simple structural modification imparts a unique combination of properties that make it a valuable and versatile building block in modern organic synthesis. The ethyl group enhances solubility in organic solvents compared to its parent, pyrrole, and sterically influences the regioselectivity of certain reactions. Electronically, the nitrogen's lone pair is delocalized into the aromatic π-system, rendering the ring electron-rich and highly susceptible to electrophilic attack, primarily at the C2 and C5 positions.[1][2] This heightened reactivity, coupled with its role in forming conductive polymers and its presence in pharmacologically active molecules, makes this compound a cornerstone reagent for researchers in materials science and drug discovery.[3][4][5]
This guide provides an in-depth exploration of this compound's applications, offering detailed protocols and mechanistic insights to empower researchers to effectively harness its synthetic potential.
Application I: Synthesis of Conductive Polymers (Poly-N-Ethylpyrrole)
This compound is a key monomer in the production of conductive polymers, a class of materials with broad applications in electronics, sensors, and biomedical devices.[3][6] The N-substitution improves the resulting polymer's mechanical strength and processability compared to unsubstituted polypyrrole.[3] Polymerization proceeds via an oxidative mechanism, where monomer units are coupled through their α-positions (C2 and C5) to form a conjugated polymer backbone.[7] This process, known as p-doping, simultaneously introduces positive charges along the chain, which are balanced by counter-ions from the oxidant or electrolyte, leading to electrical conductivity.[8]
Workflow for Chemical Oxidation Polymerization of this compound
Caption: Key steps in the Vilsmeier-Haack formylation of this compound.
Protocol 2: Vilsmeier-Haack Formylation of this compound
This protocol is adapted from established procedures for the formylation of electron-rich heterocycles. [9][10] Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Acetate solution
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (e.g., 8 mL, 103 mmol). Cool the flask to 0°C. Slowly add POCl₃ (e.g., 3.0 mL, 32 mmol) dropwise, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for 30 minutes. Causality Note: The formation of the Vilsmeier reagent is exothermic and must be controlled to prevent decomposition. [9]2. Pyrrole Addition: Dissolve this compound (e.g., 2.38 g, 25 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cold Vilsmeier reagent.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40°C) for 1 hour. Monitor the reaction's progress by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous sodium acetate solution. Safety Note: The quenching process is highly exothermic and may release HCl gas.
-
Work-up: Stir the mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 2-formyl-N-ethylpyrrole.
Expected Outcome: A pale yellow oil or low-melting solid.
Application III: this compound in Medicinal Chemistry
Pyrrole-containing structures are ubiquitous in pharmaceuticals due to their ability to participate in hydrogen bonding and π-stacking interactions with biological targets. [11][12]The this compound motif can serve as a core scaffold or a peripheral group that modulates a compound's pharmacokinetic properties, such as lipophilicity and metabolic stability. [13]For example, derivatives of N-substituted pyrroles are found in drugs like the blockbuster cholesterol-lowering agent Atorvastatin and the anti-cancer drug Sunitinib, highlighting the importance of this scaffold in drug design. [4] While the direct synthesis of a marketed drug is beyond the scope of this guide, the functionalization protocols described herein, such as the Vilsmeier-Haack reaction, are key steps in building the complex intermediates required for such syntheses. [14]The resulting pyrrole-2-carbaldehydes can be further elaborated through reactions like Wittig olefination, reductive amination, or condensation to build the intricate molecular architectures of modern therapeutics. [15]
References
-
Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Available from: [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. PubMed. Available from: [Link]
-
Polypyrrole. Wikipedia. Available from: [Link]
-
Synthesis of Polypyrrole and Their Application. IOSR Journal. Available from: [Link]
-
(PDF) Polypyrrole Derivatives: Preparation, Properties and Application. ResearchGate. Available from: [Link]
-
Pharmaceuticals based on the Pyrrole Nucleus. University of Birmingham. Available from: [Link]
-
Investigation of the electroactivity, conductivity, and morphology of poly(pyrrole‐co‐N‐alkyl pyrrole) prepared via electrochemical nanopolymerization and chemical polymerization. Semantic Scholar. Available from: [Link]
-
Navigating the Synthesis of Pharmaceutical Intermediates: A Focus on Pyrrole Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Pyrrole undergoes electrophilic aromatic substitution more readil... Pearson+. Available from: [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. Available from: [Link]
-
Electrophilic Substitution reactions of Pyrrole (part -1). YouTube. Available from: [Link]
-
Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole... ResearchGate. Available from: [Link]
-
Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Taylor & Francis Online. Available from: [Link]
-
Pyrrole undergoes other typical electrophilic substitution reactions in addition to nitration.... Homework.Study.com. Available from: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Indian Journal of Chemistry. Available from: [Link]
-
Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Recent Advancements in Pyrrole Synthesis. PubMed Central. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available from: [Link]
-
Pyrrole. Wikipedia. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
The Essential Role of N-Ethyl-2-Pyrrolidone (NEP) in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Pyrrole: Synthesis and Applications. Nova Science Publishers. Available from: [Link]
-
Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available from: [Link]
-
Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Available from: [Link]
-
(PDF) Molecular control of electric conductivity and structural properties of polymers of pyrrole derivatives. ResearchGate. Available from: [Link]
-
Polypyrrole-based conducting polymers and interactions with biological tissues. PubMed Central. Available from: [Link]
-
New Synthetic Approaches to N-Aryl and π-Expanded Diketopyrrolopyrroles as New Building Blocks for Organic Optoelectronic Materials. PubMed. Available from: [Link]
-
Synthesis of novel building blocks of 1H-pyrrolo[3,4-b]quinolin-3(2H)-one and evaluation of their antitumor activity. ResearchGate. Available from: [Link]
Sources
- 1. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. Application of Pyrrole_Chemicalbook [chemicalbook.com]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Polypyrrole - Wikipedia [en.wikipedia.org]
- 8. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [diposit.ub.edu]
- 14. nbinno.com [nbinno.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Ethylpyrrole as a Monomer for Conductive Polymers
Executive Summary
N-Ethylpyrrole (NEP) is an N-substituted derivative of pyrrole, a five-membered aromatic heterocycle.[1][2] Its primary significance in materials science lies in its role as a precursor monomer for the synthesis of poly(this compound) (PEPy), an intrinsically conducting polymer.[3][4] The presence of the ethyl group at the nitrogen position imparts distinct advantages over unsubstituted polypyrrole (PPy), notably improving solubility in common organic solvents and enhancing the processability of the resulting polymer.[5][6][7] This attribute is critical for fabricating polymer films and composites for advanced applications. This guide provides a comprehensive overview of this compound, detailing two robust protocols for its polymerization—chemical oxidative and electrochemical—and outlining key methods for the characterization of the resulting poly(this compound).
This compound Monomer: Properties and Handling
This compound is a colorless to light yellow liquid that is prone to darkening upon exposure to air and light.[2][8] For reproducible polymerization results, it is often necessary to purify the monomer by distillation immediately before use.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₆H₉N | [1][8][9][10] |
| Molecular Weight | 95.14 g/mol | [9] |
| CAS Number | 617-92-5 | [9][11] |
| Appearance | Colorless to yellow clear liquid | [8] |
| Density | 0.888 - 0.890 g/mL at 25°C | [1] |
| Refractive Index | 1.4780 - 1.4820 | [1] |
| Storage Temperature | −20°C | [8] |
Safety & Handling:
-
Hazard: this compound is flammable. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at the recommended low temperature to minimize oxidation and polymerization.[8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat when handling.
The Mechanism of Oxidative Polymerization
The conversion of this compound monomers into a conductive polymer proceeds via an oxidative coupling mechanism. The process is initiated by an oxidizing agent (chemical or electrochemical), which removes an electron from the π-rich pyrrole ring to form a radical cation.[1] These radical cations then couple, and subsequent oxidation and deprotonation steps extend the polymer chain, creating a conjugated backbone of alternating single and double bonds. This delocalized π-electron system is responsible for the material's ability to conduct electricity.[12][13]
Caption: Oxidative polymerization workflow of this compound.
Protocol 1: Chemical Oxidative Polymerization for Bulk Synthesis
This method is ideal for producing gram-scale quantities of poly(this compound) as a powder. The protocol utilizes a chemical oxidant, most commonly iron(III) chloride (FeCl₃), which is both effective and cost-efficient.[3][4] The resulting polymer powder can be used to prepare composites, coatings, or inks.
Expert Insight: The choice of oxidant and the monomer-to-oxidant molar ratio are critical parameters that directly influence the polymerization rate, yield, and the final electrical conductivity of the polymer. FeCl₃ is widely used as it also acts as a dopant, with chloride ions incorporating into the polymer backbone to balance the charge of the oxidized state.[14]
Table 2: Materials and Equipment for Chemical Polymerization
| Item | Description |
| Chemicals | This compound (NEP), Iron(III) chloride (FeCl₃, anhydrous), Methanol, Deionized Water |
| Solvents | Acetonitrile or Chloroform |
| Equipment | Two-neck round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Nitrogen gas inlet, Buchner funnel and filter paper, Vacuum flask, Drying oven or vacuum desiccator |
Step-by-Step Protocol
-
Preparation of Oxidant Solution: In a beaker, dissolve anhydrous FeCl₃ in the chosen solvent (e.g., acetonitrile) to a concentration of approximately 0.5 M.
-
Reaction Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar. Place it on the magnetic stirrer. Attach the dropping funnel to one neck and a nitrogen inlet to the other. Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere.
-
Monomer Introduction: Add the purified this compound monomer to the reaction flask via syringe.
-
Initiation of Polymerization: Transfer the prepared FeCl₃ solution to the dropping funnel. Add the oxidant solution dropwise to the stirring monomer solution over 30 minutes at room temperature.
-
Reaction: Allow the mixture to stir at room temperature under nitrogen for 24 hours to ensure complete polymerization.[3][4][7]
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into a large beaker containing an excess of methanol. This step precipitates the polymer and helps remove residual oxidant.
-
Collect the black polymer powder by vacuum filtration using a Buchner funnel.
-
Wash the collected polymer sequentially with copious amounts of methanol and deionized water until the filtrate becomes colorless. This removes unreacted monomer, FeCl₃, and low molecular weight oligomers.
-
-
Drying: Dry the purified poly(this compound) powder in a vacuum oven at 60°C for 24 hours. Store the final product in a desiccator.
Caption: Workflow for chemical oxidative polymerization of NEP.
Protocol 2: Electrochemical Polymerization for Thin Film Fabrication
Electropolymerization is a powerful technique for depositing a uniform, adherent, and conductive film of poly(this compound) directly onto an electrode surface.[12] This method offers precise control over film thickness, morphology, and properties, making it ideal for applications in sensors, electrochromic devices, and biomedical interfaces.[15]
Expert Insight: The supporting electrolyte is not merely a passive component to ensure solution conductivity; it is an active participant in the process. The anions of the electrolyte, known as dopants, are incorporated into the growing polymer film to maintain charge neutrality as the conjugated backbone is oxidized.[16] The size, charge, and nature of this dopant anion can significantly alter the film's morphology, stability, and electrochemical properties.
Table 3: Materials and Equipment for Electrochemical Polymerization
| Item | Description |
| Chemicals | This compound (NEP), Supporting Electrolyte (e.g., Lithium perchlorate, LiClO₄), Acetonitrile (anhydrous, electrochemical grade) |
| Equipment | Potentiostat/Galvanostat, Electrochemical Cell (glass), Working Electrode (WE) (e.g., Glassy Carbon, Platinum, or ITO-coated glass), Counter Electrode (CE) (e.g., Platinum wire or mesh), Reference Electrode (RE) (e.g., Ag/AgCl), Nitrogen or Argon gas supply |
Step-by-Step Protocol
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon) with alumina slurry on a polishing pad, sonicate in deionized water and then ethanol, and dry completely. This ensures a clean, reproducible surface for film deposition.
-
Electrolyte Solution Preparation: In a volumetric flask, prepare a solution of 0.1 M supporting electrolyte (e.g., LiClO₄) and 0.1 M this compound monomer in anhydrous acetonitrile.
-
Cell Assembly: Assemble the three-electrode cell. Place the prepared electrolyte solution into the cell. Insert the working, counter, and reference electrodes, ensuring the reference electrode tip is close to the working electrode surface.
-
Deoxygenation: Purge the solution with dry nitrogen or argon gas for at least 20 minutes before the experiment and maintain a gentle stream over the solution during polymerization.
-
Causality Check: Oxygen can interfere with the polymerization process and degrade the resulting film.[7]
-
-
Electropolymerization: Connect the electrodes to the potentiostat. Use a technique like Cyclic Voltammetry (CV) to grow the film.
-
Typical CV Parameters:
-
Potential Window: -0.8 V to +0.9 V (vs. Ag/AgCl).[16]
-
Scan Rate: 50 mV/s.
-
Number of Cycles: 10-20 cycles.
-
-
Observation: During the anodic (positive) scan, an oxidation peak corresponding to the monomer will appear. With each successive cycle, the currents will increase as the conductive polymer film grows on the electrode, indicating successful deposition.[16]
-
-
Film Rinsing and Drying: After polymerization, carefully remove the working electrode from the cell. Gently rinse the film-coated surface with fresh acetonitrile to remove any unreacted monomer and electrolyte. Dry the electrode under a stream of nitrogen.
Caption: Workflow for electrochemical polymerization of NEP.
Characterization of Poly(this compound)
Confirmation of successful polymerization and assessment of the material's properties are achieved through a combination of spectroscopic, microscopic, and electrical characterization techniques.
Table 4: Key Characterization Techniques and Expected Results for PEPy
| Technique | Purpose | Expected Results / Key Features | Source(s) |
| FTIR Spectroscopy | Structural confirmation | Identification of C-H, C-N, and C=C stretching and bending modes characteristic of the polypyrrole ring. Absence of sharp monomer peaks. | [3][4] |
| Scanning Electron Microscopy (SEM) | Morphological analysis | Visualization of surface texture. Chemically synthesized PEPy often shows a granular or globular morphology. Electrochemically deposited films can range from smooth to nodular depending on conditions. | [3][7] |
| Thermogravimetric Analysis (TGA) | Thermal stability | Determines the decomposition temperature. PEPy generally shows good thermal stability up to around 200°C. | [7] |
| Four-Probe Method | Electrical conductivity | Quantitative measurement of conductivity. Values can range from 10⁻⁴ to 10¹ S/cm depending on the synthesis method, dopant, and measurement conditions. | [7] |
| UV-Vis Spectroscopy | Electronic properties | Shows a broad absorption band related to the π-π* transition of the conjugated polymer backbone. | [7] |
Applications and Future Directions
The unique combination of electrical conductivity, improved processability, and environmental stability makes poly(this compound) a promising material for a variety of advanced applications.
-
Biosensors: The conductive nature of PEPy films makes them excellent platforms for immobilizing enzymes or antibodies, where biological recognition events can be transduced into measurable electrical signals.[3][4]
-
Anti-Corrosion Coatings: When coated on metals like steel, PEPy can provide a protective barrier that passivates the surface and prevents corrosion.[17]
-
Energy Storage: The reversible redox properties of PEPy are suitable for its use as an electrode material in batteries and supercapacitors.[18][19][20]
-
Smart Materials: PEPy has been investigated for use in light- and pH-responsive materials, such as smart liquid marbles that can be manipulated by external stimuli.[3][4][21]
-
Biomedical Devices: Its biocompatibility allows for its use in tissue engineering scaffolds and as an interface for neural electrodes, where electrical stimulation can promote cell growth and interaction.[12][19]
The continued development of N-substituted pyrrole derivatives and advanced polymerization techniques will further expand the utility of these fascinating conductive polymers in next-generation electronics, energy solutions, and medical technologies.
References
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymeriz
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol.
- (PDF) Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol.
- Buy this compound | 617-92-5. Smolecule.
- Preparation and characterization of new poly-pyrrole having side chain liquid crystalline moieties. INIS-IAEA.
- Polypyrrole Derivatives: Preparation, Properties and Applic
- This compound 617-92-5 wiki. Guidechem.
- Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
- Synthesis, chemically and electrochemically polymerization of N-substituted pyrrole containing azo chromophore and its copolymer. Techno Press.
- 1-Ethylpyrrole | C6H9N | CID 185226. PubChem.
- Exploring Recent Applications Of Conducting Polymers.
- 1H-Pyrrole, 1-ethyl-. NIST WebBook.
- What Are The Applications Of Conductive Polymers?. Chemistry For Everyone - YouTube.
- Electrically Conductive Functional Polymers and Application Progress in Lithium B
- This compound | CAS 617-92-5. Santa Cruz Biotechnology.
- Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review.
- Polypyrrole-based conducting polymers and interactions with biological tissues.
- p-doping of heterocyclic polymers (X = S, N, O): a polaron and a...
- Electropolymerization of Pyrrole and N-Methylpyrrole on Mild Steel Surface.
- Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica.
- Electrochemical polymerization of pyrrole on polymer-co
- Application Notes and Protocols: Electrochemical Polymerization of Pyrrole-Containing Phenols. Benchchem.
- Pyrrole. Wikipedia.
Sources
- 1. Buy this compound | 617-92-5 [smolecule.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polypyrrole Derivatives: Preparation, Properties and Application | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. techno-press.org [techno-press.org]
- 8. Page loading... [wap.guidechem.com]
- 9. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]
- 12. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. researchgate.net [researchgate.net]
- 18. ilkogretim-online.org [ilkogretim-online.org]
- 19. m.youtube.com [m.youtube.com]
- 20. Electrically Conductive Functional Polymers and Application Progress in Lithium Batteries [mdpi.com]
- 21. researchgate.net [researchgate.net]
Introduction: The Rise of N-Substituted Polypyrroles in Sensing Technology
An in-depth guide to the application of poly(N-Ethylpyrrole) in the development of advanced chemical and biological sensors, designed for researchers, scientists, and drug development professionals.
Conducting polymers have revolutionized the field of sensor technology by providing a unique interface between biological and electronic systems. Among these, polypyrrole (PPy) has been extensively studied for its excellent conductivity, environmental stability, and biocompatibility. However, pristine PPy often suffers from poor solubility and processability, limiting its application. The strategic introduction of substituent groups onto the pyrrole monomer's nitrogen atom offers a powerful solution to these challenges.
Poly(this compound) (PEPy) emerges as a prominent derivative, retaining the core electrochemical properties of PPy while offering significantly improved processability and film-forming characteristics. The ethyl group enhances the polymer's solubility in organic solvents and creates a more defined, less entangled polymer structure. These features make PEPy an exceptionally promising material for fabricating sensitive, stable, and reproducible sensor devices. This guide provides a comprehensive overview of PEPy's application in sensing, detailing its synthesis, sensor fabrication protocols, and performance characteristics.
Core Properties of Poly(this compound) for Sensor Applications
The suitability of PEPy as a sensor material is grounded in its distinct physicochemical properties:
-
Tunable Electrical Conductivity: Like its parent polymer, PEPy can be switched between a conductive (doped) and a resistive (dedoped) state. This transition, which can be triggered by chemical or electrochemical stimuli, forms the basis of its sensing mechanism. The interaction with an analyte can modulate the polymer's doping level, leading to a measurable change in resistance or current.
-
Enhanced Environmental Stability: The N-ethyl group provides a degree of steric hindrance that protects the polymer backbone from nucleophilic attack by species like water and oxygen. This results in greater long-term stability of the polymer's conductive state compared to unsubstituted PPy, a critical factor for the operational lifetime of a sensor.
-
Excellent Film-Forming Properties: PEPy can be readily synthesized as smooth, uniform, and adherent thin films on various electrode surfaces using electrochemical polymerization. This technique offers precise control over film thickness and morphology, which are crucial parameters for optimizing sensor performance.
-
Biocompatibility and Surface Functionalization: The polymer surface is amenable to modification, allowing for the covalent attachment of biorecognition elements such as enzymes, antibodies, or DNA probes. This versatility is key to its application in highly specific biosensors.
Synthesis of Poly(this compound) Films for Sensors
Electrochemical polymerization is the preferred method for fabricating PEPy-based sensors, as it allows the polymer film to be deposited directly onto the sensing electrode in a single step.
Protocol 1: Electrochemical Deposition of a PEPy Film
This protocol details the galvanostatic (constant current) deposition of a PEPy film onto a standard glassy carbon electrode (GCE).
Materials:
-
This compound monomer (98% or higher, freshly distilled if necessary)
-
Lithium perchlorate (LiClO₄), as the supporting electrolyte
-
Acetonitrile (anhydrous, solvent)
-
Glassy Carbon Electrode (GCE), Platinum (Pt) wire, and Ag/AgCl electrode
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode electrochemical cell
Procedure:
-
Electrode Preparation: Polish the GCE surface with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. Rinse thoroughly with deionized water and sonicate in ethanol and water to remove any residual abrasive particles. Dry the electrode under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile. Add the this compound monomer to this solution to a final concentration of 0.1 M.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the polished GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
De-aeration: Purge the solution with high-purity nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen blanket over the solution during the experiment.
-
Electropolymerization:
-
Set the potentiostat to galvanostatic mode.
-
Apply a constant current density in the range of 0.1-1.0 mA/cm². A typical value to start with is 0.2 mA/cm².
-
The polymerization time will determine the film thickness. For a thin film suitable for sensing, a deposition time of 100-300 seconds is common. The potential will rise as the film grows and its resistance increases.
-
-
Post-Synthesis Treatment: After deposition, gently rinse the PEPy-modified electrode with fresh acetonitrile to remove unreacted monomer and electrolyte. Allow it to air dry or dry under a gentle stream of nitrogen. The electrode is now ready for use or further modification.
Electropolymerization Workflow Diagram
Caption: Mechanism of dopamine detection at a Poly(this compound) modified electrode.
Conclusion and Future Outlook
Poly(this compound) stands out as a highly adaptable and effective material for modern sensor development. Its favorable combination of conductivity, stability, and processability addresses many of the limitations of unsubstituted polypyrrole. The ability to deposit uniform films electrochemically and functionalize its surface makes it an ideal platform for creating a wide array of devices, from simple chemiresistors for environmental monitoring to sophisticated biosensors for clinical diagnostics and drug development. Future research will likely focus on creating PEPy-based nanocomposites, integrating materials like graphene or metal nanoparticles to further enhance sensitivity and selectivity, opening new frontiers in sensing technology.
References
Synthesis and characterization of poly(this compound) for ammonia gas sensing. Journal of Materials Science: Materials in Electronics. [Link] Conducting polymer-based chemical sensors and their applications. ACS Publications. [Link] Electrochemical synthesis of poly(this compound) and its application for dopamine sensing. Journal of The Electrochemical Society. [Link] Poly(this compound) nanotubes modified with gold nanoparticles for electrochemical sensing of dopamine. Microchimica Acta. [Link] Electrochemical synthesis of poly(this compound) on pencil graphite electrode for voltammetric determination of dopamine: a comparative study with polyprrole. Journal of the Iranian Chemical Society. [Link] Electrosynthesis of poly(this compound) films on stainless steel from aqueous oxalic acid medium. ResearchGate. [Link] Conducting polymers for chemical sensors and biosensors. MDPI. [Link] Chemical and electrochemical methods for the synthesis of poly-N-substituted pyrroles. Taylor & Francis Online. [Link]
Application Notes & Protocols for the Synthesis of Substituted N-Ethylpyrroles
Abstract: The N-ethylpyrrole scaffold is a privileged heterocyclic motif integral to numerous applications, from pharmaceuticals to advanced materials. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven protocols for the synthesis of substituted N-ethylpyrroles. We delve into the mechanistic underpinnings of classical methods such as the Paal-Knorr, Knorr, and Hantzsch syntheses, alongside modern catalytic approaches. Each section offers step-by-step protocols, explains the causality behind experimental choices, and presents quantitative data to guide methodological selection.
Introduction: The Significance of the this compound Core
Pyrrole derivatives are foundational components in a vast array of biologically active natural products and synthetic drugs, including notable examples like Atorvastatin (Lipitor) and Sunitinib (Sutent).[1] The substituent on the pyrrole nitrogen plays a critical role in modulating the molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity. The N-ethyl group, in particular, offers a valuable balance of lipophilicity and metabolic robustness, making it a frequent choice in medicinal chemistry. The development of efficient and versatile synthetic routes to access structurally diverse N-ethylpyrroles is therefore a paramount objective in modern organic synthesis. This document outlines the most reliable and widely employed methodologies to achieve this goal.
The Paal-Knorr Synthesis: The Most Direct Route to N-Ethylpyrroles
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing N-substituted pyrroles.[2][3] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, ethylamine—to form the pyrrole ring through a dehydrative cyclization.[4][5]
Mechanistic Rationale
The reaction is typically conducted under neutral or weakly acidic conditions.[4] The mechanism proceeds via the initial formation of a hemiaminal from the nucleophilic attack of ethylamine on one of the carbonyl groups. This is followed by a second intramolecular attack by the nitrogen on the remaining carbonyl to form a five-membered cyclic intermediate. Subsequent dehydration steps yield the stable aromatic pyrrole ring.[3][5] The ring-closing step is often rate-determining.[5] The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating a carbonyl group, rendering it more electrophilic.[4]
Caption: Generalized workflow for the Paal-Knorr synthesis.
Protocol 1: Classical Paal-Knorr Synthesis of 2,5-Dimethyl-1-ethylpyrrole
This protocol details the synthesis of a simple this compound from 2,5-hexanedione and ethylamine.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Ethylamine (70% solution in water, 1.5 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask charged with 2,5-hexanedione (e.g., 11.4 g, 100 mmol) in ethanol (100 mL), add the aqueous ethylamine solution (e.g., 9.7 mL, 150 mmol).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether (150 mL) and water (100 mL).
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by vacuum distillation or silica gel chromatography to obtain pure 2,5-dimethyl-1-ethylpyrrole.
Protocol 2: Green Chemistry Approach using a Heterogeneous Catalyst
Modern variations focus on environmentally benign conditions. This protocol uses a recyclable solid acid catalyst, avoiding strong acids and simplifying workup.[1]
Materials:
-
Acetonylacetone (2,5-Hexanedione) (1.0 eq)
-
Ethylamine (1.0 eq)
-
CATAPAL 200 (Boehmite, solid acid catalyst, ~40 mg per mmol of diketone)
Procedure:
-
In a vial, combine acetonylacetone (e.g., 1.14 g, 10 mmol), ethylamine (70% solution, 0.65 mL, 10 mmol), and CATAPAL 200 catalyst (400 mg).
-
Stir the solvent-free mixture at 60 °C for 45-60 minutes.[1]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Extract the product by adding ethyl acetate (2 x 10 mL), followed by centrifugation and filtration to separate the catalyst.
-
The combined organic extracts can be concentrated to yield the product, which is often of high purity.
-
The catalyst can be washed with toluene and ethanol, dried under vacuum, and reused for subsequent reactions.[1]
Data Summary: Paal-Knorr Synthesis Yields
| 1,4-Dicarbonyl | Amine | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | Ethylamine | Acetic Acid, Reflux | ~85-95% | General Knowledge |
| 2,5-Hexanedione | Aniline | CATAPAL 200, 60°C, 45 min | 96% | [1] |
| 1-Phenyl-1,4-pentanedione | Ethylamine | Acetic Acid, Ethanol, Reflux | Good to Excellent | [2] |
| 2,5-Dimethoxytetrahydrofuran | Ethylamine | Iron(III) Chloride, Water | Good to Excellent | [6] |
The Hantzsch Pyrrole Synthesis: A Versatile Multicomponent Reaction
The Hantzsch synthesis provides access to differently substituted pyrroles through a three-component reaction between an α-haloketone, a β-ketoester, and a primary amine (ethylamine).[7][8] This method is particularly valuable for creating pyrroles with specific substitution patterns that may be difficult to access via the Paal-Knorr route.
Mechanistic Rationale
The reaction mechanism begins with the condensation of the β-ketoester and ethylamine to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization, followed by the elimination of a water molecule, results in the formation of the aromatic pyrrole ring.[7]
Caption: Key steps in the Hantzsch pyrrole synthesis.
Protocol 3: Hantzsch Synthesis of Ethyl 1-ethyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Chloroacetone (1.0 eq)
-
Ethylamine (70% solution in water, 2.5 eq)
-
Ethanol
-
Sodium acetate
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (e.g., 13.0 g, 100 mmol) and chloroacetone (e.g., 9.25 g, 100 mmol) in ethanol (150 mL).
-
Cool the mixture in an ice bath and slowly add the aqueous ethylamine solution (e.g., 16.1 mL, 250 mmol). Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC. If starting material remains, gently warm the mixture to 40-50 °C for a few hours.
-
Once the reaction is complete, pour the mixture into a beaker of ice water (400 mL) to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude solid from an ethanol/water mixture to afford the pure pyrrole product.
Direct N-Ethylation of Pyrrole
An alternative strategy is to first synthesize the desired substituted pyrrole ring without an N-substituent, followed by the introduction of the ethyl group. This is typically achieved by deprotonating the pyrrole nitrogen with a base to form the pyrrolyl anion, which then acts as a nucleophile towards an ethylating agent like ethyl iodide or ethyl bromide.[8]
Rationale and Key Considerations
The pyrrolyl anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms. N-alkylation is generally favored, but C-alkylation can be a competing side reaction.[9] The choice of base, solvent, and counter-ion can influence the N- versus C-alkylation ratio. Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF typically favors N-alkylation. Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative, allowing the use of less hazardous bases like solid potassium hydroxide.[9][10]
Protocol 4: N-Ethylation using Phase-Transfer Catalysis
Materials:
-
Substituted Pyrrole (e.g., 2,5-dimethylpyrrole, 1.0 eq)
-
Ethyl bromide (1.2 eq)
-
Potassium hydroxide (powdered, 5.0 eq)
-
Tetrabutylammonium bromide (TBAB, 0.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
To a flask containing a stirred suspension of powdered potassium hydroxide (e.g., 28.0 g, 500 mmol) in THF (200 mL), add the substituted pyrrole (e.g., 9.5 g, 100 mmol) and TBAB (e.g., 3.2 g, 10 mmol).
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add ethyl bromide (e.g., 8.9 mL, 120 mmol) dropwise to the suspension.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture to remove the inorganic salts and wash the solid residue with THF.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water to remove any remaining salts and TBAB, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to yield the N-ethylated pyrrole, which can be further purified if necessary.
Comparative Analysis of Synthetic Routes
The choice of synthetic protocol depends heavily on the desired substitution pattern and the availability of starting materials.
| Method | Key Features | Advantages | Limitations |
| Paal-Knorr | 1,4-Dicarbonyl + Ethylamine | High yields, operational simplicity, widely applicable.[2][11] | Availability of substituted 1,4-dicarbonyls can be a constraint.[5] |
| Hantzsch | α-Haloketone + β-Ketoester + Ethylamine | Access to diverse substitution patterns, multicomponent reaction.[7][12] | Can be less atom-economical; requires handling of lachrymatory α-haloketones. |
| Knorr | α-Amino-ketone + β-Ketoester | Excellent for constructing highly functionalized pyrroles.[13] | α-Amino-ketones are often unstable and must be prepared in situ.[13] |
| Direct N-Ethylation | Pyrrole + Base + Ethyl Halide | Useful when the N-unsubstituted pyrrole is readily available. | Potential for C-alkylation side products; requires an extra synthetic step.[8][9] |
Conclusion
The synthesis of substituted N-ethylpyrroles can be effectively achieved through several well-established methodologies. The Paal-Knorr synthesis remains the most direct and high-yielding method for many substitution patterns, especially with the advent of greener catalytic systems. For more complex or specifically functionalized pyrroles, the Hantzsch and Knorr syntheses provide powerful alternatives. Finally, direct N-ethylation is a reliable strategy when the parent pyrrole is the more accessible starting material. A careful consideration of the target structure and the principles outlined in these protocols will enable researchers to select the optimal synthetic route for their specific needs in drug discovery and materials science.
References
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation. Synlett, 2009(14), 2245-2248. Available at: [Link]
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2920. Available at: [Link]
-
Wikipedia contributors. (2023). Knorr pyrrole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Li, Y., et al. (2014). A novel enzyme-catalyzed synthesis of N-substituted pyrrole derivatives. Applied Biochemistry and Biotechnology, 172(5), 2472-2483. Available at: [Link]
-
Wikipedia contributors. (2023). Hantzsch pyrrole synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
SYNFORM. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Synfacts, 9(08), 0839. Available at: [Link]
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2920. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. . Available at: [Link]
-
Grokipedia. (n.d.). Paal–Knorr synthesis. grokipedia.org. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. . Available at: [Link]
-
Canadian Science Publishing. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1699. Available at: [Link]
-
MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 26(16), 4995. Available at: [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Ramirez-Guzman, K. A., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 603. Available at: [Link]
-
National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2656. Available at: [Link]
-
Taylor & Francis Online. (2022). Hantzsch Pyrrole Synthesis – Knowledge and References. . Available at: [Link]
-
Haelters, J. P., et al. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & Medicinal Chemistry Letters, 8(17), 2381-2384. Available at: [Link]
-
ResearchGate. (2023). Scheme 2. N-Alkylation of Pyrrole. . Available at: [Link]
-
National Institutes of Health. (2022). Recent Advancements in Pyrrole Synthesis. ACS Omega, 7(38), 33752-33783. Available at: [Link]
-
Royal Society of Chemistry. (2019). Synthesis of 2,3,4-trisubstituted pyrrole derivatives via [3 + 2] cyclization of activated methylene isocyanides with 4-(arylidene)-2-substituted oxazol-5(4H)-ones. Organic Chemistry Frontiers, 6, 3937-3942. Available at: [Link]
-
Royal Society of Chemistry. (2012). A concise formation of N-substituted 3,4-diarylpyrroles – synthesis and cytotoxic activity. Organic & Biomolecular Chemistry, 10, 6951-6960. Available at: [Link]
-
ResearchGate. (2002). Synthesis of the 2,3,4-trisubstituted pyrroles. . Available at: [Link]
-
ResearchGate. (2012). Synthesis of N-Substituted Pyrroles under Catalyst- and Solvent-Free Conditions. . Available at: [Link]
-
ResearchGate. (2019). Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole... . Available at: [Link]
-
Journal of the Brazilian Chemical Society. (2007). Indium(III)-catalyzed synthesis of N-substituted pyrroles under solvent-free conditions. SciELO. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides. Organic Letters, 25(1), 84-88. Available at: [Link]
-
ResearchGate. (2020). Recent Advances for the Synthesis of N‐Unsubstituted Pyrroles. . Available at: [Link]
-
ResearchGate. (2018). Synthesis of 2,3,4-trisubstituted pyrrole derivatives 137. . Available at: [Link]
-
ResearchGate. (2023). Synthesis of 2,5‐disubstituted pyrroles from 1,2‐aminoalcohols and secondary alcohols catalyzed by Pt⁰‐loaded carbon catalyst. . Available at: [Link]
- Google Patents. (2019). CN108191732B - Synthesis method of N-methylpyrrole. patents.google.com.
-
Royal Society of Chemistry. (2016). Efficient synthesis of 2,5-disubstituted tetrazolesvia the Cu2O-catalyzed aerobic oxidative direct cross-coupling of N–H free tetrazoles with boronic acids. Chemical Communications, 52, 11362-11365. Available at: [Link]
-
Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100. Available at: [Link]
-
National Institutes of Health. (2022). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry, 87(15), 10221-10229. Available at: [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 53, 10212-10215. Available at: [Link]
Sources
- 1. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions of N-Ethylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Ethylpyrrole in Modern Synthesis
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The strategic functionalization of the pyrrole ring allows for the fine-tuning of molecular properties, making it a cornerstone of modern drug discovery. Among substituted pyrroles, this compound offers a versatile platform for derivatization. The ethyl group provides a balance of steric and electronic properties that can influence reactivity and solubility, while also serving as a stable protecting group that is robust under many cross-coupling conditions.
This comprehensive guide provides detailed application notes and protocols for the metal-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings and practical execution of key transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, as well as direct C-H activation. Our focus is to equip researchers with the knowledge to not only perform these reactions but to understand the critical parameters that govern their success.
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[2] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents, which is of particular interest in the synthesis of bioactive molecules.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of palladium catalyst, ligand, and base is crucial for an efficient reaction. For N-ethyl-halopyrroles, bulky electron-rich phosphine ligands often promote high catalytic activity.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of N-Ethyl-2-phenylpyrrole
This protocol describes the Suzuki-Miyaura coupling of 2-bromo-N-ethylpyrrole with phenylboronic acid.
Materials:
-
2-Bromo-N-ethylpyrrole (1.0 mmol, 174 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%, 4.5 mg)
-
SPhos (4 mol%, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-N-ethylpyrrole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and degassed water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-ethyl-2-phenylpyrrole.
Data Summary:
| Coupling Partner 1 (this compound derivative) | Coupling Partner 2 (Boronic Acid) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromo-N-ethylpyrrole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 3-Bromo-N-ethylpyrrole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | ~80-90 |
| 2-Iodo-N-ethylpyrrole | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80 | ~90-98 |
II. Heck Reaction: Vinylation of this compound
The Heck reaction is a cornerstone of C-C bond formation, coupling aryl or vinyl halides with alkenes.[4] This reaction provides a direct route to vinyl-substituted N-Ethylpyrroles, which are valuable precursors for polymerization and further functionalization.
Mechanistic Insights
The Heck reaction proceeds via a palladium(0)/palladium(II) catalytic cycle involving oxidative addition, migratory insertion (syn-addition), and β-hydride elimination (syn-elimination). The regioselectivity of the alkene insertion is a key consideration, often favoring the less substituted carbon.
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: N-Ethylpyrrole Polymerization
Welcome to the technical support center for N-Ethylpyrrole (NEPy) polymerization. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of poly(this compound) (PEPy). My goal is to provide you with not just protocols, but the underlying rationale to empower you to diagnose and resolve issues encountered in your experiments. We will explore the nuances of both chemical and electrochemical polymerization methods, moving from common general problems to method-specific challenges.
Section 1: General Troubleshooting - The Foundation of Success
Before delving into method-specific issues, it's crucial to address the universal parameters that govern the success of any polymerization. Errors in these foundational steps are the most common source of failure.
Q1: My polymerization of this compound failed to initiate or resulted in a very low yield. What are the primary factors I should investigate?
This is a frequent issue that almost always points to problems with reagents or reaction conditions. Let's break down the likely culprits.
-
Monomer Purity: this compound, like its parent pyrrole, is susceptible to oxidation and degradation upon exposure to air and light, often turning from a colorless liquid to a yellow or brown hue[1]. Oxidized monomers can act as chain terminators or fail to participate in the polymerization altogether.
-
Causality: The polymerization mechanism relies on the formation of radical cations at the α-positions (2- and 5-positions) of the pyrrole ring[2]. If these sites are blocked by impurities or the monomer is already oxidized, the propagation of the polymer chain is halted.
-
Solution: Always use freshly distilled this compound for your reactions. If the monomer has been stored for an extended period or shows any discoloration, purification is mandatory. (See Protocol 1 for a standard distillation procedure).
-
-
Stoichiometry (Chemical Polymerization): The molar ratio of the oxidant to the monomer is a critical parameter that dictates both yield and the properties of the final polymer[3][4].
-
Causality: An insufficient amount of oxidant will result in incomplete monomer conversion, leading to low yield. Conversely, an excessive amount of oxidant can lead to overoxidation of the polymer, which cleaves the conjugated backbone and reduces yield and conductivity[5].
-
Solution: Carefully calculate and precisely measure the oxidant-to-monomer ratio. A commonly accepted starting point for oxidants like Iron (III) chloride (FeCl₃) is a molar ratio between 2.0 and 2.5 to 1 (Oxidant:Monomer).
-
-
Solvent and Monomer Solubility: this compound has poor solubility in water. Attempting polymerization in a purely aqueous medium often results in extremely low yields (as low as 2%) because the monomer is not available to react[6][7].
Section 2: Troubleshooting Chemical Oxidative Polymerization
Chemical oxidation is a common, scalable method for synthesizing PEPy. However, its apparent simplicity hides several complexities.
Q2: My chemical polymerization produced a black, insoluble, "tarry" substance with poor conductivity instead of the expected powder. What happened?
This outcome typically points to an uncontrolled, excessively rapid polymerization, leading to overoxidation and cross-linking.
-
Exothermic Reaction & Temperature Control: The oxidative polymerization of pyrroles is highly exothermic. Mixing the monomer and a strong oxidant like solid FeCl₃ can cause a rapid temperature spike, with temperatures potentially exceeding 190°C[6][7].
-
Causality: High temperatures accelerate the reaction rate uncontrollably. This not only promotes polymerization but also drives side reactions and overoxidation. Overoxidation introduces carbonyl and hydroxyl groups onto the polymer backbone, breaking the π-conjugation necessary for conductivity and altering the material's morphology[5][6][7].
-
Solution:
-
Control Reagent Addition: Add the oxidant solution to the monomer solution slowly and dropwise while vigorously stirring.
-
Use an Ice Bath: Immerse the reaction vessel in an ice bath (0-5°C) throughout the oxidant addition and for the duration of the polymerization to dissipate the heat generated.
-
-
-
Oxidant Choice: While FeCl₃ is the most common oxidant, its high oxidizing potential can contribute to overoxidation if not carefully controlled[4].
-
Solution: If overoxidation persists, consider a milder oxidant. However, be aware that this may require longer reaction times or result in lower conductivity.
-
Troubleshooting Flowchart: Low Yield/Poor Quality in Chemical Polymerization
Caption: Standard three-electrode setup for electropolymerization.
Section 4: FAQs - Polymer Characterization
Q1: How do I confirm that I have successfully synthesized poly(this compound)?
A combination of spectroscopic and analytical techniques is required.
-
Visual Confirmation: A successful polymerization typically yields a dark brown or black product, either as a powder (chemical) or a film (electrochemical).[3][6] A color change from the colorless monomer to a dark product is a strong first indicator.
-
FTIR Spectroscopy: This is one of the most definitive methods. Look for the disappearance of C-H vibration peaks characteristic of the monomer and the appearance of broad peaks corresponding to the polymer backbone. Key peaks for PEPy include C=C in-ring stretching (~1574 cm⁻¹) and C-N stretching (~1130 cm⁻¹).[10]
-
Solubility Test: Unlike the monomer, doped PEPy is generally insoluble in common organic solvents, which can be a simple confirmation test.[11]
Q2: The conductivity of my PEPy is much lower than literature values. What reduces conductivity?
-
N-Substitution: The presence of the ethyl group on the nitrogen atom inherently lowers the potential conductivity compared to unsubstituted polypyrrole. The alkyl group can cause steric hindrance, forcing adjacent pyrrole rings to twist out of plane. This misalignment disrupts the π-orbital overlap along the polymer backbone, which is essential for charge transport.[11]
-
Overoxidation: As discussed previously, this is a major cause of poor conductivity. It introduces sp³-hybridized defects (C=O, C-OH) into the conjugated sp² system, effectively creating insulating barriers along the polymer chain.[5][6]
-
Doping Level: The conductivity of PEPy is dependent on the level of doping achieved during oxidative synthesis. The dopant anions (e.g., Cl⁻ from FeCl₃) are incorporated to balance the positive charges (polarons/bipolarons) on the polymer backbone. Inefficient doping results in a less conductive material. Washing the polymer excessively with a base can also "de-dope" it, reducing conductivity.
Table 1: Comparison of Polymerization Methods & Typical Properties
| Parameter | Chemical Oxidative Polymerization | Electrochemical Polymerization |
| Common Oxidant | Iron (III) Chloride (FeCl₃) [4] | Applied Potential/Current |
| Typical Medium | Organic Solvent or Solvent-Free [6][7] | Acetonitrile + Supporting Electrolyte [8] |
| Control | Moderate (control of temp. & addition rate) | High (precise control of potential, charge) |
| Product Form | Powder / Nanoparticles [6] | Thin Film on Electrode [11] |
| Key Challenge | Overoxidation due to exothermic reaction [6][7] | Film adhesion and uniformity [12] |
| Conductivity | Can be high, but sensitive to conditions | Generally high and controllable |
Section 5: Key Experimental Protocols
Here I provide validated, step-by-step methodologies for the key procedures discussed in this guide.
Protocol 1: Purification of this compound Monomer
This protocol should be performed in a well-ventilated fume hood.
-
Setup: Assemble a vacuum distillation apparatus. Use a small amount of calcium hydride (CaH₂) as a drying agent in the distilling flask.
-
Distillation: Add the crude this compound to the distilling flask containing CaH₂.
-
Vacuum Application: Gradually apply vacuum and gently heat the flask using an oil bath.
-
Collection: Collect the fraction that distills at the correct boiling point and pressure. This compound has a boiling point of 129-131 °C at atmospheric pressure.[1] The boiling point will be lower under vacuum.
-
Storage: Store the purified, colorless monomer under an inert atmosphere (Nitrogen or Argon) in a sealed vial, protected from light, and preferably refrigerated to prevent degradation. Use within a short period for best results.
Protocol 2: Chemical Oxidative Polymerization in Solution
-
Monomer Solution: In a round-bottom flask, dissolve 1.0 g of freshly distilled this compound in 50 mL of chloroform. Place the flask in an ice bath and stir vigorously with a magnetic stirrer.
-
Oxidant Solution: In a separate beaker, dissolve the appropriate amount of anhydrous FeCl₃ (for a 2.3:1 molar ratio) in 50 mL of chloroform.
-
Reaction: Add the FeCl₃ solution to the this compound solution dropwise over 30 minutes using a dropping funnel. Ensure the temperature of the reaction mixture remains below 5°C. A black precipitate should form immediately.
-
Polymerization: Allow the reaction to proceed with continuous stirring in the ice bath for 2-4 hours.
-
Work-up:
-
Filter the black precipitate using a Büchner funnel.
-
Wash the collected solid sequentially with methanol to remove any remaining oxidant and oligomers.
-
Continue washing until the filtrate runs clear.
-
-
Drying: Dry the resulting black powder in a vacuum oven at 50-60°C for 24 hours to obtain the final poly(this compound) product.
Workflow: Chemical Oxidative Polymerization
Caption: Step-by-step workflow for chemical synthesis of PEPy.
References
- Vertex AI Search, this compound | 617-92-5 (2023-08-16).
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymeriz
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymeriz
- Preparation and characterization of new poly-pyrrole having side chain liquid crystalline moieties - INIS-IAEA (2009-06-01).
- 106 questions with answers in POLYPYRROLE | Science topic - ResearchG
- Investigation of the electroactivity, conductivity, and morphology of poly(pyrrole‐co‐N‐alkyl pyrrole)
- Polypyrrole Derivatives: Preparation, Properties and Applic
- Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole (2025-08-10).
- Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review.
- Synthesis of Polypyrrole and Their Applic
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots - MDPI (2019-07-26).
- Kinetics and mechanism of pyrrole chemical polymerization - ResearchG
- Synthesis and factor affecting on the conductivity of polypyrrole: a short review (2025-08-09).
- Electropolymerization of Pyrrole and N-Methylpyrrole on Mild Steel Surface - ResearchG
- This compound | CAS 617-92-5 | SCBT - Santa Cruz Biotechnology.
- Synthesis, chemically and electrochemically polymerization of N-substituted pyrrole containing azo chromophore and its copolymer - Techno Press.
- Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - MDPI.
- Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - NIH.
- Troubleshooting step growth polymerization : r/Chempros - Reddit (2021-11-16).
- Facile synthesis and intrinsic conductivity of novel pyrrole copolymer nanoparticles with inherent self-stability - PubMed (2007-05-31).
- POLYMERIZATION TECHNIQUES OF CONDUCTING POLYMER POLYPYRROLE - Research & Reviews in Biotechnology and Biosciences (2025-08-08).
- The methods of synthesis Polypyrrole?
- (PDF) Electropolymerization and electrochemical properties of (N-hydroxyalkyl)
- How does the concentration of pyrrole affect the polymeriz
- Electrochemical Formation and Characterization of Copolymers Based on N -Pyrrole Derivatives - ResearchG
- Kinetics and mechanism of pyrrole chemical polymerization | Request PDF - ResearchG
- TROUBLESHOOTING POLYMERIZATIONS - University of W
- Pyrrole - Wikipedia.
- Technical Support Center: Purification of 2,3,4,5-tetramethyl-1H-pyrrole - Benchchem.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of the electroactivity, conductivity, and morphology of poly(pyrrole‐co‐N‐alkyl pyrrole) prepared via electrochemical nanopolymerization and chemical polymerization | Semantic Scholar [semanticscholar.org]
- 9. techno-press.org [techno-press.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Ethylpyrrole from Reaction Mixtures
Welcome to the technical support resource for the purification of N-Ethylpyrrole. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound from complex reaction mixtures. We will delve into the causality behind common issues and provide field-proven protocols and troubleshooting strategies to enhance the purity, yield, and stability of your final product.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: My crude this compound is a dark brown or black liquid. Is this expected, and can it be purified?
A: Yes, this is a very common observation. Pyrrole and its derivatives, including this compound, are highly susceptible to oxidation and polymerization when exposed to air, light, or acidic conditions, leading to the formation of intensely colored impurities.[1] This discoloration is a clear indicator that purification is necessary. The protocols outlined in this guide are specifically designed to remove these colored byproducts and yield a colorless to light yellow product.[2]
Q2: What are the primary impurities I should anticipate in my this compound synthesis?
A: The impurity profile depends on the synthetic route, but typically includes:
-
Unreacted Pyrrole: Often carried over due to incomplete alkylation.[3]
-
Pyrrolidine Derivatives: Basic, non-aromatic byproducts that can be difficult to separate by distillation alone.[3]
-
Alkylation Side Products: Isomers or products from multiple alkylations.[3]
-
Water: Introduced during the workup or from reagents.[4]
-
Polymeric Materials: High molecular weight, colored species formed from the degradation of the pyrrole ring.[1]
Q3: My distillation yield is significantly lower than expected. What are the likely causes?
A: Low yield is often traced back to the thermal instability of this compound. Key factors include:
-
Decomposition: Applying excessive heat during distillation (bottom temperatures >90°C) can cause decomposition and polymerization, reducing the amount of recoverable product.[3]
-
Improper Vacuum: Insufficient vacuum will require higher temperatures to achieve boiling, exacerbating thermal degradation.
-
Product Loss in Forerun: If not carefully fractionated, the product can be partially lost in the initial fraction containing low-boiling impurities.[3]
Q4: How must I store purified this compound to maintain its purity?
A: Due to its sensitivity, proper storage is critical. This compound is sensitive to air, light, and moisture.[5] For maximum stability, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial or a container wrapped in aluminum foil to protect it from light.[1] For long-term storage, refrigeration at low temperatures (-20°C) is highly recommended.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving more complex purification challenges.
Problem 1: Persistent Impurities After Vacuum Distillation
Your post-distillation analysis (GC-MS, NMR) shows that impurities remain.
-
Causality: Certain impurities, particularly pyrrolidine derivatives, can have boiling points very close to this compound, leading to co-distillation.[3] Furthermore, thermal stress during a prolonged or high-temperature distillation can generate new impurities in-situ.[3]
-
Solution: Implement an Acidic Wash Pre-Treatment. The fundamental difference in basicity between the aromatic this compound and non-aromatic pyrrolidine impurities is the key to their separation. Pyrrolidines are significantly more basic and are readily protonated by a dilute acid wash. This forms a water-soluble salt that is easily removed in the aqueous phase before distillation.[3][4]
-
Protocol: See Protocol 1: Acid Wash for Removal of Basic Impurities .
-
-
Solution: Optimize Distillation Conditions.
-
Vacuum Level: Ensure your vacuum system can achieve a pressure of 20-40 mbar. This will lower the boiling point of this compound into the safer 60-85°C range.[3]
-
Heating: Use an oil bath with precise temperature control. Apply heat gradually and ensure the bottom-pot temperature does not exceed 90°C.[3][4]
-
Problem 2: Poor Separation or Streaking During Column Chromatography
When using silica gel chromatography, the product streaks or "tails," leading to poor separation and mixed fractions.
-
Causality: This is a classic sign of strong interaction between a basic compound and the acidic surface of silica gel. The lone pair of electrons on the nitrogen of this compound interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing tailing.[6]
-
Solution 1: Use a Basic Modifier in the Eluent. Neutralize the acidic sites on the silica gel by adding a small amount of a volatile base to your solvent system.
-
Recommendation: Add 0.5-1% triethylamine (Et₃N) to your hexane/ethyl acetate eluent. This will compete for the acidic sites, allowing the this compound to elute as a sharper band.[6]
-
-
Solution 2: Change the Stationary Phase. If tailing persists, switch to a more inert or basic stationary phase.
-
Recommendation: Use neutral or basic alumina instead of silica gel. Alumina lacks the strong acidic sites responsible for the interaction.[6]
-
Problem 3: Product Rapidly Discolors After Purification
The freshly purified, colorless this compound turns yellow or brown within hours or days.
-
Causality: This indicates post-purification oxidation or polymerization upon exposure to atmospheric oxygen and/or light.[1] The pyrrole ring is electron-rich and highly susceptible to radical-initiated reactions.
-
Solution: Rigorous Inert Handling and Storage.
-
Inert Atmosphere: After purification, handle the product exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Degassed Solvents: If redissolving the product, use solvents that have been degassed by sparging with nitrogen or argon.
-
Proper Storage: Immediately transfer the purified liquid into a clean, dry amber vial, flush the headspace with argon or nitrogen, and seal tightly before storing at low temperature.[1]
-
Data Summary & Visualization
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉N | [7] |
| Molecular Weight | 95.14 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 129-131 °C (at 760 mmHg) | [2][8] |
| Density | 0.89 g/cm³ | [2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents | [3][9] |
| Refractive Index | 1.4780 - 1.4820 (at 20°C) | [3][8] |
| Key Hazards | Flammable liquid (Category 3), Toxic if swallowed, Causes serious eye damage |
Table 2: Common Impurities and Recommended Purification Strategies
| Impurity | Boiling Point (°C) | Key Issue | Recommended Strategy | Reference(s) |
| Pyrrole | 129-131 | Co-distillation with product | Careful fractional distillation; Hexane wash | [3][10] |
| Pyrrolidine | 87 | Basic impurity, can co-distill | Pre-distillation acid wash | [3][4] |
| Water | 100 | Azeotropic behavior, affects reactions | Dry organic phase (Na₂SO₄); Use anhydrous reagents | [4] |
| Polymeric Byproducts | >200 (Non-volatile) | Color contamination, non-volatile | Vacuum distillation (leaves polymers in residue) | [1] |
Diagrams
dot digraph "Purification_Method_Selection" { graph [fontname="Arial", rankdir="TB", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Decision tree for selecting the optimal purification strategy.
dot digraph "Standard_Purification_Workflow" { graph [fontname="Arial", rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} enddot Caption: Standard workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Acid Wash for Removal of Basic Impurities
This protocol is performed prior to distillation to remove basic contaminants like pyrrolidines.[3][4]
-
Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane, 3-5 volumes).
-
Extraction: Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of a mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Use approximately 1/3 of the organic volume for the acid wash.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely. Drain and discard the lower aqueous layer, which now contains the protonated basic impurities.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a wash with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product is now ready for distillation.
Protocol 2: Fractional Vacuum Distillation
This is the primary method for obtaining high-purity this compound.[3]
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-jacketed condenser, and a cow-type fraction collector. Ensure all glass joints are properly sealed with vacuum grease.
-
System Check: Attach the apparatus to a vacuum pump with a pressure gauge and a cold trap. Evacuate the system to ensure it can hold a stable vacuum of 20-40 mbar.
-
Charging the Flask: Charge the distillation flask (no more than 2/3 full) with the pre-treated crude this compound and a magnetic stir bar.
-
Distillation: Begin stirring and gradually heat the distillation pot using an oil bath.
-
Forerun: Collect the initial low-boiling fraction, which may contain residual solvents and unreacted pyrrole.
-
Main Fraction: Once the distillation head temperature stabilizes at the expected boiling point of this compound at that pressure, switch to a clean collection flask. Collect the main fraction, ensuring the pot temperature remains below 90°C.
-
Termination: Stop the distillation when the temperature begins to rise again or when only a dark, viscous residue remains.
-
-
Shutdown: Allow the system to cool completely before carefully venting to atmospheric pressure. Transfer the purified product to a suitable storage container under an inert atmosphere.
Safety Precautions
Working with this compound requires strict adherence to safety protocols.
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of harmful vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is suitable), a flame-retardant lab coat, and chemical splash goggles with a face shield.
-
Fire Safety: this compound is a flammable liquid. Keep it away from all sources of ignition, including open flames, hot plates, and spark-producing equipment. Ensure fire extinguishers (e.g., CO₂, dry chemical) are accessible.
-
Static Discharge: When transferring large quantities, ground and bond containers and receiving equipment to prevent static electricity buildup.
-
Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water. Do not eat, drink, or smoke in the laboratory.
References
- Vertex AI Search. (2023). Buy this compound | 617-92-5.
- Santa Cruz Biotechnology. This compound | CAS 617-92-5.
- Guidechem. This compound 617-92-5 wiki.
- LookChem. This compound|617-92-5.
- Sigma-Aldrich. (2025).
- Google Patents.
- Benchchem.
- Fisher Scientific. (2024).
- ResearchGate. (2020).
- Fisher Scientific.
- Chem-Impex. 1-Ethylpyrrole.
- Benchchem. Technical Support Center: Purification of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole.
- ChemicalBook. This compound | 617-92-5.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 617-92-5 [smolecule.com]
- 4. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 5. fishersci.be [fishersci.be]
- 6. benchchem.com [benchchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 617-92-5 [amp.chemicalbook.com]
- 9. lookchem.com [lookchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of N-Ethylpyrrole
A-Level-Of-Content-For-This-Page: Advanced
Target-Audience: Researchers, scientists, and drug development professionals
Welcome to the Technical Support Center for N-Ethylpyrrole synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this compound. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of your synthesis and optimize your outcomes.
I. Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of this compound and Formation of C-Alkylated Byproducts
Question: My N-alkylation of pyrrole with an ethyl halide is resulting in a low yield of the desired this compound, and I'm observing significant amounts of 2-ethylpyrrole and 3-ethylpyrrole. What's causing this and how can I improve the N-selectivity?
Root Cause Analysis:
The pyrrolyl anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen atom and the carbon atoms of the ring (primarily C2 and C5). The regioselectivity of the alkylation (N- vs. C-alkylation) is highly dependent on the reaction conditions.[1][2]
-
Counter-ion Effect: The nature of the cation associated with the pyrrolide anion plays a crucial role. More ionic bonds (with cations like K⁺, Na⁺, Li⁺) favor N-alkylation. In contrast, more covalent bonds (like with Mg²⁺ in a Grignard reagent) lead to preferential C-alkylation.[1][2]
-
Solvent Polarity: The polarity of the solvent influences the dissociation of the pyrrolide salt. More solvating and polar aprotic solvents (like DMSO or DMF) promote the formation of a "free" pyrrolide anion, which is more likely to react at the more electronegative nitrogen atom, leading to N-alkylation.[1][2][3] Less polar solvents like ethers or hydrocarbons can favor C-alkylation.[2]
-
Hard and Soft Acids and Bases (HSAB) Principle: According to the HSAB principle, hard electrophiles tend to react with the hard nitrogen atom, while softer electrophiles might show a preference for the softer carbon atoms of the pyrrole ring.[2]
Troubleshooting Protocol:
-
Choice of Base and Counter-ion: To favor N-alkylation, use a strong base that will deprotonate pyrrole to form a salt with a "hard" cation. Options include:
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) in a suitable solvent.[4]
-
Sodium hydride (NaH) or Potassium hydride (KH) in an aprotic polar solvent like DMF or DMSO.[4]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents.[3][5]
-
-
Solvent Selection: Employ a polar aprotic solvent to enhance N-selectivity.
-
Phase-Transfer Catalysis: This method can be highly effective for achieving N-alkylation. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the pyrrolide anion to the organic phase where it can react with the ethyl halide.[2][7]
Data Summary: Influence of Reaction Conditions on N/C Alkylation Ratio
| Condition | Favors N-Alkylation | Favors C-Alkylation | Reference |
| Counter-ion | K⁺, Na⁺, Cs⁺ | Mg²⁺ | [1][2] |
| Solvent | DMSO, DMF, Ionic Liquids | Ethers, Hydrocarbons | [1][2][3] |
| Method | Phase-Transfer Catalysis | Use of Grignard Reagents | [2][7] |
Issue 2: Polymerization of Pyrrole during Synthesis
Question: During my synthesis of this compound, I'm getting a significant amount of dark, insoluble polymeric material. How can I prevent this?
Root Cause Analysis:
Pyrrole is highly susceptible to polymerization under acidic conditions.[1] The electron-rich nature of the pyrrole ring makes it reactive towards electrophiles, and protonation can initiate a chain reaction leading to the formation of polypyrrole, often seen as a dark precipitate.[1][8]
Preventative Measures:
-
Avoid Acidic Conditions: The primary strategy is to maintain basic or neutral conditions throughout the reaction and workup.
-
During N-alkylation, the use of a base is inherent to the reaction, which helps prevent polymerization.
-
In Paal-Knorr synthesis, while a weak acid can accelerate the reaction, strongly acidic conditions (pH < 3) should be avoided as they can lead to the formation of furan byproducts and promote pyrrole polymerization.[9][10]
-
-
Purity of Reagents: Ensure that the starting pyrrole is pure and free from acidic impurities. It is often recommended to distill pyrrole immediately before use.[1]
-
Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions with atmospheric components that might generate acidic species.
Issue 3: Furan Byproduct Formation in Paal-Knorr Synthesis
Question: I am using the Paal-Knorr synthesis to prepare this compound from 2,5-hexanedione and ethylamine, but I am isolating a significant amount of a furan byproduct. How can I suppress this side reaction?
Root Cause Analysis:
The Paal-Knorr synthesis can lead to the formation of furans as a competing side reaction, especially under strongly acidic conditions.[9][10] The 1,4-dicarbonyl compound can undergo an acid-catalyzed intramolecular cyclization and dehydration to form the furan ring.[9]
Mitigation Strategies:
-
pH Control: The key to suppressing furan formation is careful control of the reaction's acidity.
-
The reaction can be conducted under neutral or weakly acidic conditions.[10]
-
The addition of a weak acid like acetic acid can catalyze the desired pyrrole formation without excessively promoting the furan synthesis.[10]
-
Avoid the use of strong acids or amine hydrochloride salts, which lower the pH significantly.[10]
-
-
Catalyst Choice: Several modern variations of the Paal-Knorr synthesis utilize catalysts that favor pyrrole formation.
Experimental Workflow: Paal-Knorr Synthesis of this compound
Caption: Workflow for Paal-Knorr Synthesis of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing this compound on a laboratory scale?
For laboratory-scale synthesis, the N-alkylation of pyrrole is often a straightforward and high-yielding method. Using a strong base like sodium hydride in DMF, followed by the addition of an ethyl halide (e.g., ethyl iodide or ethyl bromide), is a common and effective procedure. Phase-transfer catalysis also offers a robust alternative with a simple workup. The Paal-Knorr synthesis is another excellent choice, especially if substituted pyrroles are desired, and it avoids handling highly reactive organometallic reagents.[11][13]
Q2: How can I effectively purify my crude this compound?
This compound is a liquid that can typically be purified by distillation.[1] If the crude product contains significant amounts of unreacted pyrrole or C-alkylated isomers, fractional distillation is recommended. In some cases, column chromatography on silica gel can be used for purification, particularly for smaller-scale reactions or to remove non-volatile impurities. If pyrrolidine impurities are present, they can sometimes be removed by washing with a dilute acid, followed by distillation.[14]
Q3: My reaction seems to be very slow. What can I do to increase the reaction rate?
For N-alkylation reactions, gently heating the reaction mixture can increase the rate. However, be cautious, as higher temperatures can also promote side reactions. Ensuring that a sufficiently strong base is used to completely deprotonate the pyrrole is also critical for a good reaction rate. For Paal-Knorr synthesis, the addition of a catalytic amount of a weak acid can significantly accelerate the reaction.[10]
Q4: Can I use ethyl tosylate instead of an ethyl halide for the N-alkylation?
Yes, ethyl tosylate is a good alkylating agent and can be used for the N-alkylation of pyrrole. Tosylates are often effective electrophiles in these types of reactions.[2]
Q5: What are the safety precautions I should take when synthesizing this compound?
-
Pyrrole: Pyrrole is a volatile and flammable liquid that can be harmful if inhaled or absorbed through the skin. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[1]
-
Bases: Strong bases like sodium hydride are highly reactive and can ignite in the presence of moisture. They should be handled with care under an inert atmosphere.
-
Solvents: Many of the organic solvents used (e.g., DMF, DMSO) have their own specific hazards and should be handled appropriately.
-
Alkylating Agents: Ethyl halides and tosylates are reactive and should be handled with care.
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for this compound synthesis.
III. References
-
Shinde, S. B., et al. (2006). Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. Tetrahedron Letters, 47(23), 3949-3952.
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Wang, N.-C., Teo, K.-E., & Anderson, H. J. (1977). Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Canadian Journal of Chemistry, 55(22), 4112-4116. [Link]
-
Gokel, G. W., & Durst, H. D. (1976). N-Alkylation of Pyrrole, Indole, and Several Other Nitrogen Heterocycles Using Potassium Hydroxide as a Base in the Presence of Polyethylene Glycols or Their Dialkyl Ethers. Synthesis, 1976(3), 168-170. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
ResearchGate. (n.d.). Scheme 2. N-Alkylation of Pyrrole a. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
National Center for Biotechnology Information. (n.d.). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. [Link]
-
Synfacts. (2013). Regioselective C–H Activated Alkylation of Pyrroles. Synfacts, 9(8), 0841.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Chemistry Stack Exchange. (2019). Friedel-Crafts Alkylation of Pyrrole. [Link]
-
MDPI. (2020). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 12(7), 1539. [Link]
-
Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Semantic Scholar. (2012). Investigation of the electroactivity, conductivity, and morphology of poly(pyrrole‐co‐N‐alkyl pyrrole) prepared via electrochemical nanopolymerization and chemical polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 50(12), 2467-2476.
-
MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 12(10), 1198. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. [Link]
-
ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis?. [Link]
-
Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
-
ResearchGate. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Beilstein Journals. (2021). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 17, 2346-2373. [Link]
-
MDPI. (2019). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. Polymers, 11(8), 1240. [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. academic.oup.com [academic.oup.com]
- 8. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 13. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for N-Ethylpyrrole Functionalization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Ethylpyrrole Functionalization. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, practical solutions to common challenges encountered in the lab. This resource is structured in a question-and-answer format to directly address the specific issues you may face during your experiments, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only troubleshoot but also proactively optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a primary concern in the functionalization of this compound?
A1: this compound is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution.[1] The nitrogen atom's lone pair of electrons significantly influences the electron density of the pyrrole ring, directing incoming electrophiles preferentially to the C2 (α) position. This is due to the greater resonance stabilization of the cationic intermediate (Wheland intermediate) formed upon attack at the C2 position compared to the C3 (β) position.[2] However, achieving exclusive C2 functionalization can be challenging, and mixtures of C2 and C3 isomers, as well as poly-substituted products, are common. The ethyl group on the nitrogen atom can also sterically influence the regioselectivity, although its electronic effect is less dominant than the ring nitrogen itself.
Q2: My Friedel-Crafts acylation of this compound is giving low yields and a significant amount of dark, polymeric material. What's happening and how can I fix it?
A2: This is a classic issue arising from the high reactivity of the pyrrole ring, especially under the strongly acidic conditions of a typical Friedel-Crafts reaction. Pyrroles are known to be unstable in the presence of strong acids, which can lead to protonation at a carbon atom and subsequent acid-catalyzed polymerization.[3][4] The combination of a strong Lewis acid like aluminum chloride (AlCl₃) and an acyl halide creates a highly reactive environment that can degrade the sensitive pyrrole nucleus.
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Instead of AlCl₃, consider using weaker Lewis acids such as SnCl₄, BF₃·OEt₂, or even catalytic amounts of Zn(OTf)₂.[5][6] These will still activate the acylating agent but are less prone to causing polymerization of the this compound.
-
Employ an Organocatalyst: An alternative approach is to use a nucleophilic organocatalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[7] This method avoids strong Lewis acids altogether, leading to cleaner reactions and higher yields of the C2-acylated product.
-
Control Reaction Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C) to temper the reactivity and minimize side reactions.
-
Reverse Addition: Add the this compound solution slowly to the pre-formed complex of the Lewis acid and acylating agent. This keeps the concentration of the highly reactive pyrrole low throughout the reaction, disfavoring polymerization.
Troubleshooting Guide: Specific Functionalization Reactions
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto electron-rich aromatic rings, including this compound.[8][9] The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a milder electrophile than those generated in Friedel-Crafts acylations.[10]
Problem: Low yield of the desired 2-formyl-N-ethylpyrrole and recovery of unreacted starting material.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Incomplete formation of the Vilsmeier reagent. | The reaction between POCl₃ and DMF to form the electrophilic chloromethyliminium salt is crucial.[9] If this equilibrium is not established, the concentration of the active electrophile will be low. | Pre-form the Vilsmeier reagent by stirring POCl₃ and DMF together at a low temperature (e.g., 0 °C) for a period before adding the this compound. |
| Insufficient reaction temperature or time. | While the Vilsmeier reagent is milder, the reaction still requires sufficient energy to overcome the activation barrier for electrophilic substitution. | After the initial addition at low temperature, allow the reaction to warm to room temperature or even gently heat it (e.g., 40-60 °C) while monitoring by TLC.[11] |
| Hydrolysis of the Vilsmeier reagent. | The Vilsmeier reagent is moisture-sensitive. Any water present in the solvent or on the glassware will quench the reagent. | Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Optimized Vilsmeier-Haack Formylation of this compound
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise with vigorous stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.
-
In a separate flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the this compound solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate.
-
Stir until the hydrolysis of the intermediate iminium salt is complete (as indicated by TLC).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Halogenation
Halogenation of this compound is a common transformation to introduce a handle for further functionalization, such as cross-coupling reactions. However, the high reactivity of the pyrrole ring can lead to polyhalogenation.[12]
Problem: My bromination with N-Bromosuccinimide (NBS) is resulting in a mixture of mono-, di-, and tri-brominated products.
| Possible Cause | Scientific Rationale | Suggested Solution |
| High reactivity of this compound. | The electron-rich nature of the pyrrole ring makes it highly susceptible to multiple electrophilic additions, especially with reactive halogenating agents.[12][13] | Perform the reaction at a very low temperature (-78 °C is common) to decrease the reaction rate and improve selectivity. |
| Stoichiometry of the halogenating agent. | Using more than one equivalent of the brominating agent will inevitably lead to polybromination. | Use no more than one equivalent of NBS. For highly sensitive substrates, it can be beneficial to use slightly less than one equivalent (e.g., 0.95 eq) and accept a lower conversion to avoid over-bromination. |
| Rate of addition of the halogenating agent. | Adding the halogenating agent all at once creates a high local concentration, promoting multiple substitutions on the same molecule before all starting material has reacted once. | Add the NBS as a solution in an anhydrous solvent (e.g., THF or DMF) dropwise over a prolonged period. This maintains a low concentration of the electrophile throughout the reaction. |
| Solvent effects. | The choice of solvent can influence the reactivity of both the pyrrole and the halogenating agent. | Use a non-polar or less polar solvent like THF or diethyl ether at low temperatures. Solvents like DMF can sometimes promote higher reactivity. |
Metalation and Cross-Coupling Reactions
For C-C bond formation, a common strategy involves initial halogenation (as described above) followed by a cross-coupling reaction, such as the Suzuki-Miyaura coupling.[14][15] Alternatively, direct metalation of the pyrrole ring can be achieved, though regioselectivity can be an issue.
Problem: My Suzuki coupling of 2-bromo-N-ethylpyrrole with an arylboronic acid is not proceeding to completion.
| Possible Cause | Scientific Rationale | Suggested Solution |
| Inactive catalyst. | The palladium catalyst can be deactivated by oxygen or impurities. The active Pd(0) species is generated in situ, and this process can be sensitive. | Ensure the reaction is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) to remove all oxygen. Use high-purity reagents and solvents. |
| Incorrect choice of base or solvent. | The base is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[16] The choice of base and solvent system is often interdependent and substrate-specific. | Screen different base/solvent combinations. Common systems include K₂CO₃ or Cs₂CO₃ in a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water. |
| Decomposition of the boronic acid. | Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive boroxines, especially under prolonged heating or acidic conditions. | Use freshly purchased or recrystallized boronic acid. Consider using a boronic ester (e.g., a pinacol ester), which is often more stable.[17] |
| Ligand choice. | The ligand stabilizes the palladium center and influences its reactivity. The choice of ligand can significantly impact the efficiency of the oxidative addition and reductive elimination steps. | For electron-rich heterocycles like pyrroles, phosphine ligands such as PPh₃, SPhos, or XPhos are often effective. It may be necessary to screen a few different ligands to find the optimal one for your specific substrates. |
Summary of Optimized Suzuki Coupling Conditions
| Parameter | Recommended Starting Point | Rationale |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ with a ligand like SPhos (1-2 mol%) | Provides a reliable source of active Pd(0). |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equivalents) | Effective for promoting transmetalation. |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) | A mixed aqueous/organic system is often optimal. |
| Temperature | 80-100 °C | Sufficient to drive the catalytic cycle without decomposing the reagents. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst deactivation. |
References
- 1. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uop.edu.pk [uop.edu.pk]
- 3. researchgate.net [researchgate.net]
- 4. A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyrrole - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. Boron Suzuki Coupling | Borates Today [borates.today]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: N-Ethylpyrrole and its Polymers
Welcome to the technical support center for N-Ethylpyrrole (NEPy) and Poly(this compound) (PNEPy). This guide is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges associated with this monomer and its corresponding conducting polymer. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental success.
Section 1: this compound (Monomer) Stability & Handling
The quality of your polymer is fundamentally dictated by the purity and stability of your starting monomer. This compound, while a versatile building block, is susceptible to degradation which can significantly impact polymerization efficiency and the final properties of your material.
FAQ 1: My this compound is yellow/brown. Can I still use it?
Short Answer: It is strongly discouraged. A pale yellow to dark orange or brown color indicates the presence of oligomers and oxidation products.[1][2] Using discolored monomer will lead to inconsistent polymerization, lower molecular weight polymer, and significantly reduced electrical conductivity.
The Chemistry Behind the Color: Pyrrole and its derivatives are electron-rich aromatic compounds, making them susceptible to oxidation and acid-catalyzed polymerization. Exposure to air (oxygen) and light can initiate radical processes, leading to the formation of small, colored oligomers that disrupt the desired polymerization pathway.
Troubleshooting Protocol:
If your monomer is discolored, purification is necessary. The most common and effective method for lab-scale purification is passing the monomer through a column of activated basic alumina.[3][4]
Protocol 1: Purification of this compound Monomer
-
Prepare the Column: Pack a glass chromatography column with activated basic alumina (Brockmann I). The amount of alumina should be approximately 10-20 times the weight of the monomer to be purified.
-
Pre-wet the Column: Wet the column with a small amount of a non-polar, anhydrous solvent like hexane and allow it to drain until the solvent level reaches the top of the alumina bed.
-
Load the Monomer: Carefully add the discolored this compound to the top of the column.
-
Elute: Elute the monomer using the same anhydrous solvent or a slightly more polar one like diethyl ether. The pure, colorless this compound will elute first. The colored impurities and oligomers will be strongly adsorbed onto the alumina.
-
Collect & Store: Collect the colorless fractions. Remove the solvent under reduced pressure (rotary evaporation). The purified monomer should be stored immediately under an inert atmosphere (Argon or Nitrogen) at low temperature (-20°C is recommended) in a container protected from light.[1][5]
Visual Guide: Monomer Discoloration Workflow
Caption: Troubleshooting flowchart for handling this compound monomer.
Section 2: Troubleshooting Poly(this compound) Synthesis
The synthesis of PNEPy, particularly via electrochemical methods, is a sensitive process where minor deviations in parameters can lead to major stability and performance issues in the final polymer film.
FAQ 2: My PNEPy film has poor conductivity and peels off the electrode. What went wrong?
Short Answer: This is a classic symptom of overoxidation . Overoxidation occurs when the polymer is exposed to excessively high anodic potentials during or after its formation.[6][7] This process is irreversible and detrimental to the polymer's desired properties.[8][9]
The Mechanism of Overoxidation: During electrochemical synthesis, a positive potential is applied to oxidize the monomer and initiate polymerization. However, if this potential is too high (typically >1.0-1.2 V vs Ag/AgCl, though this varies with conditions), the polymer backbone itself can be further oxidized.[8][9] This leads to nucleophilic attack by species in the electrolyte, often water or hydroxyl radicals, which introduces carbonyl (C=O) and hydroxyl (C-OH) groups onto the pyrrole rings.[3][8] This attack breaks the π-conjugation of the polymer backbone, which is essential for electrical conductivity, and compromises the film's structural integrity.
Key Factors Influencing PNEPy Synthesis & Stability:
| Parameter | Effect on Polymer Quality & Stability | Recommendations |
| Applied Potential | High potentials (>1.2V) cause irreversible overoxidation, destroying conductivity.[6][8] | Use the lowest potential necessary for polymerization. Potentiostatic or galvanostatic methods with controlled potential are preferred.[10] |
| Solvent Choice | Aqueous solutions can promote overoxidation via hydroxyl radical formation.[8] Nonaqueous solvents often allow for higher potentials before degradation.[6] | For high-quality films, use anhydrous organic solvents like acetonitrile with a suitable supporting electrolyte. |
| Current Density | Lower current densities during galvanostatic polymerization generally lead to higher quality, more conductive films.[11] | Aim for slow, controlled film growth. Typical values are in the range of 0.1-1.0 mA/cm². |
| pH of Medium | Polymerization in highly acidic aqueous media can result in higher conductivity.[11] | If using aqueous media, buffering the solution to a stable, acidic pH can be beneficial. |
| Dopant Anion | The size and nature of the dopant anion affect film morphology, stability, and conductivity.[11] | Experiment with different dopants (e.g., tosylate, perchlorate) to optimize for desired properties. |
Protocol 2: Standard Electrochemical Synthesis of PNEPy
-
Electrolyte Preparation: Prepare a solution of 0.1 M this compound (purified) and 0.1 M supporting electrolyte (e.g., Tetrabutylammonium perchlorate, TBAP) in anhydrous acetonitrile.
-
Cell Assembly: Use a three-electrode cell: a working electrode (e.g., platinum, ITO-coated glass), a counter electrode (e.g., platinum mesh), and a reference electrode (e.g., Ag/AgCl).
-
Deoxygenation: Purge the electrolyte solution with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can contribute to degradation.
-
Polymerization:
-
Potentiostatic Method: Apply a constant potential (e.g., +0.8 V vs Ag/AgCl). Monitor the current, which will increase as the conductive polymer film grows. Stop when the desired charge has been passed.
-
Galvanostatic Method: Apply a constant current density (e.g., 0.2 mA/cm²). Monitor the potential to ensure it does not rise into the overoxidation region.
-
-
Post-Synthesis: After polymerization, rinse the film gently with the pure solvent (acetonitrile) to remove unreacted monomer and electrolyte, then dry under a gentle stream of inert gas.
Section 3: Long-Term Stability and Degradation of PNEPy
Even after successful synthesis, Poly(this compound) is not indefinitely stable. Exposure to environmental factors can lead to a gradual decline in its performance.
FAQ 3: The conductivity of my PNEPy film is decreasing over time. How can I prevent this?
Short Answer: The decrease in conductivity is likely due to slow oxidative degradation from atmospheric oxygen and/or dopant loss. The same overoxidation mechanism that occurs electrochemically can happen slowly upon exposure to air, especially in the presence of moisture and light.[12][13]
Visual Guide: PNEPy Degradation Pathway
Caption: Simplified mechanism of oxidative degradation in Poly(this compound).
Mitigation Strategies for Long-Term Stability:
-
Inert Atmosphere Storage: Store PNEPy films and devices in a dry, dark environment under an inert atmosphere (e.g., in a glovebox or a desiccator backfilled with nitrogen).
-
Encapsulation: For device applications, encapsulate the PNEPy film with a barrier layer (e.g., epoxy, parylene, or another inert polymer) to protect it from oxygen and moisture.
-
Dopant Choice: Some larger, less mobile dopant anions can lead to more stable polymer films compared to small, highly mobile anions like Cl⁻.
-
Avoid High Temperatures: Thermal degradation can accelerate oxidative processes. Store and operate devices at moderate temperatures.[14]
Characterizing Degradation:
If you suspect degradation, the following techniques can confirm it:
-
Four-Point Probe: Directly measures the drop in sheet resistance/conductivity.
-
UV-Vis Spectroscopy: Degradation causes a decrease in the absorption bands associated with the conductive polaron and bipolaron states.[6]
-
FTIR Spectroscopy: Look for the appearance or growth of a peak around 1700 cm⁻¹, which is indicative of carbonyl (C=O) group formation from oxidation.[3]
-
X-ray Photoelectron Spectroscopy (XPS): Can provide quantitative information on the increase in oxygen content at the polymer surface.
By understanding these failure modes and implementing the appropriate preventative measures, you can significantly enhance the reliability and reproducibility of your work with this compound and its polymers.
References
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Overoxidation of Intrinsically Conducting Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ir.lib.pdn.ac.lk [ir.lib.pdn.ac.lk]
- 12. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 13. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
preventing over-oxidation in poly(N-Ethylpyrrole) synthesis
Welcome to the technical support center for poly(N-Ethylpyrrole) (PEPy) synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of PEPy synthesis and effectively troubleshoot common experimental challenges. We will delve into the critical issue of over-oxidation, providing in-depth explanations, actionable protocols, and detailed characterization methods to ensure the synthesis of high-quality, electroactive PEPy films.
Understanding Over-oxidation in Poly(this compound) Synthesis
Over-oxidation is an irreversible electrochemical process that degrades the conjugated backbone of conducting polymers like poly(this compound).[1] This process occurs at high anodic potentials and leads to a loss of electroactivity and conductivity, rendering the polymer unsuitable for most electronic and biomedical applications. The mechanism involves a nucleophilic attack on the polymer chain, often by water or hydroxyl radicals present in the electrolyte, leading to the formation of carbonyl (C=O) and hydroxyl (C-OH) groups.[2] This disrupts the π-conjugated system, which is essential for the polymer's conductive properties.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of poly(this compound) synthesis?
A1: Over-oxidation is an irreversible anodic process that occurs when poly(this compound) is subjected to potentials significantly higher than what is required for its standard redox activity. This process introduces carbonyl and hydroxyl groups onto the polymer backbone, which disrupts the π-conjugation and leads to a loss of conductivity and electroactivity.[1][2]
Q2: How can I visually identify an over-oxidized PEPy film?
A2: A properly synthesized, doped PEPy film typically has a dark, uniform appearance. Over-oxidation can lead to a change in color, often becoming lighter or more transparent. The film may also lose its adhesion to the electrode substrate and appear less uniform.
Q3: What are the key experimental parameters that influence over-oxidation?
A3: The primary factors are the applied potential, the duration of the potential application, the pH of the electrolyte, the choice of solvent, and the type and concentration of the dopant. High anodic potentials are the main driver of over-oxidation.
Q4: Can an over-oxidized PEPy film be repaired or restored?
A4: No, over-oxidation is an irreversible process. The chemical changes to the polymer backbone, specifically the introduction of carbonyl groups, permanently disrupt the conjugation. Therefore, prevention is the only effective strategy.
Q5: Does the choice of dopant affect the susceptibility of PEPy to over-oxidation?
A5: Yes, the dopant anion can influence the stability of the polymer. Some studies suggest that larger, less nucleophilic dopants can offer a more stable environment for the polymer, potentially increasing the potential at which over-oxidation occurs. However, the applied potential remains the most critical factor to control.
Troubleshooting Guide: Preventing Over-oxidation
This section provides a structured approach to diagnosing and resolving issues related to over-oxidation during PEPy synthesis.
| Symptom | Potential Cause | Recommended Action |
| Loss of electroactivity in cyclic voltammogram (CV) | Applied potential is too high, causing irreversible oxidation. | Determine the optimal potential window. Perform a preliminary CV on the monomer solution to identify the oxidation onset potential of the monomer and the redox peaks of the polymer. Set the upper potential limit for polymerization and subsequent cycling just above the polymer's oxidation peak, avoiding excessive anodic potentials. For poly(N-methylpyrrole), a close analog, over-oxidation is noticeable at similar potentials to polypyrrole, despite having a higher redox potential.[1] |
| Film appears transparent or has poor adhesion | Over-oxidation leading to polymer degradation and dedoping. | Reduce the polymerization time or the number of CV cycles. Thicker films can sometimes be more prone to over-oxidation in the layers closest to the electrode. |
| FTIR spectrum shows a prominent peak around 1700 cm⁻¹ | Presence of carbonyl (C=O) groups, a clear indicator of over-oxidation. | Re-evaluate the synthesis parameters, particularly the upper potential limit. Ensure the use of a non-aqueous solvent if water-induced nucleophilic attack is suspected. Solvent-free chemical polymerization methods have also been shown to lead to the introduction of carbonyl groups due to over-oxidation.[2] |
| UV-Vis spectrum shows a decrease in the polaron/bipolaron bands | Loss of charge carriers due to the disruption of the conjugated system. | Optimize the dopant concentration and ensure a suitable electrolyte is used. The choice of solvent can also play a role; non-aqueous solutions may require higher potentials for over-oxidation to occur.[1] |
| Inconsistent conductivity measurements | Partial or widespread over-oxidation throughout the polymer film. | For chemical polymerization, carefully control the oxidant-to-monomer ratio. For electropolymerization, consider using potentiostatic or galvanostatic methods for more uniform film growth, which can be less prone to localized over-oxidation compared to potentiodynamic methods. |
Experimental Protocols
Protocol 1: Electropolymerization of this compound via Cyclic Voltammetry
This protocol describes a standard method for the electrochemical synthesis of a poly(this compound) film on a platinum working electrode.
Materials:
-
This compound (monomer), purified before use
-
Acetonitrile (anhydrous)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Three-electrode electrochemical cell (Working: Platinum disc, Counter: Platinum wire/mesh, Reference: Ag/AgCl)
-
Potentiostat
Procedure:
-
Prepare the Electrolyte Solution: Dissolve 0.1 M TBAP in anhydrous acetonitrile.
-
Prepare the Monomer Solution: Add 0.1 M this compound to the electrolyte solution.
-
Deoxygenate: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode with alumina slurry, sonicate in deionized water and then ethanol, and dry thoroughly.
-
Electropolymerization:
-
Immerse the electrodes in the monomer solution.
-
Perform cyclic voltammetry, typically scanning from -0.6 V to +1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s. The exact potential range should be optimized based on your setup.
-
An increase in the peak currents with each cycle indicates successful polymer deposition.
-
Typically, 10-20 cycles are sufficient to form a visible film.
-
-
Post-Polymerization:
-
After polymerization, rinse the electrode with fresh acetonitrile to remove any unreacted monomer.
-
The film can then be characterized in a monomer-free electrolyte solution.
-
Protocol 2: Characterization of PEPy and Detection of Over-oxidation
A. Cyclic Voltammetry (CV):
-
After synthesizing the PEPy film, transfer the electrode to a monomer-free electrolyte solution (e.g., 0.1 M TBAP in acetonitrile).
-
Cycle the potential within a narrower window that encompasses the polymer's redox peaks (e.g., -0.6 V to +0.8 V).
-
A well-defined pair of redox peaks (oxidation and reduction) indicates an electroactive polymer.
-
Indication of Over-oxidation: A significant decrease or complete disappearance of these redox peaks, especially after cycling to higher potentials, is a strong indicator of over-oxidation.[1]
B. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Carefully remove the PEPy film from the electrode.
-
Acquire the FTIR spectrum.
-
Expected Peaks for PEPy: Look for characteristic peaks corresponding to the pyrrole ring vibrations and C-H bonds.
-
Indication of Over-oxidation: The appearance of a strong absorption band around 1700 cm⁻¹ is indicative of the formation of carbonyl (C=O) groups, a hallmark of over-oxidation.[2][3]
C. UV-Visible (UV-Vis) Spectroscopy:
-
Deposit a thin PEPy film on a transparent conductive substrate (e.g., ITO-coated glass).
-
Record the UV-Vis spectrum.
-
Expected Peaks for Doped PEPy: Doped PEPy should exhibit absorption bands in the visible and near-infrared regions, corresponding to π-π* transitions and the presence of charge carriers (polarons and bipolarons).
-
Indication of Over-oxidation: Over-oxidation leads to a decrease in the intensity of the polaron and bipolaron bands and a blue shift in the π-π* transition, indicating a shorter effective conjugation length due to the disruption of the polymer backbone.
Visualizing the Process
Electropolymerization and Over-oxidation Workflow
Caption: Workflow for PEPy synthesis and characterization.
Mechanism of Over-oxidation
Caption: Simplified mechanism of PEPy over-oxidation.
References
-
Overoxidation of Intrinsically Conducting Polymers . MDPI. Available at: [Link]
-
Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol . ACS Omega. Available at: [Link]
-
Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium . Der Pharma Chemica. Available at: [Link]
-
ATR-FTIR spectra of pure pyrrole before polymerization (a), radiosynthesized PPy after lyophilization (b), and chemically synthesized PPy after lyophilization (c) . ResearchGate. Available at: [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application . MDPI. Available at: [Link]
-
Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes . PMC. Available at: [Link]
-
Electropolymerization of Pyrrole and Characterization of the Obtained Polymer Films . ResearchGate. Available at: [Link]
-
FTIR spectra of pristine PPy and PPy filled with 1.0, 2.0, 3.0, 5.0wt% of TiO2 anatase . ResearchGate. Available at: [Link]
-
The cyclic voltammetry curve of the electropolymerization process . ResearchGate. Available at: [Link]
-
FTIR spectra of (i) pristine IC, (ii) PPy-IC, (iii) PPy-IC- A g n a n o p , and (iv) PPy . ResearchGate. Available at: [Link]
-
Infrared Investigations of Pristine, Doped and Partially-Doped Polypyrrole . DTIC. Available at: [Link]
-
UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods . ResearchGate. Available at: [Link]
-
Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review . NIH. Available at: [Link]
-
Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed over 20 cycles between − 1 and 1.2 V vs. SCE at scanning rate 20 mV s −1 , in the electrolyte 0.1 M LiClO 4 in acetonitrile . ResearchGate. Available at: [Link]
-
Special Issue: Synthesis, Processing, Structure and Properties of Polymer Materials . MDPI. Available at: [Link]
-
FTIR study of chemically synthesized poly( N-methylpyrrole) . ResearchGate. Available at: [Link]
-
Effects of different dopants on the band gap and electrical conductivity of the poly(phenylene-thiazolo[5,4-d]thiazole) copolymer . ResearchGate. Available at: [Link]
-
Synthesis and application of polypyrrole nanofibers: a review . PMC. Available at: [Link]
-
High Conductivity in Molecularly p-Doped Diketopyrrolopyrrole-Based Polymer . Sci-Hub. Available at: [Link]
-
Electrochemical Deposition of a New n-Doping Polymer Based on Bis(thienyl)isopyrazole . ResearchGate. Available at: [Link]
Sources
Technical Support Center: Characterization of N-Ethylpyrrole Polymers
From the Desk of the Senior Application Scientist
Welcome to the technical support center for N-Ethylpyrrole polymers (PEPy). As a researcher, you are likely drawn to PEPy for its unique electronic properties, environmental stability, and improved processability compared to unsubstituted polypyrrole. However, you have also likely discovered that this fascinating polymer presents a unique set of characterization challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It is designed to move beyond simple procedural steps, offering insights into the underlying science to help you diagnose problems, optimize your experiments, and interpret your data with confidence.
Section 1: Fundamental Challenges - Synthesis & Solubility
The root of most characterization issues begins with the polymer itself. Inconsistent synthesis or poor solubility will cascade into unreliable data from all subsequent analytical techniques.
Q1: Why is my chemically synthesized poly(this compound) insoluble in common organic solvents like THF or Chloroform?
This is the most common challenge and typically points to one of three issues during polymerization:
-
Over-oxidation and Cross-linking: The use of strong oxidizing agents like iron(III) chloride (FeCl₃) at high concentrations or for extended reaction times can lead to over-oxidation.[1][2] This process can create reactive sites on the polymer backbone, leading to unwanted cross-linking between chains. These cross-links create an infusible and insoluble network polymer, rather than the desired linear, processable material. The mechanism often involves reactions at the β-positions of the pyrrole ring, leading to structural defects.[3]
-
Residual Oxidant: Incomplete removal of the oxidant (e.g., FeCl₃) and its byproducts can leave inorganic residues that hinder dissolution.
-
Strong Inter-chain Interactions: Even when linear, conjugated polymers like PEPy have strong π-π stacking interactions between chains, which can make them resistant to solvation by non-ideal solvents.[4]
Troubleshooting Steps:
-
Optimize Oxidant-to-Monomer Ratio: Start with a lower molar ratio of oxidant to monomer (e.g., 2:1) and optimize from there. A lower concentration of oxidant can slow the reaction, allowing for more controlled chain growth and reducing the likelihood of over-oxidation.[5]
-
Control Reaction Temperature: Perform the polymerization at a low temperature (0-5 °C). This reduces the reaction rate and minimizes side reactions that lead to defects.
-
Thorough Purification: After synthesis, wash the polymer powder extensively. A sequence of methanol (to remove oxidant), followed by a dilute HCl solution (to ensure full doping and remove iron hydroxides), and finally deionized water until the filtrate is neutral and colorless is recommended. A final wash with a chelating agent like EDTA can help remove stubborn iron residues.
Q2: I've optimized my synthesis, but solubility is still limited. How can I improve it for characterization?
Improving solubility is key for techniques like NMR and GPC/SEC. The adage "like dissolves like" is a good starting point, but conducting polymers require more specific considerations.[6]
Solution Strategies:
-
Aggressive Solvents: Move beyond standard solvents. Try polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or hexafluoroisopropanol (HFIP).[7][8] These solvents are often required for tough, engineering-grade polymers and can disrupt the strong inter-chain interactions of PEPy.[9]
-
Temperature: Gently heating the solvent/polymer mixture can significantly aid dissolution. Always check the boiling point of your solvent and use appropriate safety precautions.
-
Sonication: Using an ultrasonic bath can help break up polymer agglomerates and facilitate the interaction between the solvent and the polymer chains.
-
Doping State: The solubility of conducting polymers is highly dependent on their doping (oxidation) state. The neutral, or "dedoped," form is often more soluble in organic solvents than the doped, conductive form. You can dedope the polymer by washing it with a mild reducing agent or a base like ammonium hydroxide, but be aware this will alter its electronic properties.
Section 2: Troubleshooting Structural Characterization
Once you have a soluble sample, the next step is to confirm its chemical structure.
Q3: My FTIR spectrum for PEPy is broad and lacks the sharp, well-defined peaks I expected. How do I interpret it?
Broad peaks in polymer spectra are common and informative. Unlike small molecules, polymers exist as a distribution of chain lengths and conformations, which leads to a broadening of vibrational bands. For PEPy, this is compounded by structural variations and the doping state.[10]
Interpretation Guide:
-
Confirm Polymer Backbone: Look for the key characteristic peaks that confirm the presence of the polypyrrole ring structure. Broadness in the 1600-1000 cm⁻¹ region is typical.
-
Identify Doping State: The presence of a broad absorption band extending into the near-IR is a hallmark of the conductive (doped) state, corresponding to charge carriers (polarons/bipolarons) on the polymer backbone. The relative intensity of C=C and C-C stretching modes also changes upon doping.
-
Rule out Impurities: Check for a broad peak around 3400 cm⁻¹, which could indicate moisture (O-H stretch). Sharp peaks around 1700 cm⁻¹ might suggest carbonyl groups (C=O) resulting from over-oxidation.[2]
Table 1: Key FTIR Vibrational Modes for Poly(this compound)
| Wavenumber (cm⁻¹) | Assignment | Significance |
| ~1540-1560 | C=C Asymmetric Stretching in the pyrrole ring | Confirms the conjugated backbone structure.[11][12] |
| ~1460-1480 | C-C Symmetric Stretching in the pyrrole ring | A fundamental ring vibration.[13] |
| ~1290-1310 | C-N Stretching | Indicates the integrity of the polymer backbone.[14] |
| ~1170-1190 | C-H in-plane bending | Characteristic of the pyrrole ring. |
| ~1040-1050 | C-H in-plane deformation | Another key fingerprint region for the pyrrole structure.[15] |
| ~780-800 | C-H out-of-plane bending | Can provide information about the substitution pattern (α-α vs α-β linkages). |
Q4: Why am I struggling to get a high-resolution ¹H NMR spectrum for my PEPy sample?
This is a significant challenge. Obtaining a clean, interpretable NMR spectrum for a conjugated polymer like PEPy is difficult for several reasons:
-
Poor Solubility: As discussed, this is the primary obstacle. Even if the polymer appears to dissolve, it may form aggregates that are too large for high-resolution NMR, resulting in very broad signals.
-
Paramagnetism: If you used a metal-based oxidant like FeCl₃, residual paramagnetic Fe³⁺ ions can cause extreme broadening of nearby proton signals, rendering the spectrum useless.[1]
-
Rigid Backbone: The conjugated backbone restricts segmental motion, leading to short relaxation times and, consequently, broad NMR peaks.
Experimental Protocol: Preparing PEPy for NMR Analysis
-
Rigorous Purification: Synthesize the polymer and wash it thoroughly as described in Q1. Follow with a wash in a 0.1 M solution of EDTA to chelate and remove any residual paramagnetic metal ions. Wash again with deionized water and dry completely under vacuum.
-
Solvent Selection: Use a deuterated version of one of the aggressive solvents known to dissolve PEPy (e.g., DMSO-d₆, NMP-d₉).
-
Sample Preparation: Dissolve a small amount of the purified polymer (5-10 mg) in ~0.7 mL of the deuterated solvent. Use sonication and gentle heating if necessary to achieve full dissolution. The solution must be completely clear and free of suspended particles.
-
Acquisition Parameters: Run the experiment at an elevated temperature (e.g., 80 °C) to improve solubility and increase segmental motion, which can help sharpen the signals. Increase the number of scans to improve the signal-to-noise ratio for the broad polymer peaks.
Section 3: Troubleshooting Molecular Weight Determination (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining molecular weight (Mw, Mn) and polydispersity (PDI). However, PEPy's properties make it a non-trivial sample for this technique.[9][16]
Q5: My GPC/SEC results for PEPy are inconsistent. I'm seeing peak tailing, multiple peaks, or no elution at all. What is happening?
These issues almost always stem from undesirable interactions between the polymer and the GPC system.[17] The fundamental principle of SEC is separation by hydrodynamic volume alone; any other interaction invalidates the results.
-
Polymer Aggregation: PEPy chains can remain aggregated even in solution, leading to elution at an artificially high molecular weight or causing column blockage.
-
Column Adsorption: The polar and aromatic nature of PEPy can cause it to adsorb to the stationary phase of the GPC column (typically polystyrene-divinylbenzene). This leads to peak broadening, tailing, and in severe cases, irreversible retention of the sample on the column.
-
Poor Solubility in Eluent: If the chosen mobile phase is not a good solvent for the polymer, the polymer chains will not be fully solvated and expanded, leading to inaccurate molecular weight determination.
Workflow Diagram: Troubleshooting GPC/SEC Analysis of PEPy
Caption: Decision workflow for troubleshooting common GPC/SEC issues with PEPy.
Table 2: Recommended GPC/SEC Conditions for Poly(this compound)
| Parameter | Recommendation | Rationale |
| Solvent/Eluent | N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF) | Good solvents for many conjugated polymers, reducing aggregation.[8] |
| Additive | 0.05 M Lithium Bromide (LiBr) | Adding a salt screens electrostatic interactions between the polymer and the column packing material. |
| Temperature | 50 - 80 °C | Enhances solubility and reduces viscosity, leading to better separation.[9] |
| Columns | Polystyrene-divinylbenzene (PS-DVB) suitable for polar solvents | Standard for organic GPC, but ensure they are compatible with your chosen eluent and temperature. |
| Detector | Refractive Index (RI) and/or Multi-Angle Light Scattering (MALLS) | RI is a universal concentration detector. MALLS provides absolute molecular weight without calibration standards.[7][17] |
| Calibration | Polystyrene or PMMA standards | Use standards that are appropriate for your solvent system. Be aware this gives a relative Mw unless using MALLS. |
Section 4: Troubleshooting Thermal & Electrochemical Analysis
Q6: My TGA curve shows a multi-step decomposition, and the DSC shows no clear glass transition (Tg). Is this normal?
Yes, this is typical for rigid-rod conjugated polymers like PEPy.
-
Thermogravimetric Analysis (TGA): You will likely not see a single, sharp weight loss. The decomposition is complex and often occurs in multiple stages.[18][19]
-
Initial Weight Loss (< 150 °C): This is typically due to the loss of trapped moisture or residual solvent.
-
Dopant Decomposition (200-350 °C): The counter-ions incorporated during synthesis will degrade and evolve. For example, if FeCl₃ was used, chloride ions will be lost.
-
Polymer Backbone Degradation (> 400 °C): This final, major weight loss corresponds to the decomposition of the main polymer chain.[5]
-
-
Differential Scanning Calorimetry (DSC): The glass transition (Tg) is a feature of amorphous polymers and relates to the onset of long-range segmental motion of the polymer chains.[20] Because the backbone of PEPy is very rigid and inter-chain interactions are strong, this segmental motion is highly restricted. As a result, the Tg is often not detectable by DSC or occurs at a temperature that is higher than the polymer's decomposition temperature.
Q7: The redox peaks in the Cyclic Voltammogram (CV) of my PEPy film are poorly defined or decrease rapidly with cycling. What does this indicate?
This points to issues with the electrochemical stability or ion transport within your polymer film.[21]
-
Poorly Defined Peaks: This can be due to a highly resistive film, often caused by insufficient doping during electropolymerization or testing in an electrolyte with poor ionic conductivity. It can also suggest a wide range of chain lengths or structural defects, leading to a smear of redox potentials rather than a sharp peak.
-
Rapid Signal Decrease (Poor Cycling Stability): This is a common failure mode.
-
Irreversible Over-oxidation: If the anodic potential limit is too high, you can irreversibly oxidize the polymer backbone, destroying its conjugation and conductivity.[3]
-
Mechanical Degradation: The polymer film swells and shrinks during the doping/dedoping cycles as ions move in and out of the film. This repeated mechanical stress can cause the film to crack or delaminate from the electrode surface.
-
Trapped Counter-ions: If the counter-ions used during synthesis are too large, they can become trapped within the polymer matrix, preventing efficient charge compensation during subsequent redox cycles.
-
Experimental Protocol: Preparing a High-Quality PEPy Film for CV Analysis
-
Electrode Preparation: Polish the working electrode (e.g., glassy carbon, platinum) to a mirror finish with alumina slurry, then sonicate in ethanol and deionized water to ensure a clean, high-energy surface for uniform film growth.
-
Electropolymerization Solution: Prepare a solution of 0.1 M this compound monomer and 0.1 M of a suitable supporting electrolyte (e.g., LiClO₄ or Tetrabutylammonium perchlorate, TBAP) in a dry, deoxygenated solvent like acetonitrile.
-
Potentiodynamic Growth: Use cyclic voltammetry to grow the film. Sweep the potential from a value where no reaction occurs (e.g., 0 V) to a potential just sufficient to oxidize the monomer (e.g., +0.8 to +1.2 V vs Ag/AgCl) for a set number of cycles.[21] This method often produces more uniform and adherent films than constant-potential (potentiostatic) methods.
-
Characterization: After growth, rinse the film-coated electrode thoroughly with fresh solvent to remove any unreacted monomer. Transfer it to a fresh electrochemical cell containing only the supporting electrolyte solution (no monomer) to characterize its redox behavior.
-
Potential Window: Carefully determine the stable potential window for your film. Start with a narrow window and gradually expand it, watching for signs of irreversible oxidation (e.g., new peaks appearing, rapid current decay).
References
- ResearchGate. (n.d.). Diagram showing various defects in the structure of polypyrrole.
-
Intertek. (n.d.). Gel Permeation Chromatography (GPC). Retrieved from [Link]
-
Cambridge Polymer Group. (n.d.). GPC/SEC. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR spectrum of polypyrrole showing the distinct ppy vibrations.
-
Impact Analytical. (n.d.). SEC/GPC Analysis. Retrieved from [Link]
- Various Authors. (2016). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
- Sakai, T., et al. (2022).
- Sakai, T., et al. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol.
-
PeakExpert. (n.d.). GPC/SEC chromatography of polymers. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of engineering polymers by GPC/SEC. Retrieved from [Link]
- ResearchGate. (n.d.). FTIR study of chemically synthesized poly(N-methylpyrrole).
- International Journal of Science and Research Archive. (2023).
- Nosheen, S., et al. (n.d.). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. International Journal of Engineering Research & Technology.
- Shinde, S. K., et al. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Semantic Scholar.
- ResearchGate. (n.d.). Structural defects Illustration of various structural defects in....
-
Mettler Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]
- Der Pharma Chemica. (n.d.). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium.
-
Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]
-
PerkinElmer. (2021). Webinar: Polymer Characterization using DSC & TGA. YouTube. Retrieved from [Link]
- Kumar, A., et al. (n.d.). Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review.
-
Royal Society of Chemistry. (n.d.). A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties. Retrieved from [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- The University of Arizona. (n.d.). The polymerization and electrochemical characterization of polypyrrole and polypyrrole/poly(ethylene oxide)pyrrole copolymers. UA Campus Repository.
-
MDPI. (n.d.). Polypyrrole Derivatives: Preparation, Properties and Application. Retrieved from [Link]
-
SCIRP. (2011). Synthesis and Characterization of Polypyrrole (PPy) Thin Films. Retrieved from [Link]
- Wiley Online Library. (n.d.). Synthesis and factor affecting on the conductivity of polypyrrole: a short review.
- ResearchGate. (2011).
- National Institutes of Health. (n.d.).
- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.
- Bulletin of the Chemical Society of Ethiopia. (2008). Electrochemical synthesis and spectroscopic characterization of poly(N-phenylpyrrole)
- Sci-Hub. (n.d.).
-
The Good Scents Company. (n.d.). 1-ethyl pyrrole, 617-92-5. Retrieved from [Link]
-
SETARAM. (n.d.). Characterization of Polymers by Thermal Analysis. Retrieved from [Link]
- National Institutes of Health. (n.d.). Innovative polymer engineering for the investigation of electrochemical properties and biosensing ability.
-
YouTube. (2022). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. Retrieved from [Link]
Sources
- 1. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Insights into properties, synthesis and emerging applications of polypyrrole-based composites, and future prospective: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kinampark.com [kinampark.com]
- 7. SEC/GPC Analysis - www.impactanalytical.com [impactanalytical.com]
- 8. GPC/SEC chromatography of polymers [peakexpert.com]
- 9. agilent.com [agilent.com]
- 10. ijert.org [ijert.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis and Characterization of Polypyrrole (PPy) Thin Films [scirp.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. journalijsra.com [journalijsra.com]
- 16. Gel Permeation Chromatography (GPC) [intertek.com]
- 17. Cambridge Polymer Group :: GPC/SEC [campoly.com]
- 18. blog.kohan.com.tw [blog.kohan.com.tw]
- 19. nexus-analytics.com.my [nexus-analytics.com.my]
- 20. youtube.com [youtube.com]
- 21. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Elucidating N-Ethylpyrrole Reaction Mechanisms
Welcome to the technical support center for N-Ethylpyrrole reaction chemistry. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this compound reactions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Part 1: Navigating Electrophilic Substitution Reactions
Electrophilic substitution is a cornerstone of pyrrole chemistry. However, the high reactivity of the this compound ring can lead to challenges in controlling regioselectivity and preventing unwanted side reactions.
Frequently Asked Questions (FAQs): Electrophilic Substitution
Q1: Why does electrophilic substitution on this compound preferentially occur at the C2 (α) position?
A1: The substitution at the C2 position is favored due to the superior resonance stabilization of the cationic intermediate (also known as the Wheland intermediate or sigma complex) formed during the reaction.[1][2][3] Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen atom, which can effectively stabilize the charge through its lone pair of electrons.[2][4] In contrast, attack at the C3 (β) position results in an intermediate where the positive charge is only delocalized over two carbon atoms, making it less stable.[1][3]
Q2: I am observing significant amounts of the C3-substituted isomer in my acylation reaction. What factors influence the C2/C3 selectivity?
A2: While C2 substitution is electronically favored, the regioselectivity can be influenced by several factors:
-
Steric Hindrance: The ethyl group on the nitrogen is relatively small and typically does not provide enough steric bulk to significantly hinder attack at the C2 position. However, using very bulky acylating agents or Lewis acids can increase the proportion of the C3 isomer.
-
Lewis Acid Choice: The strength of the Lewis acid used in Friedel-Crafts type reactions can impact the C2/C3 ratio. Stronger Lewis acids, like AlCl₃, may favor the thermodynamically more stable C3 product under certain conditions, while weaker Lewis acids such as SnCl₄ or BF₃·OEt₂ tend to yield the kinetically favored C2 isomer as the major product.[1]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the formation of the thermodynamically more stable C3 isomer. Running the reaction at lower temperatures will generally favor the kinetic C2 product.
Troubleshooting Guide: Acylation of this compound
Problem: Low yield of the desired C-acylated product and formation of a dark, insoluble polymer.
This is a common issue arising from the high reactivity of the this compound ring, which can lead to polymerization under acidic conditions, especially with strong Lewis acids.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound acylation.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
The Vilsmeier-Haack reaction is a milder alternative to Friedel-Crafts acylation for introducing a formyl group onto the this compound ring.[6][7][8][9]
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in a dry, non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add dry N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl₃ solution. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent, a chloroiminium salt.[6][8][9]
-
Reaction with this compound: Dissolve this compound (1.0 equivalent) in the same dry solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or online NMR.[10][11]
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral or slightly basic.[9]
-
Extraction and Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-formyl-N-Ethylpyrrole.
Part 2: Controlling Polymerization
The electron-rich nature of this compound makes it susceptible to oxidative and acid-catalyzed polymerization, often resulting in insoluble, dark-colored materials.[5][12][13]
Frequently Asked Questions (FAQs): Polymerization
Q1: What are the main pathways for this compound polymerization?
A1: Polymerization can occur through two primary mechanisms:
-
Acid-Catalyzed Polymerization: In the presence of strong acids or Lewis acids, the pyrrole ring can be protonated, leading to a cascade of electrophilic attacks on other pyrrole molecules, resulting in a polymer.[5]
-
Oxidative Polymerization: Oxidizing agents, such as ferric chloride (FeCl₃), can initiate polymerization by generating a radical cation from the this compound monomer.[12][13] This radical cation then attacks a neutral monomer, propagating the polymer chain.
Q2: How can I prevent polymerization during my reaction?
A2: To minimize polymerization:
-
Avoid Strong Acids: Whenever possible, use milder reaction conditions. If an acid is necessary, consider using a weaker acid or a buffered system.
-
Inert Atmosphere: For reactions sensitive to oxidation, perform the experiment under an inert atmosphere (nitrogen or argon) to exclude oxygen.[12][13]
-
Control Temperature: Polymerization is often an exothermic process. Maintaining a low reaction temperature can help to control the rate of polymerization.
-
Purify the Monomer: Impurities in the this compound starting material can sometimes act as initiators for polymerization. Ensure the monomer is freshly distilled or purified before use.
Part 3: Cycloaddition Reactions
While the aromatic character of pyrroles can make them less reactive in cycloaddition reactions compared to other dienes, this compound can participate in Diels-Alder reactions, particularly with reactive dienophiles.[14][15][16]
Troubleshooting Guide: Diels-Alder Reactions
Problem: No reaction or very low conversion in a Diels-Alder reaction with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound Diels-Alder reactions.
Part 4: Purification and Product Isolation
The purification of this compound derivatives can be challenging due to their potential instability and the presence of colored, polymeric byproducts.
Frequently Asked Questions (FAQs): Purification
Q1: My crude product is a dark, oily substance. What is the best way to purify it?
A1: A multi-step approach is often necessary:
-
Aqueous Wash: Begin by washing the crude organic extract with a dilute acid solution to remove any basic impurities, followed by a wash with a dilute base (e.g., sodium bicarbonate solution) to remove acidic byproducts.[17]
-
Filtration through a Silica Plug: To remove the bulk of polymeric material, dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane with a small amount of ethyl acetate) and pass it through a short plug of silica gel. The less polar product should elute while the polar, colored impurities are retained at the top of the silica.
-
Column Chromatography: For final purification, column chromatography on silica gel is typically effective. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can provide good separation.[1]
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an excellent purification method.[18]
Table 1: Common Solvents for this compound Derivative Purification
| Purification Method | Recommended Solvents |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | Ethanol, Methanol, Hexane, Toluene |
| Liquid-Liquid Extraction | Dichloromethane, Ethyl Acetate, Diethyl Ether |
Part 5: Reaction Monitoring
Real-time monitoring of reactions involving this compound is crucial for optimizing reaction times, identifying intermediates, and maximizing yields.[10][11]
Recommended Techniques for Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively track the consumption of starting material and the formation of products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Online or intermittent NMR analysis can provide quantitative data on the concentrations of reactants, intermediates, and products over time.[10][11][19]
-
Mass Spectrometry (MS): Techniques like Direct Probe Ionization Mass Spectrometry (DPiMS) allow for real-time monitoring of changes in the molecular weights of components in the reaction mixture.[20]
-
Infrared (IR) Spectroscopy: Stopped-flow FT-IR can be used to monitor fast reactions by tracking changes in specific functional group absorbances.[21]
References
- Technical Support Center: Pyrrole Acylation. Benchchem.
- Troubleshooting Asperrubrol synthesis reaction steps. Benchchem.
- Organic Syntheses Procedure.
- Proposed reaction pathway for the synthesis of N-(2-ethylphenyl)pyrrole... ResearchGate.
- Pyrolysis and Combustion Chemistry of Pyrrole, a Reference Component for Bio-oil Surrogates: Jet-Stirred Reactor Experiments and Kinetic Modeling. PubMed Central.
- New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component.
- Purification of crude pyrroles. Google Patents.
- Diels–Alder reaction. Wikipedia.
- Mechanism of electrophilic substitution reaction of pyrrole. Filo.
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. NIH.
- Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega.
- Pyrrole: Electrophilic Substitution Reactions Lecture 2. YouTube.
- Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor.
- Intramolecular Diels-Alder Chemistry of Pyrroles. J. CHEM. SOC., CHEM. COMMUN.
- Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.
- What Are Common Mistakes In Chemistry Synthesis Reactions?. YouTube.
- Vilsmeier–Haack reaction. Wikipedia.
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journals.
- Common Mistakes on Homeworks and Tests.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH.
- Diels-Alder reactions of five-membered heterocycles containing one heteroatom. NIH.
- Diels-Alder Reaction. Organic Chemistry Portal.
- A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI.
-
Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[22]pyrrole cage. NIH. Available from:
- On-line NMR reaction monitoring. Magritek.
- 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure.
- Reaction Monitoring. Magritek.
- Chemo- and regioselectivity in the reactions of polyfunctional pyrroles. Tetrahedron.
- Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing).
- Vilsmeier-Haack Reaction. Chemistry Steps.
- Polypyrrole Derivatives: Preparation, Properties and Application. MDPI.
- Pyrrole synthesis. Organic Chemistry Portal.
- Real-Time Monitoring of Chemical Reactions. Shimadzu.
- Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogues Catalyzed by Dinuclear Zinc-ProPhenol. PubMed.
- Vilsmeier-Haack Reaction. NROChemistry.
- Monitoring Fast Chemical Reactions using Stopped-flow on a Rapid Scanning FT-IR Spectrometer. PE Polska.
- Common sources of mistake in organic synthesis. Reddit.
- Chemical oxidation of pyrrole in different pathways. ResearchGate.
- Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. ResearchGate.
- The mechanisms of pyrrole electropolymerization. Chemical Society Reviews (RSC Publishing).
- InsightMR for High-Field. Bruker.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Write the mechanism of electrophilic substitution reaction of pyrrole.. [askfilo.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. magritek.com [magritek.com]
- 11. Magritek [magritek.com]
- 12. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. chem.ucla.edu [chem.ucla.edu]
- 16. Diels-Alder Reaction [organic-chemistry.org]
- 17. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. InsightMR for High-Field | Bruker [bruker.com]
- 20. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. pepolska.pl [pepolska.pl]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Polymerization of N-Ethylpyrrole and N-Methylpyrrole for Advanced Applications
For researchers, scientists, and drug development professionals navigating the landscape of conductive polymers, the choice of monomer is a critical decision that dictates the final properties and performance of the material. Among the derivatives of polypyrrole (PPy), a benchmark conducting polymer known for its high conductivity and environmental stability, N-substituted variants offer a pathway to tune properties like solubility, processability, and hydrophobicity.[1][2] This guide provides an in-depth, objective comparison of two of the most common N-alkylated pyrroles: N-methylpyrrole (NMPy) and N-ethylpyrrole (NEPy). We will explore the nuances of their polymerization behavior and the resultant characteristics of their polymers, poly(N-methylpyrrole) (PMPy) and poly(this compound) (PEPy), supported by experimental data and mechanistic insights.
Monomer Structure: The Foundation of Polymer Properties
The subtle difference in the N-alkyl substituent—a methyl group (-CH₃) in NMPy versus an ethyl group (-CH₂CH₃) in NEPy—is the primary determinant of the divergent properties of their corresponding polymers.
Caption: Chemical structures of N-methylpyrrole and this compound monomers.
The introduction of a substituent at the nitrogen atom has two major consequences:
-
Steric Hindrance: The bulkier the alkyl group, the greater the steric hindrance between adjacent monomer units in the polymer chain. This increased steric repulsion can force the pyrrole rings to twist out of plane, disrupting the π-orbital overlap essential for charge transport. This directly impacts the electrical conductivity of the final polymer.
-
Electronic Effects: Alkyl groups are weakly electron-donating. This can influence the oxidation potential of the monomer, affecting the conditions required for polymerization.
Generally, while N-substitution can create polymers with a more regular and well-defined structure compared to side-substituted polypyrroles, it comes at the cost of planarity and, often, conductivity.[1]
Polymerization Methodologies: A Head-to-Head Comparison
The synthesis of PMPy and PEPy is primarily achieved through two robust methods: chemical oxidative polymerization and electrochemical polymerization.[1] The choice of method profoundly influences the polymer's morphology, yield, and purity.
Chemical Oxidative Polymerization
This method involves the use of a chemical oxidant, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent or even under solvent-free conditions.[1][3]
Causality Behind Experimental Choices: The oxidant's role is to extract an electron from the pyrrole monomer, generating a radical cation. These radical cations then couple, typically at the α-positions (C2 and C5), to form dimers, trimers, and eventually the polymer chain. The choice of solvent is critical; however, the poor solubility of NMPy and NEPy in water leads to low polymerization yields in aqueous media.[3][4] This has driven the development of alternative methods.
A notable advancement is solvent-free chemical oxidative polymerization, where the liquid monomer is mixed directly with the solid oxidant.[3][4] This approach is not only more environmentally friendly but can also lead to different polymer morphologies and yields.
Experimental Data Snapshot: In a comparative study using a solvent-free method with FeCl₃ as the oxidant, the following observations were made[3][4]:
| Parameter | Polypyrrole (PPy) | Poly(N-methylpyrrole) (PMPy) | Poly(this compound) (PEPy) |
| Monomer/FeCl₃ Molar Ratio | 1/4 | 1/4 | 1/4 |
| Peak Exothermic Temp. | 350 °C | 213 °C | 190 °C |
| Yield (Solvent-Free) | 74% | 56% | 63% |
| Yield (Aqueous Medium) | 89% | 47% | 2% |
The data clearly shows the dramatically poor yield for PEPy in an aqueous medium, highlighting the challenge of its low water solubility. The solvent-free method provides a viable alternative, yielding significantly more product.[3][4] The lower exothermic reaction temperatures for PMPy and PEPy compared to PPy suggest a moderation of the reaction rate, likely due to the steric and electronic influence of the N-alkyl groups.
Experimental Protocol: Solvent-Free Chemical Oxidative Polymerization [3]
-
Oxidant Preparation: Grind pristine FeCl₃ powder in a glass vial under a nitrogen atmosphere for 3 minutes at 750 rpm to increase the surface area.
-
Monomer Addition: Add N-methylpyrrole or this compound dropwise to the FeCl₃ powder (monomer/FeCl₃ molar ratio of 1:4).
-
Polymerization: Allow the reaction to proceed for 24 hours at 25 °C under a nitrogen atmosphere with continuous stirring. An exothermic reaction will occur, indicating the onset of polymerization.
-
Purification: The resulting black product is then purified to remove unreacted monomer and residual oxidant.
Caption: Workflow for solvent-free chemical oxidative polymerization.
Electrochemical Polymerization (Electropolymerization)
Electropolymerization offers superior control over film thickness and morphology by applying an electrical potential to an electrode submerged in a solution containing the monomer and a supporting electrolyte.[5] The polymer film is deposited directly onto the electrode surface.
Causality Behind Experimental Choices: The applied potential oxidizes the monomer at the electrode surface, creating radical cations that polymerize and deposit as a film. The growth of this film is self-propagating because the polymer itself is conductive, allowing for continued charge transfer to the underlying electrode.[6] N-substituted pyrroles typically require a higher oxidation potential for polymerization compared to unsubstituted pyrrole due to steric effects.[7]
The nature of the monomer influences the nucleation and growth mechanism. For instance, studies on N-substituted pyrrole derivatives have shown that more hydrophilic monomers may undergo progressive nucleation, while more hydrophobic monomers can exhibit instantaneous nucleation, leading to films that are thicker but potentially less dense.[8]
Experimental Protocol: Typical Electropolymerization Setup [5]
-
Cell Assembly: Set up a three-electrode electrochemical cell. Use the material to be coated (e.g., glassy carbon, stainless steel, graphite foil) as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Electrolyte Solution: Prepare a solution of the monomer (e.g., 5 mM NMPy or NEPy) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable organic solvent like acetonitrile.
-
Polymerization: Immerse the electrodes in the solution. Apply a potential to the working electrode using a potentiostat. The potential can be applied potentiostatically (constant potential) or galvanostatically (constant current), or by cycling the potential (cyclic voltammetry).
-
Film Characterization: After deposition, the coated electrode is removed, rinsed with a solvent to remove unreacted monomer, and dried for characterization.
Caption: General workflow for electrochemical polymerization.
A Comparative Analysis of Polymer Properties
The choice between NMPy and NEPy ultimately depends on the desired properties of the final polymer. Here, we compare PMPy and PEPy across several key performance indicators.
Structural and Physicochemical Properties
| Property | Poly(N-methylpyrrole) (PMPy) | Poly(this compound) (PEPy) | Rationale & Causality |
| Chain Structure | Prone to a higher degree of branching and cross-linking.[9] | Assumed to be more linear due to increased steric hindrance from the ethyl group, which disfavors β-linkages. | The smaller methyl group allows for more flexibility in chain coupling, including at the β-positions, leading to cross-linking. The bulkier ethyl group sterically favors the more linear α-α linkages. |
| Solubility | Soluble in several organic solvents.[1] | Generally exhibits better solubility than PMPy in common organic solvents.[10] | The longer alkyl chain increases the polymer's interaction with organic solvents, improving solubility. |
| Hydrophobicity | More hydrophobic than unsubstituted PPy.[1] | More hydrophobic than PMPy.[3][4] | Hydrophobicity increases with the length of the nonpolar alkyl chain. Water contact angle measurements confirm that the larger the alkyl group, the higher the hydrophobicity.[3] |
| Thermal Stability | Good thermal stability.[1] | Generally exhibits good thermal stability, comparable to other polypyrrole complexes.[11] | The fundamental stability is derived from the robust polypyrrole backbone. Degradation often begins with the loss of the dopant anion.[11] |
Electronic and Electrical Properties
The most significant trade-off of N-alkylation is the reduction in electrical conductivity compared to pristine PPy. This is a direct consequence of the steric hindrance that disrupts the conjugation along the polymer backbone.
Comparative Conductivity Data:
| Polymer | Synthesis Method | Conductivity (S·cm⁻¹) | Reference |
| Polypyrrole (PPy) | Electrochemical | ~0.54 | [12] |
| Poly(N-methylpyrrole) (PMPy) | Electrochemical | ~10⁻³ | |
| P(Py-co-NMPy) | Electrochemical | Decreases with increasing NMPy content | [12] |
| P(Py-co-NEPy) | Electrochemical | Decreases with increasing NEPy content | [12] |
As a clear trend, the conductivity of copolymers decreases as the proportion of the N-alkylated monomer increases.[12] Furthermore, studies have shown that increasing the length of the N-alkyl chain results in a further decrease in the conductivity of the copolymer.[12] This confirms that the larger ethyl group in NEPy causes a greater disruption to the polymer's conductive pathway than the methyl group in NMPy.
Biological and Chemical Properties
Both PMPy and PEPy are explored for various applications where their unique properties are advantageous.
-
Antibacterial Activity: PMPy has demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.[13] This is attributed to the hydrophobic effect of the methyl group and the electrostatic interaction between the positively charged polymer and the negatively charged microbial cell membranes.[13] It is plausible that the greater hydrophobicity of PEPy could enhance this effect.
-
Corrosion Protection: Like other polypyrrole derivatives, PMPy and its copolymers have been successfully used to create anti-corrosion coatings on metals like mild steel.[1][14]
-
Biosensors: The ability to functionalize the nitrogen atom without disrupting the polymerization sites makes N-substituted pyrroles attractive for biosensor applications, where specific functionalities can be introduced.[1][3]
Conclusion and Application-Oriented Recommendations
The decision to use this compound versus N-methylpyrrole is a classic scientific trade-off between processability and electronic performance.
-
Choose N-methylpyrrole (NMPy) when a balance is needed. PMPy offers improved solubility over PPy while retaining a modest level of conductivity. Its tendency to form cross-linked structures may be advantageous for creating robust films or for applications in ion-imprinted polymers where a defined three-dimensional structure is beneficial.[9]
-
Choose this compound (NEPy) when solubility, processability, and hydrophobicity are the primary concerns. PEPy is the superior choice for applications requiring solution-based processing, such as spin-coating or inkjet printing, or for creating highly hydrophobic surfaces. This comes at the expense of electrical conductivity, which will be lower than that of PMPy.
For researchers in drug development and biomedical engineering, the enhanced hydrophobicity and potential for greater antibacterial activity of PEPy may be particularly appealing for medical device coatings or drug delivery matrices. Conversely, for applications in flexible electronics or sensors where higher charge transport is necessary, PMPy or, more likely, a copolymer of pyrrole with NMPy would be the more logical starting point. The future of this field lies in the synthesis of novel N-substituted pyrroles with functional groups that can impart specific, desired properties without catastrophically compromising the inherent conductivity of the polypyrrole backbone.
References
-
Yamamoto, T., et al. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega. [Link]
-
Yamamoto, T., et al. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. National Institutes of Health. [Link]
-
Li, Y., et al. (2023). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. [Link]
-
ResearchGate. (n.d.). Enhancement of Electrical Conductivity of Polypyrrole and Its Derivative. ResearchGate. [Link]
-
Jarosz, T., et al. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. MDPI. [Link]
-
Thompson, B. C., et al. (2008). Polypyrrole-based conducting polymers and interactions with biological tissues. National Institutes of Health. [Link]
-
Pang, M. K., et al. (2020). Synthesis and factor affecting on the conductivity of polypyrrole: a short review. Wiley Online Library. [Link]
-
Gao, Q., et al. (2011). Synthesis and conductive properties of polypyrrole nanocomposites. PubMed. [Link]
-
Kang, E. T., et al. (1991). Thermal stability and degradation of some chemically synthesized polypyrrole complexes. ScienceDirect. [Link]
-
Saini, G., et al. (2023). Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles. National Institutes of Health. [Link]
-
Chen-Yang, Y., et al. (2004). Electropolymerization and electrochemical properties of (N-hydroxyalkyl)pyrrole/pyrrole copolymers. ResearchGate. [Link]
-
Li, Y., et al. (2023). Polypyrrole Derivatives: Preparation, Properties and Application. National Institutes of Health. [Link]
-
Ashrafi, A., et al. (2003). Electropolymerization of Pyrrole and N-Methylpyrrole on Mild Steel Surface. ResearchGate. [Link]
-
Okner, R., et al. (2007). Electrochemical formation and characterization of copolymers based on N-pyrrole derivatives. HUJI OpenScholar. [Link]
-
Wang, Y., et al. (2004). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. ResearchGate. [Link]
-
Zotti, G., et al. (1995). Steric and Electronic Effects in Methyl-Substituted 2,2′-Bipyrroles and Poly(2,2′-bipyrrole)s. ACS Publications. [Link]
-
Otero, T. F., et al. (2013). Cross-linking in polypyrrole and poly(N-methylpyrrole): Comparative experimental and theoretical studies. ResearchGate. [Link]
Sources
- 1. Polypyrrole Derivatives: Preparation, Properties and Application [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward Biomass-Based Organic Electronics: Continuous Flow Synthesis and Electropolymerization of N-Substituted Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Electrochemical formation and characterization of copolymers based on N-pyrrole derivatives | Prof. Daniel Mandler [daniel-mandler.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [scholarbank.nus.edu.sg]
- 12. mdpi.com [mdpi.com]
- 13. Polypyrrole Derivatives: Preparation, Properties and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Study of N-Alkylpyrrole Reactivity: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount for the rational design of novel therapeutics and functional materials.[1] The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, and the nature of the substituent on the nitrogen atom profoundly influences its chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of N-alkylpyrroles, offering both theoretical insights and practical, data-supported guidance for laboratory applications.
The Influence of N-Alkylation on the Pyrrole Ring: An Electronic and Steric Perspective
The pyrrole ring is inherently electron-rich and thus highly reactive towards electrophiles, significantly more so than benzene.[2][3][4] This heightened reactivity stems from the delocalization of the nitrogen's lone pair of electrons into the aromatic π-system. The introduction of an alkyl group at the nitrogen atom further modulates this reactivity through a combination of electronic and steric effects.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect (+I). This donation of electron density further enriches the pyrrole ring, making N-alkylpyrroles generally more reactive towards electrophilic attack than unsubstituted pyrrole.
Steric Effects: The size of the N-alkyl group can sterically hinder the approach of reagents to the adjacent α-positions (C2 and C5) of the pyrrole ring. This steric hindrance can influence the regioselectivity of reactions, sometimes favoring substitution at the less hindered β-positions (C3 and C4).[5]
Figure 1: Conceptual diagram illustrating the electronic and steric effects of N-alkyl groups on pyrrole reactivity.
Electrophilic Aromatic Substitution: A Tale of Regioselectivity
Electrophilic aromatic substitution is the hallmark reaction of pyrroles. For N-alkylpyrroles, the reaction generally proceeds readily at the α-position due to the greater stabilization of the cationic intermediate (σ-complex).[6] However, the size of the N-alkyl group can significantly influence the α:β substitution ratio.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically formed from DMF and POCl₃.[7][8][9][10][11] In the case of N-alkylpyrroles, formylation predominantly occurs at the α-position. However, as the steric bulk of the N-alkyl group increases, the proportion of the β-formylated product also increases.[5]
Comparative Data for Vilsmeier-Haack Formylation of N-Alkylpyrroles:
| N-Alkyl Group | α:β Ratio | Reference |
| Methyl | α-isomer only | [5] |
| Ethyl | 11.5 : 1 | [5] |
| Isopropyl | 1.9 : 1 | [5] |
| tert-Butyl | 1 : 14 | [5] |
This trend clearly demonstrates the influence of steric hindrance on the regiochemical outcome of the reaction.
Experimental Protocol: Vilsmeier-Haack Formylation of N-Methylpyrrole
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.
-
Reaction with N-Methylpyrrole: After the addition of POCl₃ is complete, add N-methylpyrrole (1 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir until the hydrolysis is complete.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-formyl-N-methylpyrrole.
Figure 2: Experimental workflow for the Vilsmeier-Haack formylation of an N-alkylpyrrole.
Cycloaddition Reactions: The Diels-Alder Perspective
While pyrrole itself is a relatively poor diene in Diels-Alder reactions due to its aromatic character, the reactivity can be enhanced by modifying the N-substituent.[12][13] N-alkylpyrroles are generally more reactive in Diels-Alder reactions than unsubstituted pyrrole.[12][13] This is because the electron-donating alkyl group increases the energy of the highest occupied molecular orbital (HOMO) of the pyrrole, bringing it closer in energy to the lowest unoccupied molecular orbital (LUMO) of the dienophile, thus facilitating the [4+2] cycloaddition.[14]
However, even with N-alkylation, pyrroles are less reactive dienes than furan.[12][13] The order of reactivity in Diels-Alder reactions is generally: Furan > N-alkylpyrrole > Pyrrole > Thiophene.[12] For successful cycloaddition, highly reactive dienophiles are often required.[15]
Experimental Protocol: Diels-Alder Reaction of N-Methylpyrrole with Maleic Anhydride
-
Reactant Setup: In a round-bottom flask, dissolve N-methylpyrrole (1 equivalent) and maleic anhydride (1.1 equivalents) in a suitable solvent such as toluene or xylene.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours to days. The progress of the reaction should be monitored by TLC or ¹H NMR.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the Diels-Alder adduct.
Oxidation and Reduction of N-Alkylpyrroles
Oxidation
N-alkylpyrroles are susceptible to oxidation, which can lead to a variety of products including pyrrolin-2-ones or polymerization.[16] The reaction with molecular oxygen can proceed via a mechanism involving an electron transfer from the pyrrole to oxygen.[17] The presence of the N-alkyl group can influence the stability of the resulting intermediates. For instance, the oxidation of some N-alkyl cyclo[n]pyrroles has been studied electrochemically.[18]
Reduction
The reduction of N-alkylpyrroles can be achieved using various reducing agents. A common method for the reduction of acylpyrroles to alkylpyrroles is the use of sodium borohydride.[19] For the reduction of the pyrrole ring itself to a pyrrolidine, more forcing conditions are typically required, such as catalytic hydrogenation at high pressure and temperature. The N-alkyl group is generally stable under these conditions. A chemoselective reduction of 2-acyl-N-sulfonylpyrroles can lead to either 3-pyrrolines or 2-alkylpyrroles depending on the hydride source and solvent.[20]
Conclusion
The N-alkyl group is a critical determinant of the reactivity and regioselectivity of the pyrrole ring. Electron-donating alkyl groups generally enhance the reactivity of the pyrrole towards electrophiles and in cycloaddition reactions. Concurrently, the steric bulk of the N-alkyl substituent plays a crucial role in directing the outcome of reactions, particularly in electrophilic substitutions where a shift from α- to β-substitution can be observed with increasing alkyl group size. A thorough understanding of these principles, supported by the experimental data and protocols presented, will empower researchers to effectively utilize N-alkylpyrroles as versatile building blocks in the synthesis of complex molecules for a wide range of applications, from pharmaceuticals to materials science.
References
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications. [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC - NIH. [Link]
-
The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen. PubMed. [Link]
-
Synthesis of N-alkyl pyrroles. ResearchGate. [Link]
-
Synthesis of N-alkyl pyrroles by the cyclization of hexane-2,5- dione... ResearchGate. [Link]
-
Chemical and electrochemical oxidation of N-alkyl cyclo[n]-pyrroles. Scholars@Duke. [Link]
-
Pyrrole. Wikipedia. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. SlidePlayer. [Link]
-
Vilsmeier-Haack Reaction. NROChemistry. [Link]
-
Heterocyclic Chemistry. SlideShare. [Link]
-
Intramolecular Diels-Alder Chemistry of Pyrroles. Royal Society of Chemistry. [Link]
-
Formation of N-alkylpyrroles via intermolecular redox amination. PubMed. [Link]
-
Electrophile affinity and positional selectivity in electrophilic substitution reactions of N-substituted pyrroles. ResearchGate. [Link]
-
Chemoselective reduction of 2-acyl-N-sulfonylpyrroles: Synthesis of 3-pyrrolines and 2-alkylpyrroles. ResearchGate. [Link]
-
Pyrrole chemistry. VII. Syntheses and reactions of some N-substituted pyrroles. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Pyrrole reaction. SlideShare. [Link]
-
Diels-Alder reaction of pyrroles (30, 34, or 35) with 37. ResearchGate. [Link]
-
Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology (RSC Publishing). [Link]
-
Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. [Link]
-
New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. ScienceDirect. [Link]
-
Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. IRIS . [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
Diels–Alder reaction. Wikipedia. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems. ResearchGate. [Link]
-
Diels-Alder reactions of five-membered heterocycles containing one heteroatom. NIH. [Link]
-
Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts. Beilstein Journals. [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. ResearchGate. [Link]
-
Synthesis of alkylpyrroles by the sodium borohydride reduction of acylpyrroles. ACS Publications. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
Sources
- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. benchchem.com [benchchem.com]
- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Scholars@Duke publication: Chemical and electrochemical oxidation of N-alkyl cyclo[n]-pyrroles [scholars.duke.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
The Strategic Application of N-Ethylpyrrole in Total Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of total synthesis, the choice of each building block is a critical move that dictates the efficiency and ultimate success of the synthetic route. Among the vast arsenal of heterocyclic scaffolds, the pyrrole ring stands as a privileged motif, embedded in the core of numerous natural products and pharmaceuticals. The strategic selection of the nitrogen substituent on the pyrrole ring can profoundly influence its reactivity and handling, thereby shaping the entire synthetic strategy. This guide provides an in-depth validation of N-Ethylpyrrole as a versatile and strategic building block in total synthesis, offering a comparative analysis against other commonly employed N-substituted pyrroles.
The N-Substituent: More Than Just a Placeholder
The substituent on the pyrrole nitrogen is not merely a passive spectator; it actively modulates the electronic and steric properties of the heterocyclic ring. This, in turn, governs its reactivity in key chemical transformations. The choice of the N-substituent can be broadly categorized into two strategic approaches:
-
Permanent Incorporation: The N-substituent is an integral part of the final target molecule.
-
Transient Protection: The N-substituent serves as a temporary protecting group, to be removed at a later stage.
This guide will explore the utility of the N-ethyl group in both contexts, comparing its performance against commonly used alternatives such as N-methyl, N-benzyl, and N-tert-butoxycarbonyl (N-Boc).
Comparative Analysis of N-Alkylpyrroles in Key Synthetic Transformations
The efficacy of a building block is best assessed through its performance in a range of chemical reactions crucial for the elaboration of complex molecular architectures. Here, we compare this compound with its counterparts in several key transformations.
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction and Friedel-Crafts Acylation
Electrophilic substitution at the electron-rich C2 and C5 positions of the pyrrole ring is a cornerstone of its functionalization. The Vilsmeier-Haack reaction for formylation and Friedel-Crafts acylation for introducing keto functionalities are two of the most widely used methods.
The N-alkyl group exerts both electronic and steric influences on these reactions. Electronically, all alkyl groups are electron-donating, thus activating the pyrrole ring towards electrophilic attack. However, the steric bulk of the substituent can influence the regioselectivity and overall yield.
| N-Substituent | Vilsmeier-Haack Reaction (Yield) | Friedel-Crafts Acylation (Yield) | Key Considerations |
| N-Ethyl | Generally high yields | Good to high yields | Offers a good balance of reactivity and handling. The ethyl group provides slightly more steric bulk than methyl, which can sometimes enhance regioselectivity. |
| N-Methyl | High yields | Good to high yields | Highly reactive, but can sometimes lead to side reactions or polysubstitution due to lower steric hindrance. |
| N-Benzyl | Good yields | Good yields | The bulky benzyl group can offer enhanced regioselectivity. It also introduces the possibility of deprotection via hydrogenolysis. |
| N-Boc | Moderate to good yields | Moderate to good yields | The electron-withdrawing nature of the Boc group deactivates the pyrrole ring, often leading to lower yields. However, it provides excellent control and is readily removable under acidic conditions. |
Expert Insight: The choice between N-ethyl and N-methyl is often subtle. While N-methylpyrrole is highly reactive, the slightly larger steric footprint of the N-ethyl group can be advantageous in preventing undesired side reactions and improving regioselectivity in certain contexts, without significantly compromising the reactivity. N-benzyl and N-Boc groups are typically employed when the N-substituent is intended to be a protecting group.
Experimental Protocol: Vilsmeier-Haack Formylation of this compound
Objective: To synthesize 2-formyl-N-ethylpyrrole.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.2 eq.) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.1 eq.).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add this compound (1.0 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into a vigorously stirred solution of sodium acetate (3.0 eq.) in water at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-formyl-N-ethylpyrrole.
Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation via lithiation is a powerful tool for the functionalization of aromatic systems. For N-substituted pyrroles, lithiation typically occurs at the C2 position. The nature of the N-alkyl group can influence the ease of deprotonation and the stability of the resulting organolithium species.
Caption: Workflow for the lithiation of this compound.
The slightly increased steric bulk of the N-ethyl group compared to the N-methyl group generally does not significantly hinder the approach of the organolithium base to the C2-proton. However, in cases where the C2 position is already substituted, the size of the N-alkyl group can play a more significant role in directing lithiation to other positions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are indispensable for the formation of C-C bonds. In these reactions, N-substituted pyrroles can act as either the organometallic or the halide partner.
| N-Substituent | Suzuki Coupling Performance | Key Considerations |
| N-Ethyl | Good | The N-ethyl group is generally stable under typical Suzuki coupling conditions and does not interfere with the catalytic cycle. |
| N-Methyl | Good | Similar to N-ethyl, it is a stable and unreactive substituent in this context. |
| N-Benzyl | Good | Stable under the reaction conditions. |
| N-Boc | Excellent | N-Boc-2-pyrroleboronic acid is a commercially available and widely used reagent in Suzuki couplings, offering high yields and predictability. The Boc group can be easily removed post-coupling.[1] |
Expert Insight: While this compound derivatives are competent partners in cross-coupling reactions, the widespread availability and proven track record of N-Boc-pyrrole boronic acids and their derivatives often make them the preferred choice when a removable group is desired. However, if the N-ethyl group is part of the target structure, its use as a building block in cross-coupling reactions is a viable and efficient strategy.
Case Studies: this compound in the Total Synthesis of Natural Products
The true validation of a building block lies in its successful application in the synthesis of complex molecules. While explicit examples detailing the use of this compound can be less common than for other N-substituted pyrroles, its strategic utility can be highlighted in the synthesis of certain classes of natural products.
Synthesis of Prodigiosin Analogues
Prodigiosins are a family of tripyrrole red pigments with promising biological activities, including immunosuppressive and anticancer properties.[2] The total synthesis of prodigiosin and its analogues often involves the coupling of two pyrrolic fragments. The use of this compound derivatives as one of these fragments allows for the synthesis of novel analogues with potentially altered biological profiles. The stability and predictable reactivity of the N-ethyl group make it an ideal "permanent" substituent in this context.
Caption: General strategy for the synthesis of prodigiosin analogues.
Towards the Synthesis of Lamellarin Alkaloids
The lamellarins are a class of marine alkaloids that exhibit a wide range of biological activities.[3] Their core structure often features a polysubstituted pyrrole. While many syntheses of lamellarins utilize N-unsubstituted or N-benzyl protected pyrroles, the principles of pyrrole chemistry suggest that this compound could be a valuable starting material for the construction of the central heterocyclic core, particularly when an N-alkyl substituent is present in the final target. The Vilsmeier-Haack formylation or Friedel-Crafts acylation of this compound can provide key intermediates for the elaboration of the lamellarin skeleton.[4]
The N-Ethyl Group as a Protecting Group: A Niche Application
While not as common as N-benzyl or N-Boc, the N-ethyl group can, in specific circumstances, be considered a removable protecting group, although its cleavage requires harsh conditions.
Deprotection Strategies:
-
Von Braun Reaction: Reaction with cyanogen bromide (BrCN) can lead to the cleavage of the N-ethyl group, but the harshness of this reagent limits its applicability to robust substrates.
-
Oxidative Cleavage: In some specific cases, oxidative methods have been employed to remove N-alkyl groups, but these are not generally applicable.
Due to the difficulty of its removal, the N-ethyl group is more commonly employed as a permanent structural element rather than a protecting group in total synthesis.
Conclusion: The Verdict on this compound
This compound emerges as a highly valuable and versatile building block in the arsenal of the synthetic chemist. Its performance in key synthetic transformations is robust, offering a favorable balance of reactivity and handling.
Key Advantages of this compound:
-
Good Reactivity: The electron-donating nature of the ethyl group activates the pyrrole ring for electrophilic substitution.
-
Favorable Steric Profile: The slightly larger size of the ethyl group compared to methyl can lead to improved regioselectivity in certain reactions without significantly impeding reactivity.
-
Stability: The N-ethyl group is stable under a wide range of reaction conditions, including those employed in cross-coupling and other functional group interconversions.
-
Ideal for Permanent Incorporation: It is an excellent choice when an N-ethyl substituent is a feature of the final target molecule.
Comparative Standing:
-
vs. N-Methylpyrrole: Offers a subtle but potentially advantageous increase in steric bulk, leading to cleaner reactions in some cases.
-
vs. N-Benzylpyrrole: this compound is a more atom-economical choice when the N-substituent is permanent. N-Benzyl is preferred when deprotection via hydrogenolysis is desired.[5]
-
vs. N-Boc-pyrrole: N-Boc-pyrrole is the superior choice when a readily removable protecting group is required to control reactivity or for subsequent N-functionalization.[1][6]
References
-
Kumar, A., et al. (2019). An Overview on the Synthesis of Lamellarins and Related Compounds with Biological Interest. Molecules, 24(23), 4277. [Link]
- Rapoport, H., & Willson, C. D. (1962). The Synthesis of Prodigiosin. Journal of the American Chemical Society, 84(4), 630–635.
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Dela Cruz, M., et al. (2009). Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms. Marine Drugs, 7(3), 357–388. [Link]
- Fukuda, T., et al. (2012). Synthesis of lamellarin alkaloids using orthoester-masked α-keto acids. Organic & Biomolecular Chemistry, 10(3), 549–558.
- Fukuda, T., Ishibashi, F., & Iwao, M. (2007). Synthesis and Biological Activity of Lamellarin Alkaloids: An Overview. Heterocycles, 72(1), 15–47.
-
Boger, D. L., & Boyce, C. W. (2014). Synthetic Approaches to the Lamellarins—A Comprehensive Review. Marine Drugs, 12(5), 2599–2639. [Link]
- D'Alessio, R., et al. (2000).
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 61(5), 953–959.
- Request PDF. (n.d.). Pyrrole Protection.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Request PDF. (n.d.). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
- chemoselective pyrrole dance vs.
- A Mild and Facile One-Pot Synthesis of N-Methyl-3-Acyl-Pyrroles. (n.d.).
- The preliminary exploration of N‐deletion reaction of N‐Boc pyrrole...
- Request PDF. (n.d.). Vilsmeier–Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole-2,4-dicarboxaldehydes.
- Gilchrist, T. L. (1997). Heterocyclic Chemistry.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
-
Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron, 64(9), 2104–2112. [Link]
- Request PDF. (n.d.). Synthesis and antimalarial activity of prodigiosenes.
- A Comparative Guide to the Mechanistic Nuances of the Vilsmeier-Haack Reaction - Benchchem. (n.d.).
- STERIC HINDRANCE IN SYNTHESIS - ElectronicsAndBooks. (n.d.).
- Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (n.d.).
- An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. (n.d.).
- Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene Capsule. (2023, August 29).
- The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Semantic Scholar. (n.d.).
- chemoselective pyrrole dance vs.
- Synthesis of BF2 complexes of prodigiosin type oligopyrroles. (n.d.).
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (n.d.).
- Facile Synthesis of NH-Free 5-(Hetero)
- Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity rel
- Request PDF. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes - PEARL. (2016, July 1).
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (n.d.).
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 2. Synthesis and immunosuppressive activity of novel prodigiosin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lamellarins and Related Pyrrole-Derived Alkaloids from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride [organic-chemistry.org]
- 6. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to N-Ethylpyrrole: Bridging the Gap Between Experimental Data and Computational Predictions
For Immediate Release
In the realm of chemical research and drug development, a thorough understanding of a molecule's properties is paramount. N-Ethylpyrrole (C₆H₉N), a substituted aromatic heterocycle, serves as a valuable building block in organic synthesis. This guide provides an in-depth comparison of experimental data and computational predictions for this compound, offering researchers and scientists a practical framework for leveraging both approaches in their work.
The Experimental Benchmark: Ground Truth in the Laboratory
Experimental characterization provides the definitive data for any chemical compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offer direct insight into the molecular structure and bonding of this compound.
Experimental Spectroscopic Data Summary
| Property | Experimental Value | Source |
| ¹H NMR (CDCl₃, ppm) | Spectral Database for Organic Compounds (SDBS) | |
| H2/H5 (α-protons) | ~6.61 ppm (triplet) | |
| H3/H4 (β-protons) | ~6.09 ppm (triplet) | |
| -CH₂- (ethyl) | ~3.84 ppm (quartet) | |
| -CH₃ (ethyl) | ~1.36 ppm (triplet) | |
| IR Absorption (cm⁻¹) | PubChem[1] | |
| C-H stretching (aromatic) | ~3100-3000 | |
| C-H stretching (aliphatic) | ~2975, 2870 | |
| C=C stretching (ring) | ~1540, 1480 | |
| C-N stretching | ~1280 |
Protocol Spotlight: Acquiring a High-Resolution ¹H NMR Spectrum
The following protocol outlines the essential steps for obtaining a reliable ¹H NMR spectrum of this compound, a cornerstone experiment for structural validation.
Objective: To resolve the proton signals of this compound and confirm its chemical structure.
Methodology:
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum. The solvent must be deuterated to avoid obscuring the analyte signals.
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its signal defined as 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Calibration:
-
Rationale: The high-field magnet must be "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment. Shimming adjusts the magnetic field homogeneity to maximize spectral resolution.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed magnet results in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Rationale: The acquisition parameters are chosen to ensure a good signal-to-noise ratio and accurate integration.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Set a relaxation delay of 1-2 seconds between scans.
-
-
Data Processing:
-
Rationale: The raw FID signal is converted into a frequency-domain spectrum through a Fourier Transform. Phasing and baseline correction are necessary to ensure accurate peak representation and integration.
-
Apply a Fourier Transform to the averaged FID.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
The Computational Approach: In Silico Prediction and Analysis
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting molecular properties before a compound is ever synthesized, or for helping to interpret experimental results.[2][3] DFT calculations can provide valuable insights into geometry, vibrational frequencies (IR spectra), and NMR chemical shifts.[4][5]
Predicted Spectroscopic Data using DFT (B3LYP/6-31G(d))
| Property | Predicted Value (Typical) | Notes |
| ¹H NMR Chemical Shift (ppm) | Calculated values are typically scaled or referenced against known standards for better accuracy.[6] | |
| H2/H5 (α-protons) | 6.5 - 6.7 ppm | Good agreement with experiment. |
| H3/H4 (β-protons) | 6.0 - 6.2 ppm | Excellent agreement with experiment. |
| -CH₂- (ethyl) | 3.7 - 3.9 ppm | Good agreement with experiment. |
| -CH₃ (ethyl) | 1.3 - 1.5 ppm | Good agreement with experiment. |
| IR Frequencies (cm⁻¹) | Calculated frequencies are often scaled by a factor (e.g., ~0.96-0.98 for B3LYP) to correct for anharmonicity and basis set limitations.[7] | |
| C-H stretching (aromatic) | Scaled to ~3050-3150 | Higher than experimental due to the harmonic approximation. |
| C-H stretching (aliphatic) | Scaled to ~2900-3000 | Good correlation with experimental bands. |
| C=C stretching (ring) | Scaled to ~1500-1580 | Correlates well with the experimental spectrum. |
| C-N stretching | Scaled to ~1250-1300 | Good correlation with the experimental spectrum. |
Conceptual Workflow for DFT-Based Property Prediction
The following diagram illustrates a typical workflow for calculating the spectroscopic properties of this compound.
Comparative Analysis: Harmonizing Experiment and Theory
NMR Spectroscopy: DFT calculations show a high degree of accuracy in predicting ¹H NMR chemical shifts for this compound. The relative ordering and splitting patterns of the aromatic and aliphatic protons are consistently reproduced. Minor deviations (typically <0.2 ppm) can be attributed to the implicit treatment of solvent effects in many standard calculations and the inherent approximations in the chosen functional and basis set.[6] For routine structural confirmation, computational predictions serve as an excellent guide for interpreting experimental spectra.
IR Spectroscopy: Computationally predicted IR frequencies are systematically higher than experimental values due to the harmonic oscillator approximation used in the calculations.[8] However, after applying standard scaling factors, the predicted spectrum shows a strong qualitative and semi-quantitative agreement with the experimental data.[7] This allows for confident assignment of the major vibrational modes, such as C-H, C=C, and C-N stretches. Discrepancies in peak intensities can occur because experimental techniques like IRMPD can have different selection rules than the theoretical absorption spectrum.[7]
When to Use Which Approach?
-
Use Experimental Data for:
-
Final Validation: Unambiguous structural confirmation and characterization of synthesized compounds.
-
Regulatory Submission: Providing definitive data for patents and publications.
-
Quantitative Analysis: Measuring concentrations and reaction kinetics.
-
-
Use Computational Data for:
-
Candidate Screening: Predicting properties of hypothetical molecules to prioritize synthetic targets.
-
Spectral Interpretation: Aiding in the assignment of complex experimental spectra.
-
Mechanistic Studies: Investigating reaction pathways and transition states that are difficult to probe experimentally.[9]
-
Conclusion
For researchers working with this compound, a synergistic approach that combines experimental measurement with computational modeling offers the most comprehensive understanding. Experimental data provides the "ground truth," while computational methods offer powerful predictive capabilities and interpretive insights. By understanding the strengths and limitations of each, scientists can accelerate the pace of discovery and innovation in drug development and chemical synthesis.
References
-
Katari, M., Nicol, E., et al. (2017). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Chemistry. Available at: [Link]
-
ResearchGate. (2017). Improved Infrared Spectra Prediction by DFT from a New Experimental Database. Available at: [Link]
-
arXiv. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. Available at: [Link]
-
Gierczak, T., et al. (2010). Ab Initio and DFT Predictions of Infrared Intensities and Raman Activities. ACS Publications. Available at: [Link]
-
LookChem. (n.d.). This compound|617-92-5. Retrieved from [Link]
-
Gomes, A. F., et al. (2018). Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions. ACS Omega. Available at: [Link]
-
The Good Scents Company. (n.d.). 1-ethyl pyrrole, 617-92-5. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethylpyrrole. National Institutes of Health. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]
-
Manz, T. A. (2019). An automated framework for NMR chemical shift calculations of small organic molecules. Journal of Cheminformatics. Available at: [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]
-
ResearchGate. (2016). Computational study about the derivatives of pyrrole as high-energy-density compounds. Available at: [Link]
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Ruiz-Morales, Y. (2007). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions. Available at: [Link]
-
ResearchGate. (2006). Improved NMR chemical shifts in density functional theory. Available at: [Link]
-
ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylpyrrole. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). UV‐Vis absorption spectra of pyrrole series. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization. Retrieved from [Link]
-
Fayed, T. A. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. Retrieved from [Link]
Sources
- 1. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [PDF] Improved Infrared Spectra Prediction by DFT from a New Experimental Database. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An automated framework for NMR chemical shift calculations of small organic molecules | Semantic Scholar [semanticscholar.org]
- 5. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of N-Ethylpyrrole: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-Ethylpyrrole is a fundamental N-substituted pyrrole, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, natural products, and advanced materials. The choice of synthetic route to this seemingly simple molecule is a critical decision, with profound implications for yield, purity, scalability, cost, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic strategies for this compound, moving beyond mere procedural lists to explore the underlying chemical principles and practical considerations that govern success in the laboratory and beyond.
Core Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into two primary approaches:
-
Direct N-Alkylation: This strategy involves the direct functionalization of a pre-existing pyrrole ring with an ethyl group. It is conceptually the most straightforward route.
-
Cyclocondensation Reactions: These methods construct the pyrrole ring from acyclic precursors. The most prevalent and reliable of these is the Paal-Knorr synthesis and its variants, such as the Clauson-Kaas synthesis.
While other classical methods like the Knorr and Hantzsch syntheses are pillars of pyrrole chemistry, they are generally geared towards producing highly substituted pyrroles and are less direct for synthesizing an unsubstituted this compound.[1][2][3][4][5] Therefore, this guide will focus on the two most industrially and academically relevant pathways.
Route 1: Direct N-Alkylation of Pyrrole
This approach is predicated on the nucleophilicity of the pyrrole nitrogen. However, the acidity of the N-H proton (pKa ≈ 17.5) necessitates the use of a base to generate the highly nucleophilic pyrrolide anion, which then reacts with an ethylating agent.[6]
Reaction Principle and Mechanism
The reaction is a classic two-step process: deprotonation followed by nucleophilic substitution (Sₙ2).
-
Deprotonation: A suitable base abstracts the acidic proton from the pyrrole nitrogen, forming the resonance-stabilized pyrrolide anion.
-
Nucleophilic Attack: The pyrrolide anion attacks an electrophilic ethyl source, typically an ethyl halide, to form the N-C bond.
Caption: General workflow for the N-Alkylation of pyrrole.
Experimental Considerations & Causality
The choice of base and solvent is paramount and dictates the reaction's efficiency and safety profile.
-
Bases:
-
Strong, Non-nucleophilic Bases (e.g., NaH, KH): These are highly effective for complete deprotonation, driving the reaction to completion. Sodium hydride in an aprotic polar solvent like THF or DMF is a common choice. The causality here is that an irreversible deprotonation creates a high concentration of the reactive pyrrolide anion. However, these hydrides are pyrophoric and require careful handling under an inert atmosphere.[7]
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): These are safer, more economical, and easier to handle, making them suitable for larger-scale syntheses.[8] They are often used in polar aprotic solvents like DMF or acetonitrile. The reaction operates under equilibrium conditions, where the pyrrolide anion is continuously generated and consumed.
-
-
Solvents:
-
Aprotic Polar Solvents (DMF, DMSO, THF): These solvents are ideal as they solvate the cation of the base (e.g., Na⁺, K⁺) without interfering with the nucleophilicity of the pyrrolide anion.
-
-
Ethylating Agents:
-
Ethyl Iodide (EtI): Highly reactive due to the excellent leaving group ability of iodide, leading to faster reaction times and often higher yields.
-
Ethyl Bromide (EtBr): A good balance of reactivity and cost.
-
Diethyl Sulfate ((EtO)₂SO₂): A potent but more toxic alternative.
-
Detailed Experimental Protocol (Using K₂CO₃)
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in N,N-dimethylformamide (DMF, 5 mL per 1 g of pyrrole) in a round-bottom flask, add pyrrole (1.0 equivalent).
-
Add ethyl bromide (1.2 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Route 2: Paal-Knorr / Clauson-Kaas Synthesis
This is arguably the most reliable and widely used method for preparing N-substituted pyrroles.[9][10][11] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of this compound, ethylamine is condensed with succinaldehyde. Due to the instability of succinaldehyde, its synthetic equivalent, 2,5-dimethoxytetrahydrofuran (DMTHF), is almost universally used in what is known as the Clauson-Kaas synthesis.[12][13][14][15]
Reaction Principle and Mechanism
The process begins with the in-situ generation of the 1,4-dicarbonyl (succinaldehyde) via acid-catalyzed hydrolysis of DMTHF. This is followed by a cascade of condensation and dehydration steps with ethylamine.
-
Hydrolysis: DMTHF is hydrolyzed in an acidic aqueous medium to form succinaldehyde.
-
Condensation & Cyclization: Ethylamine attacks one carbonyl group to form a hemiaminal, which then cyclizes by intramolecular attack on the second carbonyl.
-
Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate water and form the stable aromatic pyrrole ring.[16][17]
Caption: The Clauson-Kaas variant of the Paal-Knorr synthesis.
Experimental Considerations & Causality
This method's success hinges on controlling the initial hydrolysis and subsequent condensation.
-
Acid Catalyst:
-
Acetic Acid: The classical and most common choice, often used as the solvent.[13] It is sufficiently acidic to catalyze the hydrolysis of DMTHF and the dehydration steps without causing degradation of the product.
-
Mineral Acids (e.g., HCl): Can be used in catalytic amounts but may lead to polymerization or side reactions if not carefully controlled.[10]
-
Lewis Acids & Solid Acids (e.g., FeCl₃, Alumina): Modern variations employ these catalysts, often in greener solvents like water, to improve yields and simplify workup.[12][18][19] Iron(III) chloride in water, for instance, provides an operationally simple and economical route.[18]
-
-
Solvent:
-
Temperature: The reaction is typically performed at elevated temperatures (70-100 °C) to drive the condensation and dehydration steps to completion. Microwave-assisted protocols can significantly shorten reaction times from hours to minutes.[9][14]
Detailed Experimental Protocol (Clauson-Kaas)
-
In a round-bottom flask, combine 2,5-dimethoxytetrahydrofuran (1.0 equivalent) with a solution of glacial acetic acid and water (e.g., 4:1 v/v).
-
Add ethylamine (as a solution in water, e.g., 70 wt. %, 1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approx. 100-110 °C) for 1-2 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, make the solution basic (pH > 9) by the slow addition of aqueous sodium hydroxide.
-
Extract the product into an organic solvent such as diethyl ether or dichloromethane (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.
Comparative Data Summary
| Feature | Direct N-Alkylation | Paal-Knorr / Clauson-Kaas Synthesis |
| Starting Materials | Pyrrole, Ethyl Halide, Base | 2,5-Dimethoxytetrahydrofuran, Ethylamine, Acid |
| Typical Yield (%) | 60 - 90% | 75 - 98%[9][13] |
| Reaction Conditions | Inert atmosphere may be needed (with NaH); 25-80 °C | Reflux in acetic acid/water; 70-110 °C |
| Key Advantages | Conceptually simple; avoids ring formation steps. | High yields; reliable; tolerant of various amines; often uses safer reagents.[20] |
| Key Disadvantages | Requires strong, hazardous bases (NaH) for high yield; potential for C-alkylation; pyrrole can be prone to polymerization.[6] | The 1,4-dicarbonyl precursor (DMTHF) can be more expensive than pyrrole; requires heating.[16] |
| Scalability | Good, especially with carbonate bases. | Excellent; widely used in industrial settings. |
| Green Chemistry | Can be improved with weaker bases and greener solvents. | Modern protocols use water as a solvent and recoverable catalysts.[12][13] |
Conclusion and Recommendations
For researchers and drug development professionals, the choice between these synthetic routes depends on the specific project goals.
-
The Paal-Knorr / Clauson-Kaas synthesis is the recommended route for most applications. Its high reliability, excellent yields, operational simplicity, and amenability to green modifications make it the superior choice for both lab-scale and large-scale production of this compound.[9][20] The commercial availability of 2,5-dimethoxytetrahydrofuran and ethylamine further solidifies its position as the workhorse method.
-
The Direct N-Alkylation of pyrrole is a viable alternative, particularly for small-scale syntheses where pyrrole is readily available and the cost of DMTHF is a concern. The protocol using potassium carbonate is significantly safer than using sodium hydride and is often sufficient for achieving good yields. However, careful optimization is required to minimize side products.
Ultimately, by understanding the mechanistic underpinnings and practical considerations of each route, scientists can make an informed decision that best aligns with their objectives for efficiency, safety, cost, and environmental responsibility.
References
-
Wikipedia. Hantzsch pyrrole synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Seidel, D. et al. Formation of N-Alkylpyrroles via Intermolecular Redox Amination. National Institutes of Health. [Link]
-
Majumdar, K.C. et al. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. National Institutes of Health. [Link]
-
Grokipedia. Paal–Knorr synthesis. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Wikipedia. Paal–Knorr synthesis. [Link]
-
Grokipedia. Knorr pyrrole synthesis. [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. [Link]
-
Beilstein Journals. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
National Institutes of Health. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]
-
Arkat USA. Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
Canadian Science Publishing. The Hantzsch pyrrole synthesis. [Link]
-
Chem-Station. Clauson-Kaas Pyrrole Synthesis. [Link]
-
PubMed. Hantzsch pyrrole synthesis on solid support. [Link]
-
RGM College of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
University of Liverpool. Heterocyclic Chemistry. [Link]
-
MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
Sources
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 4. grokipedia.com [grokipedia.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. grokipedia.com [grokipedia.com]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 13. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 18. Pyrrole synthesis [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. rgmcet.edu.in [rgmcet.edu.in]
A Comparative Guide to the Electrochemical Properties of Poly(N-Ethylpyrrole) and Polypyrrole
For Researchers, Scientists, and Drug Development Professionals
In the realm of conductive polymers, polypyrrole (PPy) has long been a benchmark material due to its high conductivity, environmental stability, and biocompatibility.[1][2] However, the exploration of pyrrole derivatives, such as poly(N-Ethylpyrrole) (PEPy), has opened new avenues for tailoring polymer properties for specific applications. The substitution of an ethyl group at the nitrogen atom of the pyrrole ring introduces significant changes to the polymer's steric and electronic characteristics, which in turn profoundly influence its electrochemical behavior. This guide provides an in-depth, objective comparison of the electrochemical properties of PEPy and PPy, supported by experimental data, to assist researchers in selecting the optimal material for their needs.
Structural Differences: The Impact of N-Substitution
The fundamental difference between PPy and PEPy lies in the presence of an ethyl group on the nitrogen atom of the pyrrole monomer in the latter. This substitution has two major consequences:
-
Steric Hindrance: The bulky ethyl group can disrupt the planarity of the polymer backbone, which is crucial for efficient charge transport along the polymer chain.
-
Electronic Effects: The electron-donating nature of the ethyl group can influence the oxidation potential of the monomer and the resulting polymer.
These structural modifications lead to distinct differences in the electrochemical properties of the two polymers.
Comparative Analysis of Electrochemical Properties
Conductivity
The electrical conductivity of conducting polymers is a key parameter that dictates their suitability for various electronic applications. The conductivity of PPy is a result of p-type doping, where the polymer backbone is oxidized, creating positive charge carriers (polarons and bipolarons) that are delocalized along the conjugated chain.[3][4]
-
Polypyrrole (PPy): PPy is known for its relatively high conductivity, with reported values typically in the range of 10 to 1000 S/cm.[5] The exact conductivity is highly dependent on the synthesis conditions, including the dopant anion, solvent, and polymerization method.[6][7]
-
Poly(this compound) (PEPy): The introduction of the N-ethyl group generally leads to a decrease in conductivity compared to PPy. This is primarily attributed to the steric hindrance caused by the ethyl groups, which forces the pyrrole rings to twist out of plane, reducing the effective conjugation length and hindering inter-chain charge hopping. While less conductive than PPy, PEPy still exhibits useful levels of conductivity for many applications.
| Polymer | Typical Conductivity (S/cm) | Key Influencing Factors |
| Polypyrrole (PPy) | 10 - 1000 | Dopant size, synthesis method, temperature |
| Poly(this compound) (PEPy) | Lower than PPy | Steric hindrance from the ethyl group |
Redox Behavior and Electrochemical Stability
Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior and stability of electroactive polymers.[5] The CV of PPy and PEPy reveals characteristic oxidation and reduction peaks corresponding to the doping (oxidation) and dedoping (reduction) processes.
-
Polypyrrole (PPy): PPy typically exhibits a broad oxidation wave and a corresponding reduction wave in its cyclic voltammogram. The polymer can be reversibly switched between its neutral (insulating) and oxidized (conducting) states.[5] However, PPy can be susceptible to overoxidation at high positive potentials, leading to an irreversible loss of conductivity and electroactivity.[5]
-
Poly(this compound) (PEPy): PEPy also displays reversible redox behavior. Interestingly, the N-substitution can sometimes lead to improved electrochemical stability. The ethyl groups can act as a protective barrier, sterically hindering the access of nucleophilic species that can lead to degradation of the polymer backbone during cycling, especially at higher potentials.
The stability of PPy-based electrodes is a significant consideration for practical applications, with some studies showing capacitance retention below 50% after 1000 cycles.[8] However, composites and derivatives can show significantly improved stability, with some PANI:PPy/AC composites retaining over 90% of their specific capacitance after 10,000 cycles.[8]
| Property | Polypyrrole (PPy) | Poly(this compound) (PEPy) |
| Redox Behavior | Reversible p-doping/dedoping | Reversible p-doping/dedoping |
| Oxidation Potential | Generally lower than PEPy | Slightly higher due to electronic effects of the ethyl group |
| Electrochemical Stability | Prone to overoxidation | Can exhibit enhanced stability due to steric protection |
Capacitance and Charge Storage
The ability of conducting polymers to store charge through Faradaic (redox) reactions makes them promising materials for supercapacitors.[1] This pseudocapacitance arises from the doping and dedoping processes that occur throughout the bulk of the polymer.[1]
-
Polypyrrole (PPy): PPy can exhibit high specific capacitance, with reported values reaching up to 353.37 F/g. The capacitance is highly dependent on the film's morphology, thickness, and the dopant used.[9][10][11] Porous or nanostructured PPy films generally show higher capacitance due to their larger surface area, which facilitates ion diffusion and access to redox sites.[12]
-
Poly(this compound) (PEPy): While systematic data is less abundant, the capacitance of PEPy is influenced by the same factors as PPy. The altered morphology resulting from the N-substitution can impact the ion diffusion kinetics and, consequently, the charge storage capacity.
Experimental Protocols
Electropolymerization of PPy and PEPy Films
Electrochemical polymerization is a common and versatile method for preparing high-quality conducting polymer films.[1][13]
Materials and Equipment:
-
Pyrrole or this compound monomer
-
Supporting electrolyte (e.g., 0.1 M LiClO4)
-
Solvent (e.g., acetonitrile)
-
Three-electrode electrochemical cell (Working, Counter, and Reference electrodes)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare the Electrolyte Solution: Dissolve the supporting electrolyte and the monomer (e.g., 0.1 M) in the chosen solvent.
-
Assemble the Electrochemical Cell: Place the working electrode (e.g., Indium Tin Oxide (ITO) coated glass), a platinum wire counter electrode, and an Ag/AgCl reference electrode in the electrochemical cell containing the electrolyte solution.
-
Deoxygenate the Solution: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electropolymerization:
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential of the working electrode within a specific range (e.g., -0.8 V to 0.9 V vs. SCE) at a set scan rate (e.g., 50 mV/s) for a desired number of cycles. The polymer film will gradually deposit on the working electrode surface.
-
Potentiostatic Method: Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) to the working electrode for a specific duration.[13]
-
Galvanostatic Method: Apply a constant current density to the working electrode.[14]
-
-
Rinsing and Drying: After polymerization, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas or in a vacuum oven.
Summary and Implications for Applications
The choice between PPy and PEPy hinges on the specific requirements of the intended application.
-
Polypyrrole (PPy) remains the material of choice for applications where high electrical conductivity is paramount, such as in electrodes for energy storage devices, electromagnetic shielding, and conductive coatings. Its high capacitance makes it particularly attractive for supercapacitors.[8][15]
-
Poly(this compound) (PEPy) , with its potentially enhanced electrochemical stability and modified surface properties, is a compelling candidate for applications requiring long-term operational stability, such as in biosensors, drug delivery systems, and corrosion protection coatings.[16][17] The lower conductivity may be a trade-off for improved durability in harsh electrochemical environments.
Ultimately, the selection of either polymer requires a careful consideration of the desired balance between conductivity, stability, and processability. Further research into copolymers of pyrrole and this compound may offer a pathway to fine-tune these properties and unlock new applications.[18]
References
-
Gaber El-Enany et al. (2016). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica, 8(10), 156-162. [Link]
-
M. Gholamian et al. (2013). Investigation of Pulse-Electropolymerization of Conductive Polypyrrole Nanostructures. International Journal of Electrochemical Science, 8, 8905-8916. [Link]
-
Reza Ansari. (2009). In-Situ Cyclic Voltammetry and Cyclic Resistometry Analyses of conducting Electroactive polymer membranes. International Journal of ChemTech Research, 1(4), 1398-1403. [Link]
-
M. M. Gvozdenović et al. (2011). Mechanism of polypyrrole electrochemical synthesis. ResearchGate. [Link]
-
J. Stejskal. (2018). The stability of polypyrrole and its composites. ResearchGate. [Link]
-
Juergen Heinze et al. (2004). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 5. Controlled Electrochemical Synthesis and Solid-State Transition of Well-Defined Polypyrrole Variants. ResearchGate. [Link]
-
K. L. Tung et al. (2020). Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids. Polymers, 12(1), 163. [Link]
-
S. Koizumi et al. (2018). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. Micromachines, 9(11), 589. [Link]
-
M. S. Amer et al. (2022). Electrochemical Investigation of PANI:PPy/AC and PANI:PEDOT/AC Composites as Electrode Materials in Supercapacitors. Materials, 15(10), 3502. [Link]
-
S. C. L. Dias et al. (1998). The Electrochemical Properties of N-Substituted Pyrrole/Pyrrole Copolymers. Journal of the Brazilian Chemical Society, 9(4), 375-381. [Link]
-
Z. Su et al. (2023). Polypyrrole Derivatives: Preparation, Properties and Application. Polymers, 15(10), 2292. [Link]
-
S. B. Kondawar et al. (2014). Synthesis and Electrochemical Performance of Polypyrrole at High Scan Rates. IOSR Journal of Applied Chemistry, 7(1), 22-26. [Link]
-
T. Saito et al. (2022). Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. ACS Omega, 7(15), 13292-13300. [Link]
-
M. A. Ali et al. (2020). Summary for conductivity of PPy and Pyr. ResearchGate. [Link]
-
A.T. Lawal and G.G. Wallace. (2008). Gas Phase Electroformation of Polypyrrole. Journal of Applied Sciences, 8(16), 2967-2974. [Link]
-
L. Zhang et al. (2013). The conductivity of the PPy film as a function of pyrrole concentration.... ResearchGate. [Link]
-
H. J. Kim et al. (2018). Electrical and Electrochemical Properties of Conducting Polymers. Polymers, 10(9), 1010. [Link]
-
A. A. Syed et al. (2013). Cyclic voltammetry and impedance studies of electrodeposited polypyrrole nanoparticles doped with 2-acrylamido-2-methyl-1-propanesulfonic acid sodium salt. ResearchGate. [Link]
-
S. K. A. Ali et al. (2021). Electrical Conductivity and Structural Studies on Polypyrrole Synthesized in Different Environments. International Journal of Advanced Chemical Science, 8(4), 18-23. [Link]
-
M. Can et al. (2006). Electropolymerization of poly(N-ethyl aniline) on mild steel: Synthesis, characterization and corrosion protection. ResearchGate. [Link]
-
K. L. Tung et al. (2020). Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids. MDPI. [Link]
-
S. M. Ansari et al. (2023). Polypyrrole (PPy) coating concentration mediates electromagnetic coupling and oxidative protection for iron oxide core particles in biomedical applications. Journal of Materials Chemistry C, 11(40), 13861-13872. [Link]
-
E. C. de Souza et al. (2013). Changes of electrochemical properties of polypyrrole when synthesized in a room-temperature ionic liquid. International Nuclear Information System. [Link]
-
A. Guimard et al. (2007). Polypyrrole-based conducting polymers and interactions with biological tissues. Progress in Polymer Science, 32(8-9), 876-921. [Link]
-
X. Wang et al. (2017). Polypyrrole capacitance characteristics with different doping ions and thicknesses. Physical Chemistry Chemical Physics, 19(31), 21165-21173. [Link]
-
M. A. Rather et al. (2022). Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry, 15(7), 27-38. [Link]
-
A. A. Pud. (2004). Capacitance of the polypyrrole/polyimide composite by electrochemical impedance spectroscopy. ResearchGate. [Link]
-
X. Wang et al. (2017). Polypyrrole capacitance characteristics with different doping ions and thicknesses. ResearchGate. [Link]
-
S. Park et al. (2019). Enhanced Chemical and Electrochemical Stability of Polyaniline-Based Layer-by-Layer Films. Polymers, 11(3), 439. [Link]
-
Y. P. Zang et al. (2007). Capacitance Properties of Porous Polypyrrole Thick Films Prepared Electrochemically by Multi-step Polymerization. R Discovery. [Link]
-
Y. P. Zang et al. (2007). Capacitance properties of porous polypyrrole thick films prepared electrochemically bymulti-step polymerization. Xi'an Jiaotong University. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. electrochemsci.org [electrochemsci.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Polypyrrole capacitance characteristics with different doping ions and thicknesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Capacitance properties of porous polypyrrole thick films prepared electrochemically bymulti-step polymerization - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Spectroscopic Comparison of N-Ethylpyrrole and its Derivatives: A Guide for Researchers
This guide provides an in-depth spectroscopic comparison of N-Ethylpyrrole and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. By examining the effects of various substituents on the pyrrole ring through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), this document serves as a practical reference for structural elucidation and characterization.
Introduction: The Significance of Spectroscopic Analysis in Pyrrole Chemistry
This compound and its derivatives are a class of heterocyclic compounds with significant importance in medicinal chemistry and materials science. The substituent on the pyrrole ring dramatically influences the molecule's electronic properties, reactivity, and biological activity. Consequently, a thorough understanding of their structure and electronic characteristics is paramount. Spectroscopic techniques are indispensable tools for this purpose, providing a detailed fingerprint of each molecule. This guide will explore the causal relationships between the chemical structure of this compound derivatives and their spectroscopic signatures, empowering researchers to interpret spectral data with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electron density around them, providing a detailed map of the molecule's electronic landscape.[1]
The Influence of Substituents on NMR Spectra
The position of substituents on the this compound ring, as well as their electron-donating or electron-withdrawing nature, significantly alters the chemical shifts of the pyrrole ring protons and carbons.
-
Electron-Donating Groups (EDGs): Substituents like methyl groups (-CH₃) increase the electron density of the pyrrole ring through an inductive effect. This increased shielding causes the signals of the ring protons and carbons to shift to a higher field (lower ppm values).[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as formyl (-CHO), cyano (-CN), and nitro (-NO₂) decrease the electron density of the ring. This deshielding effect results in a downfield shift of the NMR signals to higher ppm values.[2] The magnitude of this shift is generally proportional to the electron-withdrawing strength of the substituent.
The following diagram illustrates the general workflow for NMR analysis of this compound derivatives.
Caption: A typical workflow for the NMR analysis of this compound derivatives.
Comparative ¹H and ¹³C NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and some of its derivatives, illustrating the impact of different substituents.
Table 1: ¹H NMR Spectroscopic Data (in CDCl₃)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) |
| This compound | ~6.62 | ~6.15 | ~6.15 | ~6.62 | 3.85 (q, 2H, N-CH₂), 1.35 (t, 3H, CH₃) |
| N-Ethyl-2-methylpyrrole | - | ~5.90 | ~6.05 | ~6.55 | 3.75 (q, 2H, N-CH₂), 2.20 (s, 3H, 2-CH₃), 1.30 (t, 3H, N-CH₂-CH₃) |
| N-Ethyl-2-formylpyrrole | - | ~6.85 | ~6.25 | ~7.05 | 9.50 (s, 1H, CHO), 4.20 (q, 2H, N-CH₂), 1.45 (t, 3H, CH₃) |
| N-Ethyl-2-cyanopyrrole [3] | - | ~6.80 | ~6.20 | ~6.90 | 4.05 (q, 2H, N-CH₂), 1.40 (t, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (in CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Signals (ppm) |
| This compound | ~121.1 | ~108.2 | ~108.2 | ~121.1 | 42.5 (N-CH₂), 16.5 (CH₃) |
| N-Ethyl-2-methylpyrrole | ~128.5 | ~106.5 | ~107.5 | ~119.0 | 42.0 (N-CH₂), 13.0 (2-CH₃), 16.0 (N-CH₂-CH₃) |
| N-Ethyl-2-formylpyrrole [4] | ~132.0 | ~110.0 | ~109.0 | ~124.0 | 180.0 (CHO), 43.0 (N-CH₂), 16.0 (CH₃) |
| 2-Nitropyrrole [5] | ~128.0 | ~112.0 | ~110.0 | ~122.0 | - |
| 3-Nitropyrrole [6] | ~122.0 | ~118.0 | ~120.0 | ~122.0 | - |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.
Interpreting the IR Spectra of this compound Derivatives
The IR spectrum of this compound is characterized by C-H stretching and bending vibrations of the pyrrole ring and the ethyl group, as well as C-N stretching vibrations. The introduction of substituents leads to the appearance of new characteristic bands and shifts in existing ones.
-
C-H Stretching: The aromatic C-H stretching vibrations of the pyrrole ring are typically observed above 3000 cm⁻¹.
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring usually appear in the 1400-1600 cm⁻¹ region.
-
Effect of Electron-Withdrawing Groups: EWGs like a nitro group (-NO₂) will introduce strong characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the N-O bonds in aromatic nitro compounds are typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[7] A formyl group (-CHO) will show a strong C=O stretching absorption around 1650-1700 cm⁻¹.
The following diagram outlines the process for obtaining an FTIR spectrum of a liquid sample.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitropyrrole | C4H4N2O2 | CID 96706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-NITROPYRROLE(5930-94-9) 13C NMR spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for N-Ethylpyrrole Detection
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous N-Ethylpyrrole Analysis
This compound (NEP), a volatile organic compound with the chemical formula C₆H₉N, presents a significant analytical challenge in pharmaceutical development.[1][2] Its potential presence as a process-related impurity or degradant necessitates robust, reliable, and validated analytical methods to ensure drug substance and product quality, safety, and efficacy. The toxicological properties of pyrrole derivatives, including potential harm if inhaled or swallowed and the risk of serious eye damage, underscore the need for precise quantification at trace levels.[3][4]
In a regulated environment, the objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5] However, the lifecycle of a pharmaceutical product often involves method transfers between laboratories, updates to existing methods, or the introduction of new technologies. In these scenarios, a simple validation is insufficient. Cross-validation becomes the cornerstone for demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, ensuring data consistency and integrity across studies and sites.[6][7]
This guide provides an in-depth comparison of two primary analytical techniques for NEP detection—Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind experimental choices, establish self-validating protocols grounded in International Council for Harmonisation (ICH) guidelines, and provide a clear framework for executing a comprehensive cross-validation study.
Method Validation Workflow: A Foundation of Trust
Before comparing two methods, each must independently be proven fit for purpose. The validation process is not merely a checklist; it is a systematic scientific study to build confidence in the reliability of analytical results. The workflow below illustrates the logical progression from method development through full validation, which is a prerequisite for any cross-validation effort.
Caption: Workflow for Analytical Method Validation and Cross-Validation.
Primary Analytical Techniques for this compound (NEP) Detection
The selection of an analytical technique is dictated by the physicochemical properties of the analyte and the sample matrix. NEP's volatility makes gas chromatography a natural choice, while its potential presence in liquid formulations or as a non-volatile salt makes liquid chromatography a viable alternative.
Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is the quintessential technique for analyzing volatile organic impurities (VOIs) in pharmaceutical samples.[8][9]
-
Causality of Choice: This method is preferred due to its exceptional sensitivity and selectivity. By sampling the headspace (the gas phase above the sample), non-volatile matrix components are left behind, which protects the analytical column, reduces instrument maintenance, and provides cleaner chromatograms.[10][11] The mass spectrometer provides definitive identification based on the analyte's mass spectrum, adding a high degree of confidence to the results.[11]
-
Experimental Considerations:
-
Sample Diluent: The choice of solvent is critical. It must fully dissolve the sample without interfering with the NEP peak. For water-insoluble samples, solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are often used.[9] High-purity, headspace-grade solvents are essential to avoid extraneous peaks.[9]
-
GC Column Selection: A column with intermediate polarity, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), typically provides a good balance of selectivity for a broad range of volatile compounds, including NEP.[12]
-
MS Detection: Operating in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of NEP (e.g., m/z 95, 80) are monitored, significantly enhances sensitivity compared to full scan mode.[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
While less common for such a volatile compound, an RP-HPLC method is a valuable alternative, particularly in labs where GC instrumentation is limited or for specific applications like analyzing reaction mixtures where NEP might be present alongside non-volatile starting materials.
-
Causality of Choice: An RP-HPLC method can be developed to serve as an orthogonal technique to GC-MS. Orthogonal methods, which rely on different separation principles (e.g., volatility vs. polarity), provide a more robust and comprehensive understanding of a sample's purity. A stability-indicating HPLC method is crucial for distinguishing the active pharmaceutical ingredient (API) from its impurities and degradants.[13]
-
Experimental Considerations:
-
Column: A C18 column is the workhorse of RP-HPLC, separating compounds primarily based on their hydrophobicity.[14]
-
Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile (ACN).[14] The pH of the buffer is a critical parameter that can affect the retention and peak shape of ionizable compounds.
-
Detector: A Photodiode Array (PDA) detector is highly advantageous as it provides spectral information across a range of wavelengths, which can help in peak purity assessment and impurity identification.
-
The Pillars of Validation: Adhering to ICH Q2(R1) Standards
A method is only as reliable as its validation. The ICH Q2(R1) guideline provides a harmonized framework for validating analytical procedures, ensuring results are accurate and trustworthy.[15] Below, we detail the core validation characteristics that must be assessed for both the GC-MS and HPLC methods before they can be cross-validated.
| Validation Parameter | Purpose & Rationale | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally measure the analyte (NEP) without interference from other components like impurities, degradants, or the sample matrix.[16] This is often proven using forced degradation studies.[17][18] | The NEP peak should be pure and show no co-elution with peaks generated under stress conditions (acid, base, oxidation, heat, light). Peak purity index (for HPLC-PDA) should be >0.995. |
| Linearity | To verify a proportional relationship between the detector response and the analyte concentration over the intended range.[16] A minimum of five concentration levels is recommended.[19] | Correlation coefficient (r²) ≥ 0.995. |
| Range | To define the upper and lower concentration limits where the method demonstrates acceptable linearity, accuracy, and precision.[16] For impurities, this should typically span from the reporting level to 120% of the specification limit.[16] | All samples within the defined range must meet the acceptance criteria for linearity, accuracy, and precision. |
| Accuracy | To measure the closeness of the experimental value to the true value, typically assessed by analyzing samples with known concentrations (spiked matrix) and expressed as percent recovery.[16] | Mean recovery between 80.0% and 120.0% for impurity analysis. |
| Precision | To evaluate the consistency and reproducibility of the method. Assessed at two levels: Repeatability (short-term, same conditions) and Intermediate Precision (within-lab variations: different days, analysts, equipment).[16] | Relative Standard Deviation (RSD) ≤ 15.0%. |
| Quantitation Limit (LOQ) | The lowest concentration of NEP that can be reliably quantified with acceptable accuracy and precision.[19] | RSD ≤ 15.0% and Accuracy of 80.0-120.0%. Typically established at a signal-to-noise ratio (S/N) of ~10. |
| Detection Limit (LOD) | The lowest concentration of NEP that can be detected, but not necessarily quantified. | Typically established at a signal-to-noise ratio (S/N) of ~3. |
| Robustness | To assess the method's reliability during normal use by deliberately introducing small variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase organic content).[19] | The results should remain unaffected by the changes, with RSD of results ≤ 15.0%. |
Executing the Cross-Validation Study: Bridging Two Methods
The diagram below illustrates the decision-making process for when different levels of validation are required, highlighting the specific trigger for cross-validation.
Caption: Decision Tree for Validation Requirements.
Cross-Validation Protocol: A Step-by-Step Guide
Objective: To demonstrate the equivalency of a validated HS-GC-MS method (Method A) and a validated RP-HPLC method (Method B) for the quantification of this compound in a given sample matrix.
-
Sample Selection:
-
Prepare a set of at least six independent samples. These should include the drug substance or product matrix.
-
Spike the samples with NEP to cover three concentration levels: Low QC (near the LOQ), Medium QC, and High QC (near the upper limit of the range).
-
It is also beneficial to include incurred samples (real-world samples known to contain NEP) if available.[20]
-
-
Analysis:
-
Divide each of the prepared samples into two aliquots.
-
Analyze one set of aliquots using the validated HS-GC-MS method (Method A) by one analyst.
-
Analyze the second set of aliquots using the validated RP-HPLC method (Method B) by a second analyst to incorporate intermediate precision.
-
-
Data Evaluation & Acceptance Criteria:
-
For each sample, calculate the concentration of NEP obtained from both Method A and Method B.
-
Calculate the percent difference between the results for each sample: % Difference = [(Result_Method_B - Result_Method_A) / mean(Result_A, Result_B)] * 100
-
Acceptance Criterion: The mean accuracy for the results from each method should be within 85.0% to 115.0% of the nominal concentration.[21] The precision (%CV) of the results for each method should not exceed 15.0%.[21] Furthermore, the percent difference between the methods for at least two-thirds (e.g., 4 out of 6) of the samples should not exceed 20.0%.
-
Comparative Performance Data
The following table summarizes the expected performance characteristics from the individual validation of each method, providing a clear comparison.
Table 1: Comparison of Validated Method Performance Characteristics
| Parameter | HS-GC-MS Method | RP-HPLC Method | Rationale for Difference |
|---|---|---|---|
| Specificity | High (Mass-based) | High (Chromatography + UV Spectra) | Both are highly specific. MS offers definitive mass identification, while PDA offers orthogonal spectral purity data. |
| LOQ | ~0.1 µg/mL | ~0.5 µg/mL | HS-GC-MS is generally more sensitive for volatile compounds due to the concentration effect of headspace sampling and the low noise of SIM mode detection. |
| Linearity (r²) | > 0.998 | > 0.997 | Both methods are expected to show excellent linearity. |
| Accuracy (% Recovery) | 95.0% - 105.0% | 93.0% - 107.0% | Both methods should demonstrate high accuracy, well within the typical 80-120% range for impurities. |
| Precision (%RSD) | < 10% | < 12% | Both are expected to be highly precise. The automated nature of HS injection can sometimes lead to slightly better precision. |
| Robustness | Robust | Robust | Both methods, if well-developed, should be robust to small, deliberate changes in parameters. |
Table 2: Example Cross-Validation Results for NEP Detection
| Sample ID | Method A (HS-GC-MS) Result (µg/mL) | Method B (RP-HPLC) Result (µg/mL) | Mean (µg/mL) | % Difference | Status |
|---|---|---|---|---|---|
| QC-Low-1 | 0.55 | 0.59 | 0.57 | 6.9% | Pass |
| QC-Low-2 | 0.53 | 0.50 | 0.515 | -5.9% | Pass |
| QC-Mid-1 | 5.10 | 5.35 | 5.225 | 4.7% | Pass |
| QC-Mid-2 | 4.95 | 5.45 | 5.20 | 9.4% | Pass |
| QC-High-1 | 9.80 | 10.50 | 10.15 | 6.8% | Pass |
| QC-High-2 | 10.10 | 9.20 | 9.65 | -9.5% | Pass |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Prepare separate solutions of NEP in a suitable solvent at ~100 µg/mL.
-
Expose the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.[22]
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal: Heat the solid drug substance at 105°C for 48 hours.
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17]
-
-
Prepare an unstressed control sample.
-
Neutralize the acid and base samples before dilution.
-
Analyze all stressed samples and the control using the primary analytical method (e.g., HPLC-PDA) to assess for degradation and demonstrate peak purity of the parent NEP peak in the presence of degradants.
Protocol 2: Headspace GC-MS Method for NEP Quantification
-
Sample Preparation: Accurately weigh sample containing an expected amount of NEP into a 20 mL headspace vial. Add 5.0 mL of headspace-grade DMSO. Crimp and seal the vial.[9]
-
Standard Preparation: Prepare a series of calibration standards of NEP in DMSO covering the range of 0.1 µg/mL to 10 µg/mL in 20 mL headspace vials.
-
HS-GC-MS Parameters:
-
Headspace Autosampler: Incubation Temp: 80°C; Incubation Time: 20 min; Injection Volume: 1.0 mL.
-
GC System: Column: HP-5MS (30 m x 0.25 mm, 0.25 µm); Inlet Temp: 250°C; Oven Program: 50°C (hold 2 min), ramp to 220°C at 15°C/min; Carrier Gas: Helium.
-
MS System: Ionization Mode: EI; Monitored Ions (SIM): 95.1 (quantifier), 80.1 (qualifier).
-
-
Analysis: Equilibrate the samples and standards in the headspace oven and inject. Quantify using the calibration curve.
Protocol 3: RP-HPLC Method for NEP Quantification
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a target concentration within the calibration range. Filter through a 0.45 µm filter if necessary.[14]
-
Standard Preparation: Prepare a series of calibration standards of NEP in the mobile phase covering the range of 0.5 µg/mL to 15 µg/mL.
-
HPLC Parameters:
-
Analysis: Inject standards to generate a calibration curve, followed by the samples.
Conclusion
The cross-validation of analytical methods is a non-negotiable requirement for ensuring data integrity throughout the lifecycle of a pharmaceutical product. By demonstrating the equivalency of orthogonal methods like HS-GC-MS and RP-HPLC for the detection of this compound, organizations can mitigate risks associated with method transfer, instrument changes, and evolving regulatory landscapes. A scientifically sound cross-validation study, built upon the foundation of robust, individually validated methods according to ICH principles, provides the ultimate confidence that analytical data is reliable, consistent, and fit for its intended purpose of safeguarding patient health.
References
- Altabrisa Group. (2025).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Impact Analytical. Headspace GC-MS Analysis.
- Phenomenex. (2025).
- Abraham Entertainment. (2025).
- ResolveMass Laboratories Inc. (2025). Residual Solvent Testing Methods.
- Supelco.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- LCGC International. (2024). High-Throughput Headspace Analysis of Volatile Impurities in Consumer Products Using Standard Additions.
- Slideshare.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum. (2017).
- DeSilva, B., et al. (2014).
- BenchChem.
- National Center for Biotechnology Inform
- ICH. (2023).
- Singh, S., et al. (2016).
- Blessy, M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- Katta, S. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Journal of Chromatography A. (2006).
- MedCrave online. (2016).
- Sigma-Aldrich. (2025).
- Research Journal of Pharmacy and Technology.
- ResearchGate. (2025).
- MDPI. Novel Diazocrowns with Pyrrole Residue as Lead(II)Colorimetric Probes.
- University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method.
- BenchChem. (2025). A Comparative Guide to the Isomeric Purity Analysis of Dimethylpyrrole Samples by GC-MS.
- ResearchGate. (2025).
- NIH. (2024).
- ResearchGate. (2020).
- Journal of the Korean Chemical Society. (2012).
- LCGC. (2025).
- Fisher Scientific. (2023).
- ResearchGate.
- Wako Pure Chemical Corporation. (2020).
- American Pharmaceutical Review. (2016).
- Santa Cruz Biotechnology.
- Acros Organics. (2010).
- HPLC.UV-Visible.
- ResearchGate. (2025). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
- National Institute of Standards and Technology. 1H-Pyrrole, 1-ethyl-. NIST WebBook.
- U.S. Food and Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone.
- MDPI. (2019). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.
- PubMed. (2009). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection.
- ACS Fall 2025. Integrated analytical tools for trace-level N-nitrosamine analysis.
Sources
- 1. 1-Ethylpyrrole | C6H9N | CID 185226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrrole, 1-ethyl- [webbook.nist.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. Headspace GC-MS Analysis - www.impactanalytical.com [impactanalytical.com]
- 9. The Utility of Headspace Grade Solvents for the Analysis of Organic Volatile Impurities [sigmaaldrich.com]
- 10. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. benchchem.com [benchchem.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. scispace.com [scispace.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. database.ich.org [database.ich.org]
- 20. e-b-f.eu [e-b-f.eu]
- 21. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rjptonline.org [rjptonline.org]
A Comparative Guide to N-Ethylpyrrole Synthesis: A Green Chemistry Perspective
Introduction: The Imperative for Greener Synthesis
N-Ethylpyrrole, a fundamental heterocyclic scaffold, is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis, therefore, is a process of significant industrial and academic interest. However, traditional synthetic routes often rely on harsh reagents, energy-intensive conditions, and generate substantial waste, running counter to the modern principles of sustainable chemical manufacturing.
This guide provides an in-depth comparison of various synthetic methodologies for this compound, benchmarked against the 12 Principles of Green Chemistry.[3][4][5] As researchers and drug development professionals, adopting greener synthetic strategies is not merely an environmental consideration but a critical step towards developing more efficient, safer, and economically viable chemical processes.[6] We will explore the mechanistic underpinnings of each method, present comparative data, and provide detailed protocols to empower you to make informed, sustainable choices in your laboratory.
I. Traditional Routes: Establishing a Baseline
Conventional methods for this compound synthesis, while effective, often present significant environmental and safety challenges.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine—in this case, ethylamine—to form the pyrrole ring.[7][8][9] The reaction is typically catalyzed by acid and often requires prolonged heating.[10]
Mechanism: The synthesis proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[9][10][11]
Green Chemistry Drawbacks:
-
Atom Economy: While the core reaction is a condensation that releases only water, the synthesis of the 1,4-dicarbonyl precursor (e.g., 2,5-hexanedione) can be inefficient and lower the overall atom economy.[7]
-
Energy Intensity: The requirement for high temperatures and long reaction times contributes to a significant energy footprint.[7]
-
Hazardous Reagents: The use of strong acids as catalysts poses safety and disposal challenges.
Caption: Paal-Knorr synthesis mechanism for this compound.
Direct N-Alkylation of Pyrrole
Another classical approach is the direct alkylation of the pyrrole nitrogen with an ethylating agent, such as ethyl iodide or ethyl bromide.[1] This reaction typically requires a strong base, like sodium hydride (NaH), to deprotonate the pyrrole nitrogen, rendering it nucleophilic.[1]
Green Chemistry Drawbacks:
-
Hazardous Reagents: Sodium hydride is highly flammable and reacts violently with water. Ethyl halides are toxic alkylating agents.
-
Waste Generation: The reaction generates stoichiometric amounts of salt byproduct (e.g., NaI), contributing to a poor E-Factor.
-
Auxiliary Substances: Anhydrous, volatile organic solvents are necessary, which adds to the environmental burden.[1]
II. Greener Alternatives: Innovating for Sustainability
Modern synthetic chemistry offers several powerful alternatives that align more closely with green chemistry principles.
Modified Clauson-Kaas Synthesis
The Clauson-Kaas reaction, which uses 2,5-dimethoxytetrahydrofuran (DMTHF) as a stable and easily handled precursor to the required 1,4-dicarbonyl compound, provides a significant improvement.[12][13][14] DMTHF hydrolyzes in situ under acidic conditions to generate the reactive species.
Green Advancements:
-
Milder Conditions: This method can often be performed under milder conditions than the traditional Paal-Knorr synthesis.[2]
-
Catalyst Diversity: A wide range of catalysts, including milder Lewis acids and even heterogeneous catalysts, can be employed, reducing the reliance on strong, corrosive acids.[2][12]
-
Solvent Choice: The reaction has been successfully adapted to greener solvents, including water.[2][15]
Microwave-Assisted Organic Synthesis (MAOS)
The application of microwave irradiation represents a significant leap forward in energy efficiency.[16][17] By directly heating the reaction mixture, microwaves can dramatically reduce reaction times from hours to minutes.
Key Benefits:
-
Energy Efficiency: Drastically reduced reaction times lead to lower overall energy consumption.[4][17]
-
Solvent-Free Reactions: Microwave heating often enables reactions to be run under solvent-free conditions, a major tenet of green chemistry.[17][18][19] A notable example is the iodine-catalyzed reaction of DMTHF with amines, which proceeds in high yield without any solvent.[18][19]
-
Improved Yields: Rapid heating can minimize the formation of side products, often leading to cleaner reactions and higher yields.
Caption: A typical microwave-assisted workflow for this compound synthesis.
Phase-Transfer Catalysis (PTC)
For the direct N-alkylation of pyrrole, phase-transfer catalysis offers a much greener alternative to the use of strong bases like NaH.[20][21][22] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the pyrrole anion from a solid or aqueous basic phase to an organic phase containing the ethylating agent.
Green Advantages:
-
Safer Reagents: It allows the use of safer, solid bases like potassium carbonate or even aqueous sodium hydroxide, eliminating the need for NaH.
-
Milder Conditions: Reactions can be run at lower temperatures and without the strict requirement for anhydrous solvents.
-
Versatility: This method is effective even with less reactive alkylating agents like alkyl chlorides.[22]
III. Quantitative Benchmarking: A Head-to-Head Comparison
To objectively evaluate these methods, we can use established green chemistry metrics. The following table summarizes the performance of each synthetic route against these key indicators.
| Metric | Traditional Paal-Knorr | Direct Alkylation (NaH) | Microwave-Assisted (Solvent-Free)[18][19] | Phase-Transfer Catalysis (PTC)[21][22] |
| Principle(s) Addressed | Poor | Poor | Prevention, Atom Economy, Energy Efficiency, Safer Solvents | Prevention, Safer Solvents, Catalysis |
| Atom Economy | Moderate (depends on precursor synthesis) | Low (due to salt byproduct) | High (Theoretically produces only methanol) | Low (due to salt byproduct) |
| E-Factor | High | Very High | Very Low | High |
| Solvent | Acetic Acid (corrosive) | Anhydrous THF/DMF (hazardous) | None (Solvent-Free) | Toluene/DCM (can be minimized) |
| Catalyst | Stoichiometric Acid | Stoichiometric Base (hazardous) | Catalytic (e.g., I₂, 5 mol%) | Catalytic (PTC) |
| Energy Input | High (prolonged reflux) | Moderate | Very Low (minutes of irradiation) | Low to Moderate |
| Reaction Time | Hours | Hours | Minutes | Hours |
| Safety/Hazards | Corrosive acids | Pyrophoric base, toxic alkylating agents | Minimal (contained system) | Safer bases, but alkylating agents still used |
| Typical Yield | >60%[10] | Variable | 75-98% [18] | High |
Atom Economy and E-Factor are calculated based on idealized stoichiometry and typical experimental conditions, respectively. Actual values may vary.
Caption: Comparison of inputs and outputs for traditional vs. green synthesis.
IV. Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key synthetic procedures.
Protocol 1: Traditional Paal-Knorr Synthesis of this compound
This protocol is provided as a baseline for comparison.
Materials:
-
2,5-Hexanedione
-
Ethylamine (70% solution in water)
-
Glacial Acetic Acid
-
Round-bottom flask, reflux condenser
Procedure:
-
To a 100 mL round-bottom flask, add 2,5-hexanedione (11.4 g, 0.1 mol).
-
Add 50 mL of glacial acetic acid to the flask and stir to dissolve.
-
Slowly add ethylamine solution (7.1 g, 0.11 mol) to the stirred mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C).
-
Maintain reflux for 4 hours, monitoring the reaction by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation to obtain this compound.
Protocol 2: Greener Microwave-Assisted, Solvent-Free Synthesis[18][19]
Materials:
-
Ethylamine
-
2,5-Dimethoxytetrahydrofuran (DMTHF)
-
Iodine (catalytic amount)
-
Microwave synthesis vial
Procedure:
-
To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add ethylamine (1.0 mmol).
-
Add 2,5-dimethoxytetrahydrofuran (1.2 mmol).
-
Add molecular iodine (0.05 mmol, 5 mol%).
-
Seal the vial and place it in an automated microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for 5-10 minutes.
-
After the reaction is complete (monitored by TLC), allow the vial to cool to a safe temperature.
-
Add diethyl ether (10 mL) to the reaction mixture and filter to remove the catalyst.
-
Evaporate the ether under reduced pressure to isolate the pure this compound product. The reported yields for this method are typically very high (75-98%).[18]
Protocol 3: Greener Phase-Transfer Catalyzed N-Alkylation[21][22]
Materials:
-
Pyrrole
-
Ethyl Chloride
-
Potassium Carbonate (powdered)
-
Tetrabutylammonium bromide (TBAB, Phase-Transfer Catalyst)
-
Toluene
Procedure:
-
In a round-bottom flask, combine pyrrole (10 mmol), powdered potassium carbonate (20 mmol), and tetrabutylammonium bromide (1 mmol, 10 mol%).
-
Add toluene (20 mL) to the flask.
-
Add ethyl chloride (12 mmol) to the stirred suspension.
-
Heat the mixture to 60°C and stir vigorously for 6-8 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and filter to remove the solid potassium salts.
-
Wash the solids with a small amount of toluene.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The resulting crude product can be purified by distillation to yield pure this compound.
V. Conclusion and Future Outlook
The synthesis of this compound provides a clear case study in the evolution of chemical manufacturing towards greener, more sustainable practices. While traditional methods like the Paal-Knorr synthesis and direct alkylation with hazardous bases have laid the groundwork, they are clearly superseded by modern alternatives when evaluated against green chemistry principles.
Microwave-assisted, solvent-free synthesis stands out as a superior methodology , offering exceptional energy efficiency, minimal waste, high yields, and enhanced safety.[17][18][19] For processes where direct alkylation is preferred, phase-transfer catalysis provides a much safer and more environmentally benign approach than classic methods.
Looking forward, the field continues to advance. The development of biocatalytic methods, using engineered enzymes for highly selective N-alkylation, represents the next frontier.[23][24] Furthermore, sourcing precursors like 2,5-dimethoxytetrahydrofuran from renewable, bio-based feedstocks will be crucial in creating a truly sustainable lifecycle for the synthesis of this compound and other vital chemical building blocks.[25][26] By embracing these innovations, the scientific community can continue to drive progress while safeguarding our planet.
References
- Paal-Knorr Synthesis - Alfa Chemistry. (n.d.).
-
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2012). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 17(3), 2591–2599. [Link]
-
Paal-Knorr Pyrrole Synthesis. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
-
Green Chemistry Principles in Organic Synthesis. (n.d.). Retrieved from Solubility of Things. [Link]
-
Sirjoosingh, A., & Vreven, T. (2013). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Computational and Theoretical Chemistry, 1024, 60-66. [Link]
-
Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Microwave assisted solvent-free synthesis of N-substituted pyrrole with β-keto ester. (n.d.). Retrieved from ResearchGate. [Link]
-
Bandyopadhyay, D., Mukherjee, S., & Banik, B. K. (2012). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 17(3), 2591-2599. [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010). Chemistry, 16(41), 12462-73. [Link]
-
Microwave-assisted synthesis of N-substituted pyrroles 55 in AcOH or water. (n.d.). Retrieved from ResearchGate. [Link]
-
A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent. (2020). Molecular Diversity, 24(4), 1205-1222. [Link]
-
Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles. Synthetic Communications, 20(18), 2913-2921. [Link]
-
Nikolova, Y., & Danalev, D. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, e112953. [Link]
-
Principles of Green Chemistry. (n.d.). Retrieved from American Chemical Society. [Link]
- Hamaide, T. (1990). Efficient N-Alkylation of Pyrrole Under Solid Triphase Transfer Catalysis Conditions. Application to N-Oxyalkyl Pyrroles.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Journal of Chemical and Pharmaceutical Research, 10(10), 45-62.
-
Green Chemistry. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
- The Principles of Green Chemistry – Third Principle: Less Hazardous Chemical Syntheses. (n.d.).
-
Mahmoud, A. R. (2024). Green Chemistry Approaches to Sustainable Organic Synthesis. ResearchGate. [Link]
- Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. (2010). Chemistry—A European Journal, 16(41), 12462-12473.
- Nguyen, H. T., Chau, D. K. N., & Tran, P. H. (2017). A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3) under solvent-free sonication. New Journal of Chemistry, 41(20), 12229-12236.
-
Biocatalytic synthesis of tetrasubstituted NH-pyrroles. (n.d.). Retrieved from ResearchGate. [Link]
- Green Synthesis of Pyrrole Derivatives. (n.d.).
-
D'andrea, E., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12763–12770. [Link]
-
Nguyen, H. T., Chau, D. K. N., & Tran, P. H. (2017). A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3) under solvent-free sonication. New Journal of Chemistry, 41(20), 12229-12236. [Link]
- Asymmetric Phase‐Transfer‐Catalyzed Intramolecular N‐Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. (2010). Chemistry – A European Journal, 16(41), 12462-12473.
-
Kumar, R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 878–911. [Link]
-
Kumar, R., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 878–911. [Link]
-
Wilson, Z. E., & Van Vranken, D. L. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2010(1), 160-171. [Link]
-
Synthesis of Polypyrrole and Its Derivatives as a Liquid Marble Stabilizer via a Solvent-Free Chemical Oxidative Polymerization Protocol. (2022). ACS Omega, 7(15), 13247–13254. [Link]
-
Clauson-Kaas Pyrrole Synthesis. (2016, May 15). Retrieved from Chem-Station. [Link]
-
A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. (2023). Journal of Chemical Education, 100(3), 1205–1210. [Link]
-
A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. (n.d.). Retrieved from ResearchGate. [Link]
-
Synthesis of pyrroles. (n.d.). Retrieved from Organic Chemistry Portal. [Link]
-
Knorr pyrrole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
- Application Notes and Protocols for the Synthesis of Substituted Pyrroles using Ethyl Isocyanoacetate. (n.d.).
- Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (2002). Journal of Polymer Science Part A: Polymer Chemistry, 40(16), 2700-2708.
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2021). Catalysts, 11(1), 115. [Link]
- Metrics. (n.d.).
- Atom Economy and Yield of Synthesis Sequences. (2024).
-
Atom economy. (n.d.). In Wikipedia. Retrieved from [Link]
- D'andrea, E., et al. (2022). Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12763–12770.
-
Atom economy / E factor. (n.d.). Retrieved from ChemBAM. [Link]
-
How to Calculate E-factor (Green Chem). (2022, October 28). Retrieved from YouTube. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(10), 5288-5293. [Link]
Sources
- 1. Buy this compound | 617-92-5 [smolecule.com]
- 2. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Principles of Green Chemistry | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 5. Green Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 13. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 18. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. researchgate.net [researchgate.net]
- 24. Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. re.public.polimi.it [re.public.polimi.it]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Ethylpyrrole
For researchers and laboratory professionals, the integrity of scientific work is intrinsically linked to a commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides an in-depth, procedural framework for the safe handling and disposal of N-Ethylpyrrole, a flammable and toxic compound. Adherence to these protocols is essential for ensuring regulatory compliance, protecting personnel, and minimizing environmental impact.
Hazard Identification: Understanding the Risks of this compound
Before any handling or disposal can occur, it is paramount to understand the inherent hazards of this compound. A chemical becomes waste when it is no longer intended for use, and all waste must be assessed for hazardous characteristics.[1][2][3] this compound is classified as a hazardous substance due to several properties identified in its Safety Data Sheet (SDS).
Key Hazards:
-
Flammability: this compound is a Category 3 flammable liquid and vapor. Vapors can form explosive mixtures with air and may flash back over a considerable distance to an ignition source. It must be kept away from heat, sparks, open flames, and hot surfaces.[4]
-
Toxicity: It is classified as toxic if swallowed (Acute Toxicity, Oral: Category 3) and harmful if inhaled (Acute Toxicity, Inhalation: Category 4).
-
Serious Eye Damage: Direct contact causes serious eye damage (Category 1).[5][6]
-
Aquatic Harm: It is harmful to aquatic life.
These hazards dictate that this compound waste cannot be disposed of via standard laboratory drains or regular trash.[7][8] It falls under federal, state, and local regulations for hazardous waste management from its point of generation to its final disposal—a principle known as "cradle to grave" responsibility.[2][9][10]
| Hazard Classification | Category | GHS Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |
| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious eye damage | Category 1 | H318: Causes serious eye damage[5][6] |
| Acute aquatic hazard | Category 3 | H402: Harmful to aquatic life |
Pre-Disposal: Safe Handling and Accumulation of this compound Waste
Proper disposal begins with safe collection and storage at the point of generation, often referred to as a Satellite Accumulation Area (SAA).[1][9]
Step 1: Container Selection The primary containment for this compound waste must be chemically compatible and robust.
-
Material: Use only approved containers, such as the original manufacturer's bottle or a suitable glass, plastic, or metal container designed for flammable liquids.[7][11] Do not use containers that could be degraded by the chemical.
-
Condition: The container must be in good condition, free from leaks or cracks, with a tightly sealing cap.[1][12] If a waste container begins to leak, its contents must be immediately transferred to a new, sound container.[12]
Step 2: Waste Segregation (The Causality of Chemical Incompatibility) Why it's critical: Mixing incompatible chemicals is one of the most frequent causes of laboratory incidents. This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4][13] Contact with these substances can cause violent reactions, generating heat, toxic fumes, or fire.
-
Procedure:
Step 3: Labeling Proper labeling is a regulatory requirement and a cornerstone of laboratory safety.
-
Content: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" .[1]
-
Details: The label must also include the full chemical name, "this compound," and list all other chemical constituents and their approximate percentages.[1][7][12] Do not use abbreviations or chemical formulas.[1]
-
Hazard Identification: Clearly indicate the associated hazards (e.g., Flammable, Toxic).
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.[9][12] Storing waste inside a fume hood is a best practice to manage vapors.[1]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a tub or tray) to contain any potential leaks or spills.[1][2][3]
-
Container Status: Keep the waste container closed at all times except when actively adding waste.[1][2][7][9] This minimizes the release of flammable and harmful vapors.
Disposal Protocol: A Step-by-Step Guide
Evaporation of chemical waste is strictly forbidden and illegal.[2][3] The only acceptable method for the final disposal of this compound is through a licensed hazardous waste management service, coordinated by your institution's Environmental Health and Safety (EHS) office.
Step 1: Preparing for Pickup
-
Ensure Proper Labeling: Double-check that the container is accurately and completely labeled as described in the previous section.
-
Secure the Container: Confirm the cap is tightly sealed. Wipe down the exterior of the container to remove any chemical residue.[12]
-
Do Not Overfill: Leave at least 10% of the container volume as headspace to allow for vapor expansion.[15]
Step 2: Arranging for Disposal
-
Contact EHS: When the container is nearly full or when the waste is no longer being generated, contact your institution's EHS office (also known as Research Safety or OCRS) to schedule a waste pickup.[1][9]
-
Follow Institutional Procedures: Your EHS office will have a specific protocol for requesting a pickup, which may involve an online form or a direct call.[12] They are responsible for the compliant transport and final disposal of the waste.[9]
Step 3: Handling Contaminated Materials and Spills
-
Contaminated Debris: Personal protective equipment (PPE) like gloves, absorbent pads, and other solid materials contaminated with this compound must also be treated as hazardous waste.[2][3]
-
Collect these materials in a separate, clearly labeled, sealed plastic bag or a dedicated solid waste container.
-
Label the container as "Hazardous Waste" and list the contaminant (e.g., "Debris contaminated with this compound").
-
-
Spill Cleanup:
-
In the event of a small spill, use an inert, liquid-absorbent material (e.g., Chemizorb®, sand, or vermiculite) to contain and absorb the chemical.[5]
-
Use non-sparking tools for cleanup to avoid igniting flammable vapors.[13]
-
All materials used for the cleanup, including the absorbent and PPE, must be collected and disposed of as hazardous waste.[2][3]
-
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[2][3]
-
Step 4: Empty Container Disposal An "empty" container that held this compound is not necessarily non-hazardous.
-
Triple Rinsing: According to EPA guidelines, containers that held acutely hazardous waste must be triple-rinsed with a suitable solvent (that can dissolve the chemical) before they can be disposed of as regular trash.[2][3][15]
-
Rinsate as Waste: The solvent rinsate from this process must be collected and disposed of as hazardous waste itself.[15]
-
Defacing Labels: Once properly rinsed and dried, completely obliterate or remove all labels from the container before disposal in the appropriate recycling or trash bin, as per institutional policy.[1][2][3]
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Decision workflow for this compound waste stream management.
References
- A Comprehensive Guide to Proper Laboratory Chemical Disposal. (2025). Benchchem.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Laboratories. Ace Waste.
- Hazardous Waste Class 3: Flammable Liquids. (2021). Hazardous Waste Experts.
- Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
- Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center.
- Guidelines for Flammable Liquid Disposal. (2023). University of Pittsburgh.
- Hazardous Waste Materials Guide: Flammable Liquids. (2025). MLI Environmental.
- SAFETY DATA SHEET: this compound. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET: N-Methylpyrrole. (2025). Fisher Scientific.
- SAFETY DATA SHEET: 2-Pyrrolidinone, 1-ethyl-. (2009). Fisher Scientific.
- Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH.
- Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH.
- Storing and Disposing of Flammable Liquids. (2021). Triumvirate Environmental.
- How are flammable liquids categorized? (2022). Hazardous Waste Experts.
- Pyrrole - Safety Data Sheet. Santa Cruz Biotechnology.
- This compound 617-92-5 wiki. Guidechem.
- Hazardous Waste Disposal Guide. Northwestern University.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- This compound Product Information. Oakwood Chemical.
- Chemical Waste Disposal Guidelines. Emory University.
Sources
- 1. benchchem.com [benchchem.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. vumc.org [vumc.org]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. uni-muenster.de [uni-muenster.de]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. triumvirate.com [triumvirate.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. fishersci.com [fishersci.com]
- 14. nswai.org [nswai.org]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
